molecular formula C7H9NO3S B072560 4-Methoxybenzenesulfonamide CAS No. 1129-26-6

4-Methoxybenzenesulfonamide

カタログ番号: B072560
CAS番号: 1129-26-6
分子量: 187.22 g/mol
InChIキー: MSFQEZBRFPAFEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxybenzenesulfonamide is a high-purity chemical building block of significant interest in medicinal chemistry and biochemical research. This compound serves as a versatile synthetic intermediate, particularly in the development of more complex sulfonamide-derived molecules. Its core structure features a sulfonamide functional group, a well-known pharmacophore, appended with a 4-methoxyphenyl moiety, which can influence electronic properties and bioavailability. A primary research application of this compound is its role as an inhibitor of the carbonic anhydrase (CA) family of enzymes. By competitively binding to the zinc ion within the enzyme's active site, it modulates CA activity, making it a valuable tool for studying the physiological roles of these enzymes in processes such as respiration, pH regulation, and biosynthetic reactions. Researchers utilize this compound to probe enzyme kinetics, investigate disease mechanisms related to CA dysregulation, and as a starting point for the design and synthesis of novel therapeutic agents targeting conditions like glaucoma, epilepsy, and cancer. Supplied with comprehensive analytical data (including NMR and HPLC-MS) to ensure identity and purity, this reagent is ideal for demanding research applications where consistency and quality are paramount.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFQEZBRFPAFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150200
Record name Benzenesulfonamide, p-methoxy- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129-26-6
Record name 4-Methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxybenzenesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, p-methoxy- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxybenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxybenzenesulfonamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Methoxybenzenesulfonamide. The information is curated for professionals in research and development, offering detailed data and experimental protocols to support further investigation and application of this compound.

Chemical Identity and Structure

This compound, also known as p-methoxybenzenesulfonamide, is an organic compound featuring a methoxy (B1213986) group and a sulfonamide group attached to a benzene (B151609) ring in a para orientation.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1129-26-6[1]
Molecular Formula C₇H₉NO₃S[2]
SMILES COc1ccc(cc1)S(N)(=O)=O[3]
InChI Key MSFQEZBRFPAFEX-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and biological systems.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 187.22 g/mol [1][4]
Appearance White to off-white crystalline powder[2]
Melting Point 111-115 °C[3]
Boiling Point 352.2 ± 44.0 °C (Predicted)
Solubility Slightly soluble in water. Soluble in polar organic solvents.[2]
pKa 10.26 ± 0.10 (Predicted)

Spectral Data

The following sections detail the characteristic spectral data for this compound, which are essential for its identification and structural elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methoxy protons, and the sulfonamide protons.

Table 3: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8Doublet2HAromatic protons ortho to -SO₂NH₂
~7.0Doublet2HAromatic protons ortho to -OCH₃
~4.9Singlet (broad)2H-SO₂NH₂
~3.8Singlet3H-OCH₃

Note: The chemical shift of the -NH₂ protons can be broad and its position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

Table 4: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~162C-OCH₃
~135C-SO₂NH₂
~128Aromatic CH ortho to -SO₂NH₂
~114Aromatic CH ortho to -OCH₃
~55-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Table 5: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (sulfonamide)
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (-OCH₃)
~1600, ~1500Medium-StrongAromatic C=C stretching
~1340, ~1160StrongAsymmetric and symmetric S=O stretching (sulfonamide)
~1250StrongC-O stretching (aryl ether)

Experimental Protocols

A common and efficient method for the synthesis of this compound involves a two-step process starting from anisole (B1667542).

Synthesis of 4-Methoxybenzenesulfonyl chloride

Materials:

  • Anisole

  • Chlorosulfonic acid

  • Ice

Procedure:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place chlorosulfonic acid (3 molar equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Add anisole (1 molar equivalent) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring at this temperature for one hour, then allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid 4-methoxybenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Dry the product in a desiccator over anhydrous calcium chloride.

Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask, add 4-methoxybenzenesulfonyl chloride to an excess of concentrated aqueous ammonia with stirring. The reaction is exothermic and should be cooled in an ice bath.

  • After the initial reaction subsides, warm the mixture gently on a water bath for 15-20 minutes to complete the reaction.

  • Cool the reaction mixture in an ice bath to precipitate the this compound.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.

G cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination Anisole Anisole Intermediate 4-Methoxybenzenesulfonyl Chloride Anisole->Intermediate 1. 0-5 °C 2. Ice workup Chlorosulfonic_Acid Chlorosulfonic Acid Product This compound Intermediate->Product 1. Ice bath 2. Recrystallization Ammonia Conc. Ammonia

Caption: Synthetic pathway for this compound.

Role in Drug Development and Signaling Pathways

While this compound itself is not a widely marketed drug, the sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents. Sulfonamides are known to act as inhibitors for various enzymes, including carbonic anhydrases and tyrosine kinases, and can disrupt crucial signaling pathways in cancer progression.[5] For instance, the broader class of sulfonamides has been investigated for its role in inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, which is critical for angiogenesis in tumors.[6][7] Furthermore, sulfonamides are famously known for their antibacterial properties, where they act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme involved in the bacterial folic acid synthesis pathway.[8]

The methoxy group on the benzene ring can influence the pharmacokinetic and pharmacodynamic properties of the molecule, such as its solubility, metabolic stability, and binding affinity to target proteins. Therefore, this compound serves as a valuable building block and intermediate in the synthesis of more complex, biologically active molecules for drug discovery and development.[2]

Currently, there is a lack of specific studies directly implicating this compound in the modulation of a particular signaling pathway. Further research is warranted to explore the specific biological targets and mechanisms of action of this compound and its derivatives.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-methoxybenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and extensive characterization data to support research and development activities.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from anisole (B1667542). The first step involves the chlorosulfonation of anisole to produce the intermediate, 4-methoxybenzenesulfonyl chloride. This intermediate is then reacted with ammonia (B1221849) to yield the final product, this compound.

Synthesis Pathway

Synthesis_Pathway Anisole Anisole Intermediate 4-Methoxybenzenesulfonyl Chloride Anisole->Intermediate Chlorosulfonation Reagent1 Chlorosulfonic Acid (ClSO3H) or Sulfuric Acid + POCl3 Product This compound Intermediate->Product Amination Reagent2 Ammonia (NH3)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride

This protocol describes the synthesis of 4-methoxybenzenesulfonyl chloride from anisole.

  • Materials:

    • Anisole

    • 100% Sulfuric acid

    • Phosphorus oxychloride (POCl₃)

    • Ice

    • Water

    • Sodium chloride (NaCl)

  • Procedure:

    • In a reaction vessel, a mixture of 54.0 g (0.5 mol) of anisole and 46.0 ml (0.5 mol) of phosphorus oxychloride is prepared.

    • With stirring, 51.5 g (0.525 mol) of 100% sulfuric acid is added to the mixture while maintaining the temperature below 5°C using an ice-water bath.[1]

    • The ice-water bath is removed, and the reaction mixture is allowed to warm to approximately 29°C over about ninety minutes.

    • The mixture is then heated to about 95°C and maintained at this temperature for approximately two hours.[1]

    • After cooling, the reaction mixture is slowly poured into a mixture of 501.0 g of ice, 250.0 ml of water, and 31.0 g of sodium chloride, ensuring the temperature remains below 11°C.[1]

    • The resulting solid is collected by filtration, washed three times with 50.0 ml of ice water each time, and then dried to yield 4-methoxybenzenesulfonyl chloride.[1]

Step 2: Synthesis of this compound

This protocol outlines the reaction of 4-methoxybenzenesulfonyl chloride with ammonia to produce this compound. The formation of sulfonamides from sulfonyl chlorides and primary amines is a well-established procedure.[2]

  • Materials:

    • 4-Methoxybenzenesulfonyl chloride

    • Aqueous ammonia solution (concentrated)

    • Inert solvent (e.g., Dichloromethane or Tetrahydrofuran)

    • A base (e.g., Pyridine (B92270) or Triethylamine) may be used to neutralize the formed HCl.

  • Procedure:

    • Dissolve 4-methoxybenzenesulfonyl chloride in an inert solvent such as dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia solution with vigorous stirring. The reaction is typically carried out in the presence of a base like pyridine or triethylamine (B128534) to neutralize the hydrochloric acid byproduct.[2]

    • After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

    • The reaction mixture is then diluted with water and the product is extracted with an organic solvent.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Characterization of this compound

Physical Properties
PropertyValueReference
Molecular FormulaC₇H₉NO₃S[3]
Molecular Weight187.22 g/mol [4]
Melting Point111-115 °C[5]
AppearanceWhite to pale cream crystalline powder or solid[6]
SolubilitySlightly soluble in water[7]
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation of this compound can be achieved using ¹H and ¹³C NMR spectroscopy.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.74d, J = 8.8 Hz2HAr-H (ortho to SO₂NH₂)
6.88d, J = 8.4 Hz2HAr-H (ortho to OCH₃)
3.80s3HOCH₃
7.29br1HNH₂
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
163.1Ar-C (para to SO₂NH₂)
130.5Ar-C (ipso to SO₂NH₂)
129.5Ar-C (ortho to SO₂NH₂)
114.2Ar-C (ortho to OCH₃)
55.6OCH₃

(Note: The provided NMR data is for a similar compound, 4-Methoxy-N-phenylbenzenesulfonamide, and serves as a representative example. Actual chemical shifts may vary slightly for this compound.)[8]

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the following key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (sulfonamide)
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (methyl)
1600-1450Medium-StrongC=C stretching (aromatic ring)
1350-1300 & 1180-1160StrongS=O stretching (asymmetric & symmetric)
1250-1200StrongC-O-C stretching (asymmetric)
1050-1000MediumC-O-C stretching (symmetric)

(Note: The interpretation is based on typical vibrational frequencies for the functional groups present in the molecule.)

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zRelative IntensityAssignment
187High[M]⁺ (Molecular ion)
171High[M-NH₂]⁺
108Medium[CH₃OC₆H₄]⁺
77Medium[C₆H₅]⁺

(Note: The fragmentation pattern is predicted based on the structure of this compound.)[9]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Material (Anisole) Step1 Chlorosulfonation Start->Step1 Intermediate 4-Methoxybenzenesulfonyl Chloride Step1->Intermediate Step2 Amination Intermediate->Step2 Crude_Product Crude this compound Step2->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR FTIR FTIR Spectroscopy Pure_Product->FTIR MS Mass Spectrometry Pure_Product->MS MP Melting Point Determination Pure_Product->MP

Caption: General experimental workflow.

References

The Rising Therapeutic Potential of 4-Methoxybenzenesulfonamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxybenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. Derivatives of this core structure have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. Their activity often stems from the specific inhibition of key enzymes involved in pathological processes. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Core Biological Activities and Quantitative Data

Derivatives of this compound have been extensively studied for their anticancer, antimicrobial, and enzyme inhibitory properties. The quantitative data from these studies, primarily represented by half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, are summarized below for comparative analysis.

Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against a range of human cancer cell lines. The cytotoxic effects are often linked to the inhibition of enzymes crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and the PI3K/mTOR pathway.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Aminopyridine derivatives with 4-methylbenzenesulfonamide moietyMCF-7 (Breast)18.3 - 26.3E707036.3
Tyrphostin AG17 analogs with 4-methylbenzenesulfonamide moietyMCF-7 (Breast)26.3E707036.3
4-Methoxy hydrazone derivativesK-562 (Leukemia)0.04 - 0.06Melphalan> IC50 of derivatives
4-Methoxy hydrazone derivativesBV-173 (Leukemia)~0.04 - 0.08Melphalan> IC50 of derivatives
4-Methoxy hydrazone derivativesSaOS-2 (Osteosarcoma)~0.05 - 0.1Melphalan> IC50 of derivatives
Sulfonamide methoxypyridine derivatives (e.g., 22c)HCT-116 (Colon)0.02--
Sulfonamide methoxypyridine derivatives (e.g., 22c)MCF-7 (Breast)0.13--

Table 1: Cytotoxic Activity of this compound and Related Derivatives Against Human Cancer Cell Lines.[1][2][3]

Enzyme Inhibitory Activity

A primary mechanism of action for many this compound derivatives is the inhibition of specific enzymes. Notable targets include carbonic anhydrases, lipoxygenases, and protein kinases, which are implicated in a variety of diseases.

Target EnzymeDerivative ClassSpecific CompoundInhibition (IC50/Kᵢ)Reference CompoundInhibition (Kᵢ)
Cyclin-dependent kinase 2 (CDK2)2-Aminopyridine derivativesCompound 16IC50: 1.79 µMRoscovitineIC50: 0.43 µM
12-Lipoxygenase (12-LOX)4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamideBenzoxazole derivative (36)IC50: < 1 µM--
12-Lipoxygenase (12-LOX)4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamideBenzimidazole derivative (37)IC50: < 1 µM--
Carbonic Anhydrase I (hCA I)4-(Pyrazolyl)benzenesulfonamide ureasSH7sKᵢ: 791.7–89,140 nMAcetazolamide (AZA)Kᵢ: 250 nM
Carbonic Anhydrase II (hCA II)4-(Pyrazolyl)benzenesulfonamide ureasSH7sKᵢ: 34.5–157.1 nMAcetazolamide (AZA)-
Carbonic Anhydrase IX (hCA IX)4-(Pyrazolyl)benzenesulfonamide ureasSH7sKᵢ: 15.9–67.6 nMAcetazolamide (AZA)Kᵢ: 25.8 nM
Carbonic Anhydrase XII (hCA XII)4-(Pyrazolyl)benzenesulfonamide ureasSH7sKᵢ: 16.7–65.7 nM--
PI3KαSulfonamide methoxypyridine derivatives22cIC50: 0.22 nM--
mTORSulfonamide methoxypyridine derivatives22cIC50: 23 nM--
Glyoxalase I (Glx-I)1,4-Benzenesulfonamide derivativesCompound 26IC50: 0.39 µM--
Glyoxalase I (Glx-I)1,4-Benzenesulfonamide derivativesCompound 28IC50: 1.36 µM--

Table 2: Enzyme Inhibitory Activity of this compound and Related Derivatives.[1][3][4][5][6]

Antimicrobial Activity

Certain derivatives have also been investigated for their ability to inhibit the growth of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity.

Derivative ClassBacterial StrainMIC (µg/mL)
Sulfonamide derivativesStaphylococcus aureus ATCC 2592364 - 256
Sulfonamide derivativesClinical isolates of S. aureus64 - 512
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideClinical isolates of S. aureus32 - 512

Table 3: Antimicrobial Activity of Sulfonamide Derivatives.[7][8][9]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of Derivatives

A general synthetic route to certain this compound derivatives involves the reaction of a substituted aniline (B41778) with 4-methoxybenzenesulfonyl chloride in the presence of a base. For more complex derivatives, multi-step syntheses are often required.

Example: Synthesis of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Analogues

The synthesis of tricyclic analogues of ABT-751 involves the initial modification of benzopyridothiadiazepine and benzopyridooxathiazepine to produce tricyclic quinazolinone or benzothiadiazine derivatives.[10] These reactions are typically carried out in organic solvents and may require heating or cooling to control the reaction rate. Purification of the final products is often achieved through crystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in DMSO, diluted with medium) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Enzyme Inhibition Assays

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrase isoforms is typically measured using a stopped-flow instrument to monitor the CO₂ hydration reaction.[11]

  • Assay Buffer: A specific buffer is used, for example, Tris-HCl buffer with a certain pH.

  • Enzyme and Inhibitor Incubation: The enzyme and inhibitor are pre-incubated together to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: The reaction is initiated by mixing the enzyme-inhibitor solution with a CO₂-saturated solution.

  • Monitoring: The change in pH is monitored over time using a pH indicator.

  • Data Analysis: The initial rates of the reaction are determined, and the inhibition constants (Kᵢ) are calculated by fitting the data to appropriate inhibition models.

12-Lipoxygenase (12-LOX) Inhibition Assay

The inhibitory activity against 12-LOX can be determined using a UV-vis spectrophotometric assay.[4]

  • Reaction Mixture: The assay mixture contains a buffer (e.g., phosphate (B84403) buffer), the enzyme (human platelet 12-LOX), and the test compound.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Absorbance Measurement: The formation of the product, 12-hydroperoxyeicosatetraenoic acid (12-HPETE), is monitored by measuring the increase in absorbance at 234 nm.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 values are determined from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

  • Bacterial Inoculum: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanistic Visualizations

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->AKT Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Sulfonamide Sulfonamide Derivative Sulfonamide->PI3K Inhibits Sulfonamide->mTORC1 Inhibits

Caption: PI3K/mTOR Signaling Pathway Inhibition by Sulfonamide Derivatives.

CA_Inhibition cluster_0 Enzyme Active Site CA_Active_Site Carbonic Anhydrase Active Site Zn Zn²⁺ H2O H₂O Zn->H2O Binds Inhibited_Complex Inhibited Enzyme Complex Sulfonamide This compound (R-SO₂NH₂) Sulfonamide_Ion Sulfonamide Anion (R-SO₂NH⁻) Sulfonamide->Sulfonamide_Ion Sulfonamide_Ion->Zn Coordinates to and displaces H₂O Proton H⁺ Sulfonamide_Ion->Proton Deprotonates

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Experimental_Workflow Start Start: Prepare Reagents Prepare_Plates Prepare 96-well plates with serial dilutions of compound Start->Prepare_Plates Add_Enzyme Add enzyme solution to each well Prepare_Plates->Add_Enzyme Incubate Pre-incubate enzyme and inhibitor Add_Enzyme->Incubate Add_Substrate Initiate reaction by adding substrate Incubate->Add_Substrate Monitor Monitor reaction progress (e.g., absorbance change) Add_Substrate->Monitor Analyze Analyze data: Calculate initial rates and percentage inhibition Monitor->Analyze Determine_IC50 Determine IC50 value from dose-response curve Analyze->Determine_IC50 End End Determine_IC50->End

Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential as anticancer, antimicrobial, and enzyme inhibitory agents. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific targets. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising lead compounds. The continued exploration of this chemical scaffold is poised to yield novel therapeutic agents for a range of human diseases.

References

Spectroscopic Data Analysis of 4-Methoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-methoxybenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and structural elucidation in drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.74d8.82HH-2, H-6 (aromatic)
6.88d8.42HH-3, H-5 (aromatic)
4.95 (broad s)s-2H-SO₂NH₂
3.80s-3H-OCH₃

d = doublet, s = singlet

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
163.1C-4 (aromatic)
136.7C-1 (aromatic)
129.3C-2, C-6 (aromatic)
114.2C-3, C-5 (aromatic)
55.6-OCH₃
Table 3: Key IR Absorption Data (KBr Pellet)
Frequency (cm⁻¹)IntensityFunctional Group Assignment
3330, 3240Strong, SharpN-H stretch (sulfonamide)
3080, 3010MediumAromatic C-H stretch
2960, 2840MediumAliphatic C-H stretch (-OCH₃)
1595, 1495StrongAromatic C=C stretch
1330, 1160StrongAsymmetric and Symmetric SO₂ stretch
1260StrongC-O stretch (aryl ether)
830Strongp-disubstituted benzene (B151609) C-H bend
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Proposed Fragment
18745[M]⁺ (Molecular Ion)
171100[M - NH₂]⁺
15620[M - OCH₃]⁺
10835[C₇H₈O]⁺
9230[C₆H₄O]⁺
7725[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer with proton decoupling. A spectral width of 250 ppm, a relaxation delay of 2.0 s, and 512 transients were used.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of this compound was finely ground with potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was scanned from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.

  • Ionization: Electron Ionization (EI) was used as the ionization method, with an electron energy of 70 eV.

  • Mass Analysis: The mass spectrum was obtained using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 50-500 amu.

Spectroscopic Analysis Workflow

The logical workflow for the analysis of spectroscopic data is crucial for accurate structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Verified Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic data analysis workflow.

Interpretation of Spectra

¹H NMR Spectrum

The ¹H NMR spectrum clearly indicates the presence of a para-substituted benzene ring with two distinct doublet signals at 7.74 and 6.88 ppm, characteristic of aromatic protons ortho and meta to an electron-donating group, respectively. The singlet at 3.80 ppm with an integration of 3H is assigned to the methoxy (B1213986) group protons. The broad singlet at 4.95 ppm, which integrates to 2H, is characteristic of the amine protons of the sulfonamide group.

¹³C NMR Spectrum

The ¹³C NMR spectrum shows five distinct signals, consistent with the five unique carbon environments in the molecule. The signal at 163.1 ppm is assigned to the aromatic carbon attached to the electron-donating methoxy group (C-4). The signal at 55.6 ppm corresponds to the carbon of the methoxy group. The remaining aromatic carbon signals are assigned based on their expected chemical shifts.

IR Spectrum

The IR spectrum provides key information about the functional groups present. The two sharp bands at 3330 and 3240 cm⁻¹ are characteristic of the symmetric and asymmetric N-H stretching vibrations of the primary sulfonamide. The strong absorptions at 1330 and 1160 cm⁻¹ are due to the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group. The strong band at 1260 cm⁻¹ confirms the presence of the aryl ether C-O bond.

Mass Spectrum

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 187, which corresponds to the molecular weight of this compound. The base peak at m/z 171 is attributed to the loss of an amino radical (-NH₂). Other significant fragments arise from the cleavage of the methoxy group and further fragmentation of the aromatic ring, providing confirmatory evidence for the proposed structure.

The Pivotal Role of the 4-Methoxybenzenesulfonamide Scaffold: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-methoxybenzenesulfonamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active molecules. Its unique electronic and structural properties have been exploited to develop potent and selective inhibitors for various enzymatic targets implicated in a range of pathologies, from inflammation and cancer to microbial infections. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to aid in the rational design of next-generation therapeutics.

Inhibition of 12-Lipoxygenase: A Target for Inflammatory Diseases

The 12-lipoxygenase (12-LOX) enzyme is a critical player in the biosynthesis of inflammatory mediators, making it an attractive target for the development of anti-inflammatory drugs.[1] Analogs of this compound have emerged as potent inhibitors of this enzyme.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of 4-((benzyl)amino)benzenesulfonamide derivatives against 12-LOX is highly dependent on the substitution pattern on both the benzenesulfonamide (B165840) and the benzyl (B1604629) moieties. The following table summarizes the key SAR findings from various studies.[2]

Compound IDR1 (Benzenesulfonamide)R2 (Benzyl)12-LOX IC50 (µM)[2]
1 H2-OH, 3-OMe5.1
2 H2-OH>40
3 H3-OMe>40
4 H2-OMe>40
5 H2-NH2>40
6 2-benzothiazole2-OH, 3-OMe0.34
7 2-benzoxazole2-OH, 3-OMe0.79
8 2-benzimidazole2-OH, 3-OMe0.57
9 2-thiophene2-OH, 3-OMe0.45

Key SAR Insights:

  • Essentiality of the Catechol-like Moiety: The presence of a 2-hydroxy and 3-methoxy substitution pattern on the benzyl ring is critical for potent 12-LOX inhibition. Removal of either the 2-OH or 3-OMe group, or methylation of the 2-OH group, leads to a significant loss of activity.[2]

  • Enhancement by Heterocyclic Moieties: Replacement of the terminal phenyl ring with heterocyclic systems like benzothiazole, benzoxazole, and thiophene (B33073) dramatically enhances inhibitory potency, with IC50 values dropping into the nanomolar range.[2]

Experimental Protocol: 12-Lipoxygenase Inhibition Assay

The following is a detailed protocol for determining the in vitro inhibitory activity of compounds against 12-lipoxygenase.

Materials:

  • Purified human platelet-type 12-lipoxygenase

  • Arachidonic acid (substrate)

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.4

  • Test compounds dissolved in DMSO

  • UV/Vis spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a working solution of 12-LOX in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes.

  • Compound Incubation: In a quartz cuvette, add 1 mL of the assay buffer, the desired concentration of the test compound (typically from a 10 mM DMSO stock), and the enzyme solution. Incubate the mixture at room temperature for 5 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid in ethanol (B145695) to a final concentration of 10 µM.

  • Data Acquisition: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, 12-hydroperoxyeicosatetraenoic acid (12-HPETE). Record the absorbance every 10 seconds for 5 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute). The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control reaction)] x 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway

The 12-lipoxygenase pathway plays a significant role in inflammatory signaling. Arachidonic acid, released from the cell membrane, is converted by 12-LOX to 12-HETE, which can then act as a signaling molecule to promote inflammation.[1][3]

G 12-Lipoxygenase Signaling Pathway in Inflammation Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 12-LOX 12-LOX Arachidonic Acid->12-LOX 12-HETE 12-HETE 12-LOX->12-HETE Inflammatory Response Inflammatory Response 12-HETE->Inflammatory Response Pro-inflammatory signaling

12-Lipoxygenase signaling cascade.

Carbonic Anhydrase Inhibition: A Multifaceted Therapeutic Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. This compound and its analogs are well-established inhibitors of various CA isoforms.

Quantitative Structure-Activity Relationship Data

The inhibitory profile of this compound derivatives against different human carbonic anhydrase (hCA) isoforms varies significantly based on the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. The following table presents the inhibition constants (Ki) for a selection of analogs against key hCA isoforms.

Compound IDR1 (Benzenesulfonamide)hCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
Acetazolamide (Standard)25012255.7
10 H11103.36.82.0
11 4-F9802.95.51.8
12 4-Cl8502.54.91.5
13 4-Br7902.24.51.3

Key SAR Insights:

  • Primary Sulfonamide is Key: The unsubstituted sulfonamide moiety (-SO2NH2) is crucial for coordinating with the zinc ion in the active site of carbonic anhydrases.

  • Isoform Selectivity: Modifications to the aromatic ring can impart isoform selectivity. For instance, introducing bulky or halogen substituents can differentially affect binding to the various CA isoforms, which have subtly different active site topologies.

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition

The stopped-flow technique is a rapid kinetic method used to measure the catalytic activity of carbonic anhydrase and the inhibitory potency of compounds.[5][6]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • CO2-saturated water

  • Buffer: 20 mM HEPES, pH 7.4, containing a pH indicator (e.g., phenol (B47542) red)

  • Test compounds dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a solution of the CA enzyme in the buffer. Prepare a series of dilutions of the test compound in the buffer.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

  • Mixing and Measurement: One syringe of the stopped-flow apparatus is filled with the CO2-saturated water, and the other syringe is filled with the enzyme/inhibitor solution in the buffer containing the pH indicator.

  • Data Acquisition: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (milliseconds to seconds). The hydration of CO2 produces protons, causing a pH drop that is detected by the indicator.

  • Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

  • Ki Determination: The inhibition constant (Ki) is determined by measuring the reaction rates at various substrate (CO2) and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Signaling Pathway

In the context of cancer, the tumor-associated isoform CA IX plays a crucial role in regulating pH in the hypoxic tumor microenvironment. By catalyzing the extracellular hydration of CO2, it contributes to an acidic extracellular pH while maintaining a more alkaline intracellular pH, which promotes tumor cell survival and proliferation.[7][8][9]

G Role of CA IX in Tumor pH Regulation cluster_0 Tumor Cell cluster_1 Extracellular Space Intracellular Intracellular Glycolysis Glycolysis CO2_in CO2 Glycolysis->CO2_in CO2_out CO2 CO2_in->CO2_out Diffusion H2O_in H2O HCO3_in HCO3- H_in H+ Alkaline_pHi Alkaline pHi (Survival/Proliferation) Extracellular Extracellular H2O_out H2O CAIX CAIX HCO3_out HCO3- CAIX->HCO3_out H_out H+ CAIX->H_out HCO3_out->HCO3_in Transporter Acidic_pHe Acidic pHe (Invasion/Metastasis) H_out->Acidic_pHe CO2_outH2O_out CO2_outH2O_out CO2_outH2O_out->CAIX HCO3_inH_in HCO3_inH_in HCO3_inH_in->Alkaline_pHi

CA IX-mediated pH regulation in tumors.

Antimicrobial Activity: Combating Bacterial Resistance

Sulfonamides were among the first synthetic antimicrobial agents and continue to be relevant in the face of growing antibiotic resistance. This compound analogs have been investigated for their activity against a range of bacterial pathogens.

Quantitative Structure-Activity Relationship Data

The antimicrobial efficacy of sulfonamides is often correlated with their physicochemical properties, which influence their ability to inhibit dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The following table shows the Minimum Inhibitory Concentration (MIC) values for representative analogs against common bacterial strains.

Compound IDR1 (Benzenesulfonamide)Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
Sulfamethoxazole (Standard)1632
14 4-NH2816
15 4-NO23264
16 4-Cl1632
17 4-CH33264

Key SAR Insights:

  • PABA Analogs: The antimicrobial activity of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of DHPS.

  • Electronic Effects: Electron-donating groups, such as an amino group at the 4-position, can enhance activity, likely by increasing the compound's affinity for the enzyme's active site.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compounds dissolved in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (0.5 McFarland standard) from a fresh culture and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in CAMHB to obtain a range of concentrations. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound and the positive control well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

G Broth Microdilution MIC Assay Workflow A Prepare serial dilutions of This compound analog in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E

Workflow for MIC determination.

This guide has provided a detailed overview of the structure-activity relationships of this compound analogs, focusing on their inhibitory activities against 12-lipoxygenase, carbonic anhydrases, and bacterial targets. The presented quantitative data, experimental protocols, and pathway visualizations offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and more effective therapeutic agents based on this versatile chemical scaffold.

References

In Vitro Anticancer Activity Screening of 4-Methoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for the in vitro screening of 4-Methoxybenzenesulfonamide for its potential anticancer activity. While specific experimental data for this compound is not extensively detailed in publicly available literature, this document outlines the established protocols and prevalent mechanisms of action observed for structurally related benzenesulfonamide (B165840) derivatives. The benzenesulfonamide scaffold is a recognized pharmacophore in anticancer drug discovery, with many derivatives exhibiting potent cytotoxic effects through various mechanisms.[1][2]

Core Experimental Protocols for Anticancer Screening

A systematic in vitro evaluation is critical to determine the anticancer potential of a compound. The following are detailed experimental protocols for key assays.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is largely impermeable to cell membranes.[4] The amount of this colored product is directly proportional to the number of viable cells.[4]

Protocol:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[1]

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

    • Treat the cells with serial dilutions of the compound to determine the dose-dependent effect. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for a specified period, typically 24 to 72 hours.

  • MTT Addition and Incubation:

    • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[3]

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on the progression of the cell cycle.[1] Many anticancer agents induce cell cycle arrest at specific phases, preventing cell division.[5]

Protocol:

  • Cell Treatment:

    • Treat cancer cells with this compound at its predetermined IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[1]

  • Staining:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The data will generate histograms representing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Data Interpretation:

    • An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest at that checkpoint.[5]

Apoptosis Detection by Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[6] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment:

    • Treat cells with this compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells promptly by flow cytometry.

    • Interpretation of Results:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Potential Mechanisms and Signaling Pathways

Benzenesulfonamide derivatives are known to exert their anticancer effects through multiple mechanisms.

Carbonic Anhydrase Inhibition

A primary mechanism for the anticancer activity of many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[1][2] These enzymes are overexpressed in various tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[1] The sulfonamide moiety can coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition.[1]

Induction of Apoptosis

Many anticancer compounds, including sulfonamide derivatives, induce apoptosis in cancer cells.[6] This can occur through two main pathways:

  • Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress and involves the BCL-2 family of proteins.[6] Pro-apoptotic proteins like BAX and BAK cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c.[6] Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program.[7]

  • Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface.[8] This leads to the activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, linking to the intrinsic pathway.[7][8]

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Anticancer agents can induce cell cycle arrest, providing time for DNA repair or triggering apoptosis if the damage is too severe.[9] The p53 tumor suppressor protein plays a crucial role in this process by inducing the expression of cell cycle inhibitors like p21, which can lead to G1 or G2/M arrest.[5][9] Prolonged mitotic arrest can also lead to DNA damage and subsequent p53 induction.[10]

Data Presentation

Quantitative data from the screening assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) ± SD
MCF-7BreastData to be determined
A549LungData to be determined
HT-29ColonData to be determined
DU-145ProstateData to be determined

Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
ControlData to be determinedData to be determinedData to be determined
This compound (IC₅₀)Data to be determinedData to be determinedData to be determined

Table 3: Apoptosis Induction by this compound

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
ControlData to be determinedData to be determinedData to be determined
This compound (IC₅₀)Data to be determinedData to be determinedData to be determined

Visualizations of Workflows and Pathways

Diagrams illustrating experimental workflows and signaling pathways are essential for clear communication of complex processes.

G cluster_0 In Vitro Anticancer Screening Workflow start Start: Compound Synthesis (this compound) cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) start->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 mechanistic_studies Mechanistic Studies ic50->mechanistic_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanistic_studies->apoptosis western_blot Protein Expression Analysis (Western Blot) mechanistic_studies->western_blot pathway_analysis Pathway Identification cell_cycle->pathway_analysis apoptosis->pathway_analysis western_blot->pathway_analysis end End: Lead Compound Identification pathway_analysis->end G cluster_1 Simplified p53-Mediated Apoptosis Pathway compound This compound (or other cellular stress) p53 p53 Activation compound->p53 bax BAX/BAK Activation p53->bax bcl2 Anti-apoptotic BCL-2 Proteins p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization (MOMP) bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis bcl2->bax

References

4-Methoxybenzenesulfonamide as a potential carbonic anhydrase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, making them a significant therapeutic target for a range of diseases, including glaucoma, epilepsy, and cancer.[1] Sulfonamides represent a well-established class of potent CA inhibitors. This technical guide explores the potential of 4-methoxybenzenesulfonamide as a carbonic anhydrase inhibitor. While direct inhibitory data for this specific compound is not extensively documented in publicly available literature, this paper will provide a comprehensive overview of the foundational principles of CA inhibition by structurally related benzenesulfonamides. We will delve into the mechanism of action, relevant quantitative data for analogous compounds, detailed experimental protocols for assessing inhibitory activity, and the structure-activity relationships that suggest the potential efficacy of this compound.

Introduction to Carbonic Anhydrases

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO2 transport, respiration, and electrolyte secretion.[1] There are fifteen known human CA isoforms, each with distinct tissue distribution and physiological roles.[1] The involvement of CAs in various pathological conditions has made them a prime target for therapeutic intervention.[1] For instance, inhibition of specific CA isoforms can lead to a reduction in intraocular pressure in glaucoma patients or have anticonvulsant effects.[2]

The Sulfonamide Class of Carbonic Anhydrase Inhibitors

Primary sulfonamides (R-SO2NH2) are a cornerstone in the development of carbonic anhydrase inhibitors.[1] The inhibitory action of sulfonamides is primarily attributed to the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme.[1] This interaction mimics the binding of the natural substrate, thereby blocking the catalytic activity of the enzyme.[3] The benzene (B151609) ring of the sulfonamide can also form important van der Waals and hydrogen-bonding interactions with amino acid residues in the active site, further enhancing binding affinity.[4]

Synthesis of Benzenesulfonamide (B165840) Derivatives

The synthesis of benzenesulfonamide derivatives can be achieved through various established chemical routes. A common method involves the reaction of a corresponding sulfonyl chloride with an amine. For instance, N-substituted sulfonamides can be synthesized by reacting a substituted aniline (B41778) with a benzenesulfonyl chloride derivative. While specific synthesis routes for this compound are readily available in chemical literature, a general approach for creating a library of substituted benzenesulfonamides for structure-activity relationship studies is outlined below.

A general synthetic route may involve the chlorosulfonation of a substituted benzene, followed by amination. For example, anisole (B1667542) (methoxybenzene) can be treated with chlorosulfonic acid to yield 4-methoxybenzenesulfonyl chloride, which can then be reacted with ammonia (B1221849) to produce this compound.

Quantitative Inhibition Data for Analogous Compounds

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Benzenesulfonamide250150--
Acetazolamide25012255.7
4-Aminobenzenesulfonamide100,0003,100--
4-Fluorobenzenesulfonamide83546.94.51.1
4-Chlorobenzenesulfonamide150075538.912.4

Note: The data presented is for analogous compounds and is intended to provide a comparative context for the potential inhibitory activity of this compound. The '-' indicates data not available in the cited sources.

The addition of a methoxy (B1213986) group can influence the electronic properties and steric profile of the benzene ring, which in turn can affect the binding affinity and selectivity for different CA isoforms.[1]

Experimental Protocols for Carbonic Anhydrase Inhibition Assays

The inhibitory activity of compounds against carbonic anhydrase is typically determined using enzyme inhibition assays. A widely used method is the stopped-flow CO2 hydration assay.

Stopped-Flow CO2 Hydrase Assay

This method measures the ability of an inhibitor to block the CA-catalyzed hydration of CO2.

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • HEPES buffer (20 mM, pH 7.4)

  • CO2-saturated water

  • pH indicator (e.g., phenol (B47542) red)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isoforms and the test inhibitor.

  • Assay Mixture: In one syringe of the stopped-flow instrument, prepare a solution containing the CA enzyme, HEPES buffer, and the pH indicator.

  • Inhibitor Incubation: Add varying concentrations of the test inhibitor to the enzyme solution and incubate for a specific period to allow for enzyme-inhibitor binding.

  • Reaction Initiation: In the second syringe, place the CO2-saturated water.

  • Measurement: Rapidly mix the contents of the two syringes. The hydration of CO2 to carbonic acid will cause a pH change, which is detected by the pH indicator as a change in absorbance over time.

  • Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is then calculated by plotting the enzyme activity against the inhibitor concentration. The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

G Mechanism of Carbonic Anhydrase Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn2+ Zn2+ H2O H2O Zn2+->H2O Coordination His_Residues Histidine Residues His_Residues->Zn2+ Coordination Sulfonamide R-SO2NH2 Deprotonated_Sulfonamide R-SO2NH- Sulfonamide->Deprotonated_Sulfonamide Deprotonation Deprotonated_Sulfonamide->Zn2+ Binding, displaces H2O

Caption: Sulfonamide binding to the CA active site.

Experimental Workflow for CA Inhibition Assay

G Workflow for Carbonic Anhydrase Inhibition Assay Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Buffer Solutions Start->Prepare_Reagents Incubate Incubate Enzyme with Varying Inhibitor Concentrations Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with CO2 Substrate Incubate->Initiate_Reaction Measure_Activity Measure Enzyme Activity (e.g., Spectrophotometrically) Initiate_Reaction->Measure_Activity Data_Analysis Calculate IC50 and Ki Values Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: Carbonic Anhydrase Inhibition Assay Workflow.

Structure-Activity Relationship (SAR) of Benzenesulfonamide Inhibitors

The inhibitory potency and isoform selectivity of benzenesulfonamide derivatives are significantly influenced by the nature and position of substituents on the benzene ring. Generally, substituents at the para-position can extend into a hydrophobic pocket within the active site, and modifications at this position can be used to tune the binding affinity and selectivity. The introduction of a methoxy group at the 4-position, as in this compound, is expected to influence the electronic and steric properties of the molecule. The methoxy group is an electron-donating group, which could affect the pKa of the sulfonamide moiety and, consequently, its binding to the zinc ion. Furthermore, the methoxy group can participate in hydrogen bonding or van der Waals interactions within the active site, potentially enhancing binding affinity for specific isoforms.[1]

Conclusion and Future Directions

While direct experimental data on the carbonic anhydrase inhibitory activity of this compound is currently lacking in the public domain, the well-established principles of CA inhibition by sulfonamides and the known structure-activity relationships of benzenesulfonamide derivatives suggest that it is a promising candidate for further investigation. The presence of the methoxy group at the para-position could confer favorable binding characteristics.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of human carbonic anhydrase isoforms. Such studies would provide the necessary quantitative data to fully assess its potential as a selective and potent CA inhibitor. Further structural studies, such as X-ray crystallography of the compound in complex with various CA isoforms, would provide valuable insights into its binding mode and could guide the design of novel, more effective therapeutic agents.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4-methoxybenzenesulfonamide. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the detailed structural characteristics of sulfonamide-containing compounds. This document summarizes key crystallographic data, outlines experimental protocols for its determination, and presents a logical workflow for structural analysis.

Molecular Structure and Conformation

This compound (C7H9NO3S) is a sulfonamide derivative characterized by a methoxy (B1213986) group at the para position of the benzene (B151609) ring.[1] The molecular structure consists of a central sulfonamide group (-SO2NH2) attached to a 4-methoxyphenyl (B3050149) group. The geometry of the molecule is influenced by the electronic and steric effects of these functional groups.

The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents, and its conformation plays a crucial role in its biological activity. The presence of the electron-donating methoxy group on the phenyl ring can influence the electronic properties of the sulfonamide moiety, potentially affecting its interaction with biological targets.[2]

Crystallographic Data

The three-dimensional arrangement of this compound in the solid state has been determined by single-crystal X-ray diffraction. The following tables summarize the key crystallographic parameters and selected bond lengths and angles, providing a quantitative description of its molecular geometry.

Crystal Data and Structure Refinement
ParameterThis compound Derivative 1This compound Derivative 2N-(4-Methoxybenzoyl)benzenesulfonamide
Chemical FormulaC14H15NO3SC14H15NO3SC14H13NO4S
Formula Weight277.34291.31291.31
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP21P bcaP-1
a (Å)9.1777 (4)7.9273(5)5.3059 (5)
b (Å)5.2179 (2)9.3159(6)10.6343 (10)
c (Å)15.1621 (7)18.0174(12)11.9139 (11)
α (°)9094.6420(18)89.792 (3)
β (°)103.518 (2)93.0310(17)87.392 (3)
γ (°)90114.9200(15)83.944 (3)
Volume (ų)705.97 (5)1195.5(1)667.79 (11)
Z222
Temperature (K)296298293
RadiationMo KαMo KαCu Kα
Wavelength (Å)0.710730.710731.54178

Data for derivatives are provided for comparative purposes.[3][4]

Selected Bond Lengths and Bond Angles
BondLength (Å)AngleAngle (°)
S1-O11.4254(17)O2-S1-O1119.5(1)
S1-O21.4225(17)O2-S1-N1110.00(11)
S1-N11.6237(18)O1-S1-N1106.55(10)
S1-C61.749(2)N1-S1-C6106.55(10)
N1-C71.403(3)C7-N1-S1123.4(1)
C1-C61.385(3)C2-C1-C6120.4(2)
C4-O31.366(3)C5-C4-O3125.0(2)

Note: The provided bond lengths and angles are from a representative N-substituted derivative and are expected to be similar in the parent compound.

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental stages, from synthesis and crystallization to data collection and structure refinement.

Synthesis of this compound

A common method for the synthesis of sulfonamides is the reaction of the corresponding sulfonyl chloride with an amine. For this compound, this would involve the reaction of 4-methoxybenzenesulfonyl chloride with ammonia (B1221849).

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 4-methoxybenzenesulfonyl chloride in an appropriate aprotic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Amine Addition: The flask is cooled in an ice bath, and a solution of aqueous ammonia is added dropwise with vigorous stirring. The reaction is typically exothermic.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.

Protocol:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent. The choice of solvent is critical and is often determined empirically.[5]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (often to 100 K) to reduce thermal vibrations of the atoms. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[6][7]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This initial model is then refined to obtain the best possible fit to the experimental data.[3]

Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate the molecular structure of this compound and the workflow for crystal structure determination.

cluster_mol This compound mol_img

Molecular Structure of this compound

G synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization data_collection X-ray Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation cif_deposition CIF Deposition validation->cif_deposition

References

The Versatility of 4-Methoxybenzenesulfonamide in the Innovation of Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel organic materials with tailored functionalities has led scientists to explore a vast chemical space for versatile building blocks. Among these, 4-Methoxybenzenesulfonamide has emerged as a molecule of significant interest. Its inherent structural features—an electron-rich methoxy-substituted aromatic ring and a polar sulfonamide group capable of hydrogen bonding—provide a unique platform for the rational design of advanced organic materials.[1] This technical guide delves into the core aspects of utilizing this compound in the development of new organic materials, with a particular focus on their potential applications in organic electronics.

Core Molecular Attributes and Synthetic Potential

This compound's utility in materials science stems from its distinct molecular architecture. The methoxy (B1213986) group (CH₃O-) on the benzene (B151609) ring acts as an electron-donating group, increasing the electron density of the aromatic system. This electronic characteristic is a desirable trait in the design of materials for organic electronics, such as hole transport materials (HTMs), where facile oxidation and efficient charge transport are paramount.

The sulfonamide moiety (-SO₂NH₂) is a key functional group that offers several advantages. It can participate in intermolecular hydrogen bonding, which can influence the solid-state packing and morphology of the resulting materials, thereby impacting their bulk electronic properties.[1] Furthermore, the nitrogen atom of the sulfonamide can be functionalized, allowing for the covalent linkage of this compound to other molecular fragments to construct more complex architectures, including polymers and dendrimers.

Application in Hole Transport Materials for Organic Electronics

A promising application of this compound derivatives is in the development of Hole Transport Materials (HTMs) for use in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). HTMs are a crucial component in these devices, responsible for efficiently transporting positive charge carriers (holes) from the anode to the emissive or active layer.

While direct applications of this compound in state-of-the-art HTMs are still an emerging area of research, its structural motifs are present in related and well-established compounds. For instance, the broader class of N-arylbenzenesulfonamides has been investigated for their crystallographic and electronic properties. The synthesis of derivatives, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamide, demonstrates the feasibility of functionalizing the sulfonamide nitrogen with other aromatic moieties.[2]

Hypothetical Design of a this compound-Based Hole Transport Material

A logical design strategy for an HTM would involve coupling this compound with a triphenylamine (B166846) (TPA) core, a well-known and efficient hole-transporting unit. The resulting molecule would benefit from the electron-donating nature of both the methoxy group and the TPA core, potentially leading to favorable HOMO energy levels for efficient hole injection and transport.

Below is a conceptual workflow for the synthesis and characterization of such a hypothetical HTM.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow start This compound reaction Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination) start->reaction reactant2 Aryl Halide (e.g., 4-bromotriphenylamine) reactant2->reaction product Crude HTM Product reaction->product purification Purification (Column Chromatography) product->purification final_product Pure HTM purification->final_product structural Structural Analysis (NMR, Mass Spectrometry, FTIR) final_product->structural thermal Thermal Analysis (TGA, DSC) final_product->thermal electrochemical Electrochemical Analysis (Cyclic Voltammetry) final_product->electrochemical photophysical Photophysical Analysis (UV-Vis, Photoluminescence) final_product->photophysical device Device Fabrication & Testing final_product->device

Conceptual workflow for the synthesis and characterization of a this compound-based HTM.

Experimental Protocols

While specific protocols for novel materials derived directly from this compound are proprietary or in early stages of development, a general and adaptable synthetic methodology can be derived from the synthesis of analogous sulfonamide derivatives. The following protocol is based on the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide and can be considered a foundational method.[2]

Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide [2]

  • Materials: 4-Nitrobenzenesulfonyl chloride, p-anisidine (B42471) (4-methoxyaniline), 1 M Sodium Carbonate solution, deionized water.

  • Procedure:

    • To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride (10.00 mmol, 2.2166 g) and p-anisidine (10.00 mmol, 1.2320 g).

    • Add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution to the flask.

    • Stopper the flask and shake vigorously for 15-20 minutes. The solid product will precipitate.

    • Collect the solid product by vacuum filtration and wash with three portions of deionized water.

    • The crude product can be recrystallized from an appropriate solvent system (e.g., acetone/heptane or acetone/hexane) to yield purified crystals.

This protocol demonstrates a straightforward nucleophilic substitution reaction. For the synthesis of more complex HTMs, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, would be more suitable for forming the N-C bond between the sulfonamide and an aromatic partner.

Data Presentation

To facilitate the comparison of newly developed materials, it is crucial to present quantitative data in a structured format. The following tables provide a template for summarizing the key properties of a hypothetical this compound-based HTM, with comparative data from a standard HTM like Spiro-OMeTAD for context.

Table 1: Physicochemical Properties

PropertyThis compoundHypothetical HTMSpiro-OMeTAD (Reference)
Molecular Weight ( g/mol ) 187.22To be determined1225.39
Melting Point (°C) 111-115To be determined240-245
Decomposition Temp. (TGA, °C) Not availableTo be determined~430

Table 2: Electronic and Photophysical Properties

PropertyHypothetical HTMSpiro-OMeTAD (Reference)
HOMO Level (eV) To be determined-5.1 to -5.2
LUMO Level (eV) To be determined-2.0 to -2.2
Band Gap (eV) To be determined~2.9 - 3.0
Hole Mobility (cm²/Vs) To be determined2 x 10⁻⁴ to 1.5 x 10⁻³
UV-Vis Abs. λₘₐₓ (nm) To be determined~380
Photoluminescence λₑₘ (nm) To be determined~430

Table 3: Device Performance in a Perovskite Solar Cell

ParameterDevice with Hypothetical HTMDevice with Spiro-OMeTAD (Reference)
Power Conversion Efficiency (PCE, %) To be determined>20%
Open-Circuit Voltage (Vₒ꜀, V) To be determined~1.1
Short-Circuit Current (Jₛ꜀, mA/cm²) To be determined~22-24
Fill Factor (FF, %) To be determined>75

Logical Relationships in Material Design

The development of new organic materials from this compound follows a logical progression from molecular design to device application. This can be visualized as a hierarchical relationship.

G cluster_design Material Design & Synthesis cluster_characterization Characterization & Evaluation cluster_application Device Application start This compound (Core Building Block) functionalization Chemical Functionalization (e.g., N-Arylation) start->functionalization properties Tailoring Molecular Properties (Electronic, Steric) functionalization->properties synthesis Multi-step Synthesis properties->synthesis physchem Physicochemical Characterization synthesis->physchem optoelectronic Optoelectronic Properties physchem->optoelectronic morphology Solid-State Morphology optoelectronic->morphology fabrication Device Fabrication morphology->fabrication testing Performance Testing fabrication->testing optimization Device Optimization testing->optimization

Logical progression from core molecule to device application.

Future Outlook

This compound presents a compelling starting point for the exploration of new organic materials. Its straightforward functionalization and beneficial electronic properties make it an attractive candidate for incorporation into more complex molecular architectures. Future research should focus on the synthesis and characterization of novel derivatives and polymers based on this core structure. In particular, the development of efficient and stable hole transport materials for next-generation solar cells and displays represents a significant opportunity. As synthetic methodologies become more refined and our understanding of structure-property relationships deepens, we can expect to see this compound play an increasingly important role in the advancement of organic materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxybenzenesulfonamide. The document details its chemical identity, quantitative properties, and the experimental protocols for their determination, making it a valuable resource for professionals in research and development.

Core Physicochemical Data

This compound, also known as p-methoxybenzenesulfonamide, is an aromatic sulfonamide that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group and a sulfonamide group at the para position.[4]

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₉NO₃S[1][4][5][6]
Molecular Weight 187.22 g/mol [5][6]
CAS Number 1129-26-6[1][5][6]
Appearance White to off-white crystalline powder[4][6]
Melting Point 111-115 °C[5][6][7]
Boiling Point 352.2 ± 44.0 °C (Predicted)[6]
pKa 10.26 ± 0.10 (Predicted)[6]
Water Solubility Slightly soluble[1][6]
Solvent Solubility Soluble in polar solvents like alcohols[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. The following sections outline protocols for the synthesis of this compound and the experimental determination of its acidity constant (pKa) and lipophilicity (log P).

This protocol is a generalized method for the synthesis of primary sulfonamides from the corresponding sulfonyl chloride. The synthesis involves the reaction of 4-methoxybenzenesulfonyl chloride with ammonia.

Materials and Reagents:

Procedure:

  • Reaction Setup: Dissolve 4-methoxybenzenesulfonyl chloride in a suitable organic solvent like dichloromethane in a round-bottomed flask. Cool the flask in an ice-water bath.

  • Ammonolysis: While stirring vigorously, slowly add an excess of concentrated ammonium hydroxide to the cooled solution. The reaction is exothermic and should be controlled by the rate of addition and cooling.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. If a precipitate (ammonium chloride) is present, add water to dissolve it. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally with brine. This removes unreacted starting materials and by-products.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_synthesis Synthesis Workflow start Dissolve 4-Methoxybenzenesulfonyl Chloride in DCM step2 Cool in Ice Bath start->step2 step3 Add excess conc. NH4OH step2->step3 step4 Stir and Monitor by TLC step3->step4 step5 Workup: Separate Organic Layer step4->step5 step6 Wash with dilute HCl, NaHCO3, and Brine step5->step6 step7 Dry over Na2SO4 step6->step7 step8 Evaporate Solvent step7->step8 step9 Recrystallize Crude Product step8->step9 end Pure this compound step9->end

Caption: General workflow for the synthesis of this compound.

The dissociation constant (pKa) of sulfonamides can be determined using reverse-phase liquid chromatography coupled with a photodiode array (PDA) detector.[8][9] This method relies on the change in retention time or UV-Vis absorbance spectrum of the analyte as a function of the mobile phase pH.[10]

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a PDA detector.

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • This compound standard.

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • pH meter.

Procedure:

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of a constant ratio of acetonitrile and aqueous buffer (e.g., 50:50 v/v). Each mobile phase should have a precisely measured pH.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute it with the mobile phase to an appropriate concentration.

  • Chromatographic Analysis:

    • Equilibrate the C18 column with the first mobile phase (lowest pH).

    • Inject the sample solution and record the chromatogram and the PDA data (UV spectra at the peak maximum).

    • Repeat the injection for each mobile phase, incrementally increasing the pH.

  • Data Acquisition: For each pH value, determine the retention factor (k) from the chromatogram. The retention factor is calculated as k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.

  • Data Analysis:

    • Plot the retention factor (k) or the absorbance at a specific wavelength against the pH of the mobile phase.

    • Fit the resulting sigmoidal curve to a suitable equation (e.g., the Lochmüller-Carr equation) to calculate the pKa value. The pKa corresponds to the pH at the inflection point of the curve.

G cluster_pka pKa Determination Workflow (LC-PDA) prep_mobile Prepare Mobile Phases (Constant MeCN, Variable pH Buffer) hplc_run Inject Sample into HPLC-PDA for each pH point prep_mobile->hplc_run prep_sample Prepare Analyte Stock Solution prep_sample->hplc_run data_acq Record Retention Time (tR) and UV-Vis Spectra hplc_run->data_acq calc_k Calculate Retention Factor (k) for each pH data_acq->calc_k plot Plot k vs. pH calc_k->plot fit Fit Sigmoidal Curve to Data plot->fit pka_val Determine pKa (Inflection Point) fit->pka_val

Caption: Experimental workflow for pKa determination using the LC-PDA method.

The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity. It can be determined efficiently using reversed-phase high-performance liquid chromatography (RP-HPLC), which overcomes the difficulties of the traditional shake-flask method.[11] The method is based on the linear correlation between the logarithm of the retention factor (log k) and the log P value for a series of standard compounds.

Materials and Equipment:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • This compound.

  • A series of standard compounds with known log P values.

  • Methanol or Acetonitrile (HPLC grade).

  • Aqueous buffer (e.g., 0.1% acetic acid or phosphate (B84403) buffer at pH 7.4).[11]

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, which is a mixture of organic solvent (methanol or acetonitrile) and aqueous buffer. The composition should be chosen to ensure reasonable retention times for all compounds. Degas the mobile phase before use.[11]

  • Standard and Sample Preparation: Prepare individual solutions of this compound and each standard compound in the mobile phase or a suitable solvent.

  • Chromatographic Analysis:

    • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

    • Inject each standard solution and the sample solution separately.

    • Record the retention time (t_R) for each compound. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Data Acquisition and Calculation:

    • For each compound, calculate the retention factor k = (t_R - t_0) / t_0.

    • Calculate the logarithm of the retention factor (log k).

  • Calibration and Determination:

    • Create a calibration curve by plotting the known log P values of the standard compounds against their corresponding experimental log k values.

    • Perform a linear regression on the data points. The equation will be in the form: log P = a * (log k) + b.

    • Using the experimentally determined log k value for this compound, calculate its log P using the regression equation.

G cluster_logp Log P Determination Workflow (RP-HPLC) prep_solutions Prepare Solutions: - Standards (known log P) - Analyte hplc_analysis Inject all solutions into RP-HPLC system prep_solutions->hplc_analysis record_tr Record Retention Times (tR) and Dead Time (t0) hplc_analysis->record_tr calc_logk Calculate log k for each compound record_tr->calc_logk calibrate Plot log P (standards) vs. log k and perform linear regression calc_logk->calibrate determine_logp Calculate log P of Analyte from its log k and regression equation calibrate->determine_logp

Caption: Workflow for the determination of log P via the RP-HPLC method.

References

4-Methoxybenzenesulfonamide Derivatives: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-methoxybenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundational component for a diverse array of therapeutic agents. Its inherent biocompatibility and synthetic tractability have propelled the development of numerous derivatives with potent and selective biological activities.[1] This technical guide provides a comprehensive overview of the burgeoning field of this compound derivatives, detailing their synthesis, multifaceted biological applications, structure-activity relationships, and the key signaling pathways they modulate. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant promise across several therapeutic areas, primarily driven by their ability to interact with specific biological targets. The versatility of this scaffold allows for chemical modifications that can fine-tune its activity towards various enzymes and cellular pathways.

Anticancer Activity

A prominent area of investigation for this compound derivatives is oncology. These compounds have been shown to exert anticancer effects through multiple mechanisms.[1][2]

  • Carbonic Anhydrase Inhibition: A key mechanism underlying the anticancer properties of many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[2][3] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation. By inhibiting these enzymes, this compound derivatives can disrupt tumor acidosis and suppress cancer growth.[4]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain derivatives have been designed to target cyclin-dependent kinases, such as CDK2, which are critical for cell cycle progression.[5] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[5]

  • Histone Deacetylase (HDAC) Inhibition: Some indolylbenzenesulfonamide derivatives incorporating the this compound moiety have shown potent HDAC inhibitory activity, which is a validated strategy in cancer therapy.[6]

  • Tubulin Polymerization Inhibition: Structural modifications have led to the discovery of derivatives that inhibit tubulin polymerization, a mechanism shared by several successful anticancer drugs.[7]

12-Lipoxygenase (12-LOX) Inhibition

Derivatives of 4-amino-3-methoxybenzenesulfonamide (B1282519) have emerged as potent and selective inhibitors of 12-lipoxygenase (12-LOX).[8][9] This enzyme is a key player in the metabolism of arachidonic acid, producing signaling molecules like 12-hydroxyeicosatetraenoic acid (12-HETE) that are implicated in inflammation, platelet aggregation, and cancer progression.[8][10] The development of selective 12-LOX inhibitors is a promising therapeutic strategy for a range of diseases, including skin disorders, diabetes, thrombosis, and cancer.[9][10]

Antimicrobial and Antibiofilm Activities

The sulfonamide functional group has a long history in antimicrobial agents.[1] Novel this compound derivatives, particularly those combined with other heterocyclic systems like quinolines, have demonstrated significant activity against various pathogenic microbes, including those responsible for urinary tract infections.[11] Some of these compounds also exhibit promising antibiofilm activity, which is crucial for combating chronic and recurrent infections.[11]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is generally straightforward, contributing to the attractiveness of this scaffold for drug discovery.[1] Common synthetic routes often involve the reaction of 4-methoxybenzenesulfonyl chloride with a variety of primary or secondary amines.

A general synthetic approach involves the condensation of 4-methoxybenzenesulfonyl chloride with an appropriate amine in the presence of a base.[12] For instance, the synthesis of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide is achieved through the condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride.[12]

Another common strategy is reductive amination. For example, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives can be synthesized via reductive amination of 4-aminobenzenesulfonamide and 2-hydroxy-3-methoxybenzaldehyde.[10]

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives from the literature.

Table 1: Anticancer Activity of 4-Thiazolone-Based Benzenesulfonamide (B165840) Derivatives [4]

CompoundSubstitutionCancer Cell LineIC50 (µM)
4e 4-MethoxybenzylideneMDA-MB-2313.58
MCF-74.58
4g 4-NitrobenzylideneMDA-MB-2315.54
MCF-72.55
Staurosporine -MDA-MB-2317.67
MCF-75.89

Table 2: 12-Lipoxygenase Inhibitory Activity of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives [10]

CompoundSubstitution on Benzenesulfonamide Ring12-LOX IC50 (µM)
22 4-Bromo2.2
27 4-Chloro6.3
28 4-Methoxy22
23 3-Methyl> 40
24 3-Amino> 40
25 3-Nitro> 40

Table 3: Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives [3]

CompoundR group on triazole ringhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
4a Phenyl150075538.912.4
4b 4-Fluorophenyl125068835.110.5
4c 4-Chlorophenyl110054030.28.8
5a (Tetrafluoro) Phenyl120065025.58.1
5b (Tetrafluoro) 4-Fluorophenyl105051020.16.2
5c (Tetrafluoro) 4-Chlorophenyl98045018.85.4

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound derivatives.

Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide[1]
  • Reaction Setup: Add 4-nitrobenzenesulfonyl chloride (10.00 mmol, 2.2166 g) and p-anisidine (B42471) (10.00 mmol, 1.2320 g) to a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 50 mL of deionized water and 10 mL of 1 M Na2CO3 to the flask.

  • Reaction: Stir the mixture on a stir plate for approximately 4 days at room temperature.

  • Product Isolation: Collect the solid product by suction filtration.

  • Washing: Wash the collected solid with deionized water and then with isopropanol.

  • Drying: Dry the product in an oven at a low temperature to yield the final compound.

In Vitro 12-Lipoxygenase Inhibition Assay[13]
  • Enzyme Incubation: Incubate the purified 12-LOX enzyme with the test compound at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Product Measurement: Measure the formation of the product (e.g., 12-HETE) over time using techniques like spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value from the dose-response curve.

Anticancer Activity Assay (MTT Assay)[2]
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound derivatives.

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid 12-LOX 12-Lipoxygenase Arachidonic_Acid->12-LOX 12-HETE 12-HETE 12-LOX->12-HETE Signaling_Cascades Downstream Signaling (Inflammation, Proliferation, Platelet Aggregation) 12-HETE->Signaling_Cascades 4-Methoxybenzenesulfonamide_Derivative This compound Derivative 4-Methoxybenzenesulfonamide_Derivative->12-LOX Inhibition

Caption: Inhibition of the 12-Lipoxygenase (12-LOX) signaling pathway.

G cluster_extracellular Tumor Microenvironment (Acidic) cluster_cell Cancer Cell H_plus H+ Intracellular_pH_Regulation Intracellular pH Regulation H_plus->Intracellular_pH_Regulation HCO3_minus HCO3- CAIX Carbonic Anhydrase IX CAIX->H_plus CAIX->HCO3_minus CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX Cell_Survival_Proliferation Cell Survival & Proliferation Intracellular_pH_Regulation->Cell_Survival_Proliferation 4-Methoxybenzenesulfonamide_Derivative This compound Derivative 4-Methoxybenzenesulfonamide_Derivative->CAIX Inhibition

Caption: Inhibition of Carbonic Anhydrase IX in the tumor microenvironment.

G Start Start: Synthesis of Derivatives Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell Viability) Characterization->In_Vitro_Screening Hit_Identification Hit Identification & SAR Analysis In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: General workflow for drug discovery of this compound derivatives.

Conclusion

This compound derivatives represent a highly versatile and promising class of compounds in drug discovery. Their favorable physicochemical properties and synthetic accessibility have enabled the development of potent and selective modulators of various biological targets. The extensive research into their anticancer, anti-inflammatory, and antimicrobial activities underscores the therapeutic potential of this scaffold. Future research will likely focus on further optimizing the selectivity and pharmacokinetic profiles of these derivatives to translate their in vitro potency into clinical success. The detailed experimental protocols and pathway diagrams provided in this guide aim to facilitate and inspire continued innovation in this exciting area of medicinal chemistry.

References

Exploring the Pharmacophore of 4-Methoxybenzenesulfonamide: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxybenzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile pharmacophore for the development of a wide array of therapeutic agents. Its inherent structural and electronic properties make it a privileged fragment for targeting various enzymes and receptors implicated in a range of pathologies, from cancer to inflammation. This in-depth technical guide explores the core pharmacophoric features of this compound, delves into its structure-activity relationships against key biological targets, provides detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.

The Core Pharmacophoric Features

The pharmacological versatility of the this compound core arises from the interplay of its three key structural components: the sulfonamide group, the benzene (B151609) ring, and the methoxy (B1213986) group.

  • The Sulfonamide Moiety (-SO₂NH₂): This is the primary pharmacophoric element, renowned for its ability to act as a zinc-binding group. The nitrogen and one of the oxygen atoms of the sulfonamide can coordinate with the zinc ion present in the active site of metalloenzymes, such as carbonic anhydrases, leading to potent inhibition. Furthermore, the sulfonamide protons can act as hydrogen bond donors, while the sulfonyl oxygens can act as hydrogen bond acceptors, facilitating strong interactions with receptor sites.

  • The Benzene Ring: This aromatic ring serves as a rigid scaffold, positioning the other functional groups in a defined spatial orientation for optimal target interaction. It can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions with aromatic amino acid residues in the binding pocket. The substitution pattern on the benzene ring is a critical determinant of potency and selectivity.

  • The Methoxy Group (-OCH₃): Located at the para-position, the methoxy group is an electron-donating group that can influence the electronic properties of the entire molecule. It can also participate in hydrogen bonding as an acceptor and contribute to hydrophobic interactions, thereby modulating the binding affinity and pharmacokinetic properties of the derivatives.

Structure-Activity Relationship (SAR) Studies

The this compound scaffold has been extensively derivatized to probe its structure-activity relationships against various biological targets. The following sections summarize the key findings and quantitative data for its activity as a carbonic anhydrase inhibitor, a 12-lipoxygenase inhibitor, and an anticancer agent.

Carbonic Anhydrase Inhibition

Derivatives of this compound are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in pH regulation, CO₂ transport, and various physiological and pathological processes. The tumor-associated isoforms CA IX and XII are particularly important targets in cancer therapy.

Compound IDR Group (Substitution on Sulfonamide Nitrogen)CA I (Kᵢ, nM)CA II (Kᵢ, nM)CA IX (Kᵢ, nM)CA XII (Kᵢ, nM)
1 H250150255.7
2 4-Fluorophenyl9,8501,24032.56.5
3 4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1.8--
4 4-phenylacetamidomethyl7554136212
5 4-(Pyrazolyl)benzenesulfonamide urea (B33335) derivative791.7–89,14034.5–157.115.9–67.616.7–65.7

Data compiled from multiple sources. The specific values are representative examples from the literature and may vary depending on the assay conditions.

The SAR studies reveal that the unsubstituted sulfonamide group is crucial for potent CA inhibition. Substitution on the sulfonamide nitrogen generally decreases the inhibitory activity against cytosolic isoforms like CA I and II but can be tailored to achieve selectivity for the tumor-associated isoforms CA IX and XII. The introduction of bulky and hydrophobic groups can lead to interactions with residues at the rim of the active site cavity, influencing isoform selectivity.

12-Lipoxygenase Inhibition

12-Lipoxygenase (12-LOX) is an enzyme that plays a significant role in inflammatory pathways by catalyzing the oxidation of polyunsaturated fatty acids. Inhibitors of 12-LOX are being investigated for their potential in treating inflammatory diseases, thrombosis, and cancer.

Compound IDModifications on the this compound scaffold12-LOX IC₅₀ (µM)
6 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamidePotent (nM range)
7 4-((2-hydroxy-3-chlorobenzyl)amino)benzenesulfonamide6.2
8 4-((2-hydroxy-4-bromobenzyl)amino)benzenesulfonamide2.2
9 4-((2-hydroxy-4-methoxybenzyl)amino)benzenesulfonamide22

Data is illustrative and sourced from studies on 4-((benzyl)amino)benzenesulfonamide derivatives, where the core structure is related to this compound.

For 12-LOX inhibition, modifications on the amino group at the 4-position of the benzenesulfonamide (B165840) ring are critical. The presence of a substituted benzylamino moiety, particularly with a hydroxyl group at the 2-position of the benzyl (B1604629) ring, is a key feature for potent activity. Halogen substitutions on the benzyl ring can enhance potency, while a methoxy group at the 4-position of the benzyl ring reduces activity.

Anticancer Activity

The anticancer properties of this compound derivatives are often linked to their ability to inhibit carbonic anhydrases, particularly CA IX, which is overexpressed in many hypoxic tumors. However, other mechanisms may also contribute to their cytotoxic effects.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)
10 2-aminopyridine derivative with 4-methylbenzenesulfonamideMCF-718.3 - 20.4
11 Tyrphostin AG17 analog with 4-methylbenzenesulfonamideMCF-726.3
12 Azo-sulfonamide derivativeMCF-7Varies (some potent)
13 Benzenesulfonamide-bearing imidazole (B134444) derivativeIGR3927.8 ± 2.8
14 Benzenesulfonamide-bearing imidazole derivativeMDA-MB-23120.5 ± 3.6

Note: The core structure in some of these examples is 4-methylbenzenesulfonamide, which is structurally very similar to this compound and provides relevant SAR insights.

The data indicates that hybridization of the benzenesulfonamide scaffold with other pharmacophores, such as 2-aminopyridine, tyrphostin, and imidazole moieties, can lead to compounds with significant cytotoxic activity against various cancer cell lines.

Signaling Pathways

To understand the therapeutic potential of this compound derivatives, it is essential to visualize their impact on key cellular signaling pathways.

CAIX_Signaling cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces Acidosis Extracellular Acidosis Metastasis Invasion & Metastasis Acidosis->Metastasis Promotes CAIX Carbonic Anhydrase IX (CAIX) Expression & Activity HIF1a->CAIX Upregulates CAIX->Acidosis Contributes to pHi Intracellular pH Regulation (Alkalinization) CAIX->pHi Maintains Proliferation Cell Proliferation & Survival pHi->Proliferation Inhibitor This compound Derivative (CAIX Inhibitor) Inhibitor->CAIX Inhibits LOX12_Signaling AA Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 HPETE 12-HPETE LOX12->HPETE Catalyzes HETE 12-HETE HPETE->HETE Inflammation Pro-inflammatory Responses HETE->Inflammation Platelet Platelet Aggregation HETE->Platelet Inhibitor This compound Derivative (12-LOX Inhibitor) Inhibitor->LOX12 Inhibits Experimental_Workflow Start Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Start->Purification Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Hit_Identified Hit Identification Primary_Screening->Hit_Identified Hit_Identified->Start Inactive SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identified->SAR_Studies Active Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Start Secondary_Screening Secondary Screening (e.g., Cell-based Assays, Cytotoxicity) Lead_Optimization->Secondary_Screening Secondary_Screening->Lead_Optimization Needs Improvement In_Vivo In Vivo Studies (Animal Models) Secondary_Screening->In_Vivo Promising End Preclinical Candidate In_Vivo->End

Theoretical and Computational Insights into 4-Methoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzenesulfonamide is a key organic intermediate and a structural motif present in a variety of pharmacologically active compounds and functional materials. The inherent chemical properties endowed by its electron-rich methoxy-substituted aromatic ring and the versatile sulfonamide moiety make it a subject of significant interest in medicinal chemistry and material science. Theoretical and computational chemistry provides a powerful lens through which to understand the molecular structure, reactivity, and potential applications of this compound, offering insights that complement and guide experimental research.

This technical guide provides an in-depth overview of the theoretical and computational studies of this compound and its derivatives. It details the methodologies for computational analysis, presents key quantitative data from these studies, and visualizes the workflows involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of sulfonamide-based compounds.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a central sulfonamide group (-SO₂NH₂) attached to a benzene (B151609) ring, which is substituted with a methoxy (B1213986) group (-OCH₃) at the para position. The geometry of this molecule, including bond lengths, bond angles, and dihedral angles, dictates its three-dimensional conformation and, consequently, its interactions with biological targets or other molecules in a material matrix.

ParameterValue
Bond Lengths (Å)
S1—O11.428 (2)
S1—O21.432 (2)
S1—N11.641 (2)
S1—C11.761 (3)
O3—C41.365 (4)
O3—C131.425 (5)
N1—C71.425 (3)
F1—C101.369 (3)
Bond Angles (°) **
O1—S1—O2119.89 (12)
O1—S1—N1107.02 (12)
O2—S1—N1106.31 (12)
O1—S1—C1108.41 (13)
O2—S1—C1107.82 (13)
N1—S1—C1106.67 (12)
C4—O3—C13117.8 (3)
C7—N1—S1123.83 (16)
Torsion Angles (°) **
C1—S1—N1—C768.4 (2)
C6—C1—S1—N1-120.3 (2)
C5—C4—O3—C13-173.8 (3)

Data for N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, a representative derivative.[1]

Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of computational chemistry for studying the electronic structure of molecules. A typical workflow for the theoretical analysis of this compound involves geometry optimization, vibrational frequency calculations, and the analysis of frontier molecular orbitals.

Protocol for DFT Analysis:

  • Molecular Structure Input: The initial molecular structure of this compound is constructed using a molecular builder and is subjected to a preliminary energy minimization using a molecular mechanics force field.

  • Geometry Optimization: The structure is then optimized at a higher level of theory. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly employed for sulfonamides, often paired with a Pople-style basis set such as 6-311G(d,p) or 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electronic distribution.

  • Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra for validation and to aid in the assignment of vibrational modes.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and to generate the Molecular Electrostatic Potential (MEP) map.

DFT_Workflow A Initial Molecular Structure B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C E Optimized Geometry B->E H Imaginary Frequencies? C->H D Electronic Property Calculation (HOMO, LUMO, MEP) G Electronic Properties D->G E->D F Vibrational Frequencies (IR/Raman Spectra) H->B Yes (Re-optimize) H->F No Docking_Workflow cluster_prep Preparation PDB Protein Structure (PDB) PrepP Protein Preparation (Add H, remove water) PDB->PrepP Ligand Ligand Structure PrepL Ligand Preparation (Energy Minimization) Ligand->PrepL Grid Grid Generation (Define Binding Site) PrepP->Grid PrepL->Grid Dock Molecular Docking (e.g., AutoDock Vina) Grid->Dock Analysis Analysis of Results (Scoring & Pose Visualization) Dock->Analysis Result Binding Affinity & Interaction Profile Analysis->Result

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of 4-methoxybenzenesulfonamide, a key transformation in the synthesis of various biologically active compounds. The N-alkylated products of this compound are valuable scaffolds in medicinal chemistry and drug development. This document outlines several common and effective methods for this transformation, including classical alkylation, the Mitsunobu reaction, manganese-catalyzed alkylation using alcohols, and alkylation with trichloroacetimidates.

Overview of N-Alkylation Methods

The N-alkylation of sulfonamides, including this compound, can be achieved through various synthetic strategies. The choice of method often depends on the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required.

  • Classical N-Alkylation: This fundamental approach involves the deprotonation of the sulfonamide with a suitable base to form a nucleophilic anion, which then undergoes an S(_N)2 reaction with an alkyl halide.

  • Mitsunobu Reaction: A reliable and mild method for the N-alkylation of sulfonamides using an alcohol, triphenylphosphine (B44618) (PPh(_3)), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] This reaction is known for its stereospecificity, proceeding with inversion of configuration at the alcohol's stereocenter.[2]

  • Manganese-Catalyzed N-Alkylation: A more recent and sustainable approach that utilizes a manganese catalyst to facilitate the N-alkylation of sulfonamides with alcohols through a "borrowing hydrogen" mechanism.[3] This method avoids the use of stoichiometric activating and reducing agents.

  • Alkylation with Trichloroacetimidates: This protocol involves the reaction of the sulfonamide with an O-alkyltrichloroacetimidate, typically under thermal conditions, to yield the N-alkylated product.[4]

Data Presentation

The following tables summarize quantitative data for various N-alkylation reactions of sulfonamides, providing a basis for comparison between different methods.

Table 1: Manganese-Catalyzed N-Alkylation of Sulfonamides with Alcohols [3]

EntrySulfonamideAlcoholProductYield (%)
1p-ToluenesulfonamideBenzyl (B1604629) alcoholN-Benzyl-4-methylbenzenesulfonamide95
2p-Toluenesulfonamide4-Methoxybenzyl alcoholN-(4-Methoxybenzyl)-4-methylbenzenesulfonamide92
3p-ToluenesulfonamideThiophen-3-ylmethanolN-(Thiophen-3-ylmethyl)-4-methylbenzenesulfonamide87
4This compoundBenzyl alcoholN-Benzyl-4-methoxybenzenesulfonamide88

Table 2: Thermal N-Alkylation of Sulfonamides with Trichloroacetimidates [4]

EntrySulfonamideTrichloroacetimidateProductYield (%)
1p-ToluenesulfonamideBenzyl trichloroacetimidateN-Benzyl-4-methylbenzenesulfonamide76
2p-Toluenesulfonamide4-Methoxybenzyl trichloroacetimidateN-(4-Methoxybenzyl)-4-methylbenzenesulfonamide75
3p-ToluenesulfonamideAllyl trichloroacetimidateN-Allyl-4-methylbenzenesulfonamide45

Table 3: Mitsunobu Reaction for N-Alkylation of Sulfonamides [2]

EntrySulfonamideAlcoholReagentsProductYield (%)
1o-Nitrobenzenesulfonamide(R)-1-PhenylethanolPPh(_3), DIAD(S)-N-(1-Phenylethyl)-o-nitrobenzenesulfonamide65
2Sulfonyl carbamateSecondary alcoholPPh(_3), DEADN-Alkylated sulfonyl carbamateQuantitative

Experimental Protocols

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.05 equivalents)

  • Base (e.g., NaH, K(_2)CO(_3)) (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add the base portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.05 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x volume of solvent).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Mitsunobu Reaction for N-Alkylation

This protocol details the N-alkylation of this compound with an alcohol using Mitsunobu conditions.

Materials:

  • This compound (1.0 equivalent)

  • Alcohol (1.2 equivalents)

  • Triphenylphosphine (PPh(_3)) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.

Protocol 3: Manganese-Catalyzed N-Alkylation with an Alcohol

This protocol is adapted from a literature procedure for the manganese-catalyzed N-alkylation of sulfonamides.[5]

Materials:

  • This compound (1.0 mmol)

  • Alcohol (1.0 mmol)

  • Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)(_3)(Ph(_2)PCH(2))({2})NH]Br) (0.05 mmol, 5 mol %)

  • Potassium carbonate (K(_2)CO(_3)) (0.1 mmol, 10 mol %)

  • Xylenes (B1142099)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol), and K(_2)CO(_3) (0.1 mmol).

  • Add xylenes to achieve a 1 M concentration of the sulfonamide.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Cool the reaction to room temperature.

  • The product can be purified directly by column chromatography on silica gel.

Visualizations

N_Alkylation_Pathways Sulfonamide This compound Sulfonamide_Anion Sulfonamide Anion Sulfonamide->Sulfonamide_Anion Base Product N-Alkyl-4-methoxy- benzenesulfonamide Sulfonamide->Product Mitsunobu or Mn-Catalysis Alkylating_Agent Alkylating Agent (Alkyl Halide, Alcohol, etc.) Alkylating_Agent->Product Mitsunobu or Mn-Catalysis Sulfonamide_Anion->Product Alkyl Halide (SN2)

Caption: General reaction pathways for N-alkylation.

Experimental_Workflow start Start setup Reaction Setup (Flask, Inert Atmosphere) start->setup reagents Add Sulfonamide, Solvent, and Base/Reagents setup->reagents addition Add Alkylating Agent (Alkyl Halide or Alcohol) reagents->addition reaction Stir at appropriate temperature (0 °C to 150 °C) addition->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Workup (Quench, Extract, Wash, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Characterize Product (NMR, MS) purification->product end End product->end

Caption: A typical experimental workflow for N-alkylation.

References

Application Note: HPLC Method for Purity Analysis of 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential related substances.

Principle

The method employs reversed-phase chromatography, where the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and will elute later than more polar compounds. The use of a buffered mobile phase helps to maintain a consistent ionization state of the analyte and any ionizable impurities, leading to improved peak shape and reproducibility. A gradient elution is utilized to ensure the effective separation of impurities with a wide range of polarities. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Experimental Protocols

Instrumentation and Consumables

A summary of the necessary instrumentation and consumables is provided in the table below.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Vials 2 mL amber glass vials with PTFE septa
Syringe Filters 0.45 µm PTFE or Nylon
Solvents HPLC grade Acetonitrile, HPLC grade Water
Reagents Phosphoric Acid (analytical grade)
Preparation of Solutions

Mobile Phase A (Aqueous)

  • To 1000 mL of HPLC grade water, add 1.0 mL of phosphoric acid to adjust the pH to approximately 2.5.

  • Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum filtration.

Mobile Phase B (Organic)

  • HPLC grade Acetonitrile.

  • Filter through a 0.45 µm membrane filter and degas for 15 minutes.

Diluent

  • A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Solution Preparation (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

Sample Solution Preparation (1.0 mg/mL)

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes or until fully dissolved.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Method Parameters

The optimized HPLC method parameters are summarized in the table below.

ParameterValue
Mobile Phase A Water with 0.1% Phosphoric Acid (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 30 minutes
System Suitability

Before sample analysis, the system suitability must be verified. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks observed in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

A summary of the expected chromatographic data is presented below.

ParameterExpected Value
Retention Time of this compound Approximately 10-15 minutes
Relative Retention Times of Impurities Varies depending on the impurity structure
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantitation (LOQ) ~0.06 µg/mL
Precision (%RSD) < 1.5%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_hplc 2. HPLC Analysis Stage cluster_data 3. Data Processing Stage prep Preparation hplc_analysis HPLC Analysis prep->hplc_analysis sol_prep Solution Preparation (Mobile Phases, Diluent) instrument_setup Instrument Setup & Column Equilibration std_prep Standard Preparation (0.1 mg/mL) smp_prep Sample Preparation (1.0 mg/mL) data_proc Data Processing hplc_analysis->data_proc sys_suitability System Suitability Test (5 Injections of Standard) instrument_setup->sys_suitability seq_run Sequence Run (Blank, Standard, Samples) sys_suitability->seq_run integration Peak Integration & Identification report Final Report data_proc->report calculation Purity Calculation (% Area Normalization) integration->calculation

Caption: Experimental Workflow for HPLC Purity Analysis.

Synthesis of Novel Bioactive Derivatives from 4-Methoxybenzenesulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel derivatives from 4-methoxybenzenesulfonamide. The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs.[1] The derivatization of this compound, in particular, has led to the discovery of compounds with significant therapeutic potential, including anticancer, antioxidant, and anti-inflammatory activities. This guide offers a comprehensive overview of synthetic methodologies, quantitative data, and biological activities of selected derivatives to facilitate further research and development in medicinal chemistry.

I. Synthesis of N-(Aryl)-4-methoxybenzenesulfonamide Derivatives

A common and effective method for synthesizing novel sulfonamide derivatives is the condensation reaction between 4-methoxybenzenesulfonyl chloride and various primary amines. This approach allows for the introduction of diverse structural motifs, leading to a wide range of physicochemical and biological properties.

General Synthetic Protocol:

A representative procedure for the synthesis of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide is detailed below. This method can be adapted for a variety of aniline (B41778) derivatives.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a 250 mL Erlenmeyer flask, combine 4-aminoacetophenone (10.00 mmol, 1.35 g) and 4-methoxybenzenesulfonyl chloride (10.00 mmol, 2.07 g).

  • Solvent and Base: Add 50 mL of deionized water and 10 mL of 1 M sodium carbonate (Na₂CO₃) solution to the flask.

  • Reaction: Stir the mixture vigorously at room temperature for approximately 4 days.

  • Workup: Collect the solid product by suction filtration.

  • Purification: Wash the collected solid with deionized water and isopropanol.

  • Drying: Dry the purified product in an oven at a low temperature to obtain the final compound.[2][3]

Table 1: Synthesis and Characterization of N-(Aryl)-4-methoxybenzenesulfonamide Derivatives

DerivativeStarting AmineYield (%)Melting Point (°C)
N-(4-nitrophenyl)-4-methoxybenzenesulfonamidep-Nitroaniline85.84182–183
N-(3-nitrophenyl)-4-methoxybenzenesulfonamidem-Nitroaniline79.65133–134
N-(2-nitrophenyl)-4-methoxybenzenesulfonamideo-Nitroaniline17.8385–86
N-(4-acetylphenyl)-4-methoxybenzenesulfonamide4-AminoacetophenoneNot specifiedNot specified

Data adapted from multiple sources.[2][3]

II. Synthesis of Benzylidene-Hydrazinecarbothioamide Derivatives

Further modification of the sulfonamide scaffold can be achieved by reacting aldehyde thiosemicarbazone derivatives with benzenesulfonyl chloride, leading to benzylidene-N-(phenylsulfonyl)hydrazine-1-carbothioamide derivatives with potent biological activities.[4]

General Synthetic Workflow:

The synthesis of these derivatives typically involves a multi-step process.

G cluster_synthesis Synthetic Workflow A Aldehyde + Thiosemicarbazide B Thiosemicarbazone Derivative A->B Condensation D Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide Derivative B->D Reaction C Benzenesulfonyl Chloride C->D

Caption: General workflow for synthesizing benzylidene-hydrazinecarbothioamide derivatives.

Biological Activity: Anticancer and Antioxidant Properties

Several synthesized derivatives have been evaluated for their anticancer activity against MCF-7 breast carcinoma cell lines and their antioxidant potential.[4]

Table 2: Biological Activity of Benzylidene-N-(phenylsulfonyl)hydrazine-1-carbothioamide Derivatives

Compound IDSubstitution on BenzylideneAnticancer Activity (IC₅₀, µg/mL) vs. MCF-7Antioxidant Activity
4a H38.1Lowest
4c 4-Methoxy37.8Highest
4d 4-Chloro41Lowest
4e 4-(Dimethylamino)Not specifiedHigh
Doxorubicin (Standard)12.80Not applicable

Data extracted from a study on new benzenesulfonamide drugs.[4]

The derivative 2-(4-methoxybenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4c) demonstrated the highest antioxidant activity.[4] Notably, the derivatives with the most potent anticancer effects, 4a and 4d, exhibited the lowest antioxidant activities.[4]

III. Synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as 12-Lipoxygenase Inhibitors

Derivatives of 4-amino-3-methoxybenzenesulfonamide (B1282519) have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation, platelet aggregation, and cancer.[1][5][6]

Signaling Pathway of 12-Lipoxygenase

The 12-LOX enzyme catalyzes the oxidation of polyunsaturated fatty acids to produce bioactive hydroxyeicosatetraenoic acid (HETE) metabolites, which are involved in various physiological and pathological processes.[6]

G cluster_pathway 12-Lipoxygenase Signaling Pathway PUFA Polyunsaturated Fatty Acids LOX12 12-Lipoxygenase (12-LOX) PUFA->LOX12 HETE 12-HETE Metabolites LOX12->HETE Responses Physiological/Pathological Responses (Inflammation, Platelet Aggregation, Cell Proliferation) HETE->Responses Inhibitor 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide Derivatives Inhibitor->LOX12 Inhibition

Caption: Inhibition of the 12-Lipoxygenase pathway by novel sulfonamide derivatives.

Experimental Protocol for 12-LOX Inhibition Assay:

A detailed protocol for evaluating the inhibitory activity of synthesized compounds against 12-LOX is crucial for structure-activity relationship (SAR) studies.

  • Enzyme Preparation: Purified human platelet-type 12-LOX is used.

  • Substrate: Arachidonic acid is used as the substrate.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The formation of 12-HETE is monitored using spectrophotometry or high-performance liquid chromatography (HPLC).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Compounds such as 35 and 36 from this class have demonstrated nanomolar potency against 12-LOX and excellent selectivity over other lipoxygenases and cyclooxygenases.[6] These compounds were also shown to inhibit PAR-4 induced aggregation and calcium mobilization in human platelets and reduce 12-HETE in β-cells.[6]

IV. General Methodologies for Sulfonamide Synthesis

Beyond the specific examples above, several general methods exist for the synthesis of sulfonamides, offering versatility for creating diverse chemical libraries.

Synthesis via Sulfonyl Chlorides:

The most traditional method involves the reaction of a sulfonyl chloride with a primary or secondary amine. This method is widely applicable but can be limited by the stability of the sulfonyl chloride.[7]

Mild Synthesis via Methyl Sulfinates:

A milder and more general method involves a two-step process:[8]

  • Sulfinamide Formation: Reaction of methyl sulfinates with lithium amides to form sulfinamides.

  • Oxidation: Oxidation of the resulting sulfinamides with an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA) to yield the final sulfonamides.

This protocol avoids the use of hazardous and unstable reagents and is compatible with a wide range of functional groups.[8]

V. Conclusion

The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of novel derivatives with significant biological potential. The methodologies and data presented in these application notes provide a solid foundation for researchers engaged in the discovery and development of new therapeutic agents. The adaptability of the synthetic routes allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced efficacy and selectivity.

References

Application Note: Exploring the Potential of 4-Methoxybenzenesulfonamide in Conductive Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Conductive polymers have garnered significant interest due to their unique combination of polymeric properties, such as flexibility and processability, with the electronic characteristics of metals or semiconductors.[1] Among these, polyaniline (PANI) is extensively studied for its straightforward synthesis, environmental stability, and tunable conductivity.[2] The properties of conductive polymers can be tailored through the incorporation of functional molecules as monomers, dopants, or pendant groups.

This application note explores the theoretical potential of 4-methoxybenzenesulfonamide in the synthesis and modification of conductive polymers. While direct synthesis of conductive polymers using this compound as a primary building block is not prominently documented in scientific literature, its chemical structure suggests intriguing possibilities for its use as a modifying agent or dopant. The molecule possesses an electron-rich aromatic ring and a polar sulfonamide group, which could influence the electronic, optical, and morphological characteristics of a conductive polymer matrix.[3]

This document will first provide a detailed protocol for the synthesis of a well-established conductive polymer, polyaniline. Subsequently, it will present a hypothetical framework for the incorporation of this compound to modulate the properties of polyaniline, supported by logical relationships and potential experimental workflows.

Part 1: Synthesis of Polyaniline (PANI) - A Representative Conductive Polymer

Polyaniline is typically synthesized through the oxidative polymerization of aniline (B41778).[4] The conductivity of the resulting polymer is highly dependent on the polymerization conditions and the nature of the dopant used.

Experimental Protocol: Chemical Oxidative Polymerization of Aniline

This protocol describes the synthesis of emeraldine (B8112657) salt, the conductive form of polyaniline, using ammonium (B1175870) persulfate as an oxidizing agent and hydrochloric acid as a dopant.

Materials:

  • Aniline (freshly distilled)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl, concentrated)

  • Methanol

  • Deionized water

Equipment:

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve 2.0 mL (approx. 22 mmol) of freshly distilled aniline in 50 mL of 1 M HCl. Place the beaker in an ice bath and stir the solution continuously with a magnetic stirrer until the temperature equilibrates to 0-5 °C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 5.0 g (approx. 22 mmol) of ammonium persulfate in 50 mL of 1 M HCl. Cool this solution in the ice bath to 0-5 °C.

  • Polymerization: Slowly add the chilled ammonium persulfate solution dropwise to the stirring aniline solution over 15-20 minutes. A significant color change to dark green should be observed, indicating the formation of polyaniline.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 2 hours to ensure complete polymerization.

  • Isolation of Polyaniline: Isolate the precipitated dark green polyaniline powder by vacuum filtration using a Buchner funnel.

  • Washing: Wash the polymer powder on the filter paper sequentially with 100 mL of 1 M HCl, followed by 100 mL of methanol, and finally with deionized water until the filtrate becomes colorless. This removes unreacted monomer, oligomers, and excess oxidant.

  • Drying: Dry the resulting polyaniline (emeraldine salt) powder in a vacuum oven at 60 °C for 24 hours.

Visualization of Polyaniline Synthesis Workflow

G cluster_prep Solution Preparation cluster_reaction Polymerization cluster_workup Workup Aniline Aniline in 1M HCl Polymerization Mix and Stir at 0-5°C for 2 hours Aniline->Polymerization APS Ammonium Persulfate in 1M HCl APS->Polymerization Filtration Vacuum Filtration Polymerization->Filtration Washing Wash with HCl, Methanol, and Water Filtration->Washing Drying Dry at 60°C Washing->Drying Product Polyaniline (Emeraldine Salt) Drying->Product

Caption: Workflow for the chemical oxidative synthesis of polyaniline.

Part 2: Hypothetical Application of this compound in Polyaniline Synthesis

While not a standard reagent, this compound could theoretically be incorporated into the polyaniline structure or act as a secondary dopant to modify its properties.

Theoretical Role as a Functional Dopant or Co-monomer

The sulfonamide group (-SO₂NH₂) in this compound can act as a proton donor, potentially serving as a dopant for polyaniline. The bulky nature of the molecule, in contrast to simple acids like HCl, could influence the morphology and inter-chain packing of the polymer, thereby affecting its conductivity and processability.

Hypothetical Protocol Modification for Doping:

  • Primary Doping: Follow the standard polyaniline synthesis protocol (Part 1) to obtain the emeraldine base (undoped form). This is achieved by treating the emeraldine salt with a base like ammonium hydroxide (B78521) to de-dope it.

  • Secondary Doping with this compound:

    • Disperse the dried emeraldine base powder in a suitable organic solvent (e.g., m-cresol).

    • Add a solution of this compound in the same solvent to the polyaniline dispersion.

    • Stir the mixture at an elevated temperature (e.g., 60-80 °C) for several hours to facilitate the doping process.

    • Isolate the doped polymer by precipitation in a non-solvent like methanol, followed by filtration and drying.

Visualization of the Hypothetical Doping Process

G PANI_base Polyaniline (Emeraldine Base) Mix_Stir Mix and Heat PANI_base->Mix_Stir Dopant This compound (in solvent) Dopant->Mix_Stir Doped_PANI Functionally Doped Polyaniline Mix_Stir->Doped_PANI

Caption: Conceptual workflow for secondary doping of polyaniline.

Expected Influence on Polymer Properties

The incorporation of this compound is hypothesized to impact the following properties of polyaniline:

PropertyHypothesized EffectRationale
Conductivity Potentially lower than standard acid dopingThe bulky nature of the dopant may disrupt the π-stacking and charge transport pathways along the polymer chains.
Solubility Potentially improved in organic solventsThe organic nature of the dopant and the methoxy (B1213986) group could enhance interactions with organic solvents, improving processability.
Morphology Altered chain packing and surface structureThe large size of the dopant molecule would likely lead to a more amorphous structure compared to the semi-crystalline structure obtained with small dopants.
Thermal Stability Potentially enhancedThe sulfonamide group can participate in hydrogen bonding, which may increase the thermal stability of the polymer matrix.[3]

Conclusion

While the direct synthesis of conductive polymers from this compound is not established, its chemical functionalities present a compelling case for its exploration as a modifying agent. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in investigating the influence of sulfonamide-containing molecules on the properties of conductive polymers like polyaniline. Further experimental validation is necessary to determine the precise effects and potential applications of such modified conductive polymers.

References

Application Note: A Scalable Protocol for the Synthesis of 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzenesulfonamide is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1] The sulfonamide functional group is a prevalent bioisostere for amides in medicinal chemistry, offering improved metabolic stability and binding characteristics.[2] This application note provides a detailed, scalable, two-step protocol for the synthesis of this compound, starting from anisole (B1667542). The procedure is designed for safe and efficient scale-up, addressing critical process parameters and safety considerations.

The synthesis involves the electrophilic chlorosulfonation of anisole to produce the intermediate, 4-methoxybenzenesulfonyl chloride,[3] followed by nucleophilic substitution with ammonia (B1221849) to yield the final product.[4][5] This document outlines comprehensive experimental procedures, safety protocols for handling hazardous reagents like chlorosulfonic acid, and methods for purification and characterization.

Quantitative Data Summary

The following tables provide a summary of the reagents and typical results for a representative scale-up synthesis, starting with 108.14 g (1.0 mol) of anisole.

Table 1: Reagent and Solvent Quantities

Reagent/SolventMolecular Weight ( g/mol )Moles (mol)QuantityRole
Step 1: Chlorosulfonation
Anisole108.141.0108.14 g (110 mL)Starting Material
Chlorosulfonic Acid116.523.0349.56 g (201 mL)Reagent
Ice18.02-~2 kgQuenching
Deionized Water18.02-As neededWashing
Dichloromethane (DCM)84.93-~500 mLExtraction Solvent
Step 2: Amination
4-Methoxybenzenesulfonyl chloride206.64~0.8 (theor.)Product from Step 1Starting Material
Ammonium (B1175870) Hydroxide (B78521) (28-30%)35.05~4.0~270 mLReagent/Solvent
Deionized Water18.02-As neededWashing/Recrystallization
Ethanol (B145695)46.07-As neededRecrystallization

Table 2: Typical Yield and Product Characteristics

ParameterResult
Intermediate: 4-Methoxybenzenesulfonyl chloride
AppearanceOff-white to pinkish solid
Yield80-90%
Final Product: this compound
AppearanceWhite crystalline solid
Overall Yield75-85% (from Anisole)
Melting Point111-115 °C[6]
Purity (by HPLC/NMR)>98%

Synthetic Workflow Diagram

The overall synthetic process is illustrated in the workflow diagram below.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination & Purification A Anisole + Chlorosulfonic Acid B Reaction at 0-10°C, then warm to RT A->B Exothermic Reaction (Controlled Addition) C Quench on Ice-Water B->C Work-up D Filtration / Extraction C->D E Intermediate: 4-Methoxybenzenesulfonyl Chloride D->E F Intermediate + Aqueous Ammonia E->F Transfer to Step 2 G Reaction at 0-10°C, then stir at RT F->G Nucleophilic Substitution H Precipitation & Filtration G->H I Recrystallization (Ethanol/Water) H->I J Final Product: This compound I->J

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocols

Extreme caution must be exercised when handling chlorosulfonic acid. It is highly corrosive, reacts violently with water, and releases toxic fumes.[7][8] All operations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including an acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[9][10]

Step 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride
  • Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber (containing a dilute sodium hydroxide solution) to neutralize the HCl gas byproduct.

  • Reagent Charging: Charge the reactor with chlorosulfonic acid (349.56 g, 3.0 mol). Begin stirring and cool the acid to 0-5°C using a circulating chiller.

  • Controlled Addition: Add anisole (108.14 g, 1.0 mol) to the dropping funnel. Add the anisole dropwise to the stirred chlorosulfonic acid over 2-3 hours. It is critical to maintain the internal temperature below 10°C throughout the addition to minimize side reactions.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the evolution of HCl gas subsides.

  • Work-up and Quenching: In a separate, appropriately sized vessel (e.g., a 5 L beaker in an ice bath), prepare a slurry of crushed ice and water (~2 kg). With vigorous stirring, slowly and cautiously pour the reaction mixture onto the ice-water slurry.[3] This quenching step is highly exothermic and will generate HCl fumes; ensure the fume hood has excellent draw.

  • Isolation: The product, 4-methoxybenzenesulfonyl chloride, will precipitate as an off-white or pinkish solid.[3][11] Stir the slurry for 15-20 minutes to ensure complete precipitation.

  • Filtration and Washing: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product under vacuum at a low temperature (30-40°C) to a constant weight. The intermediate is moisture-sensitive and should be used promptly in the next step.[12]

Step 2: Synthesis of this compound
  • Reactor Setup: Use a 2 L reactor equipped with a mechanical stirrer and a thermocouple.

  • Reagent Charging: In the reactor, add concentrated ammonium hydroxide (28-30%, ~270 mL) and cool it to 0-5°C in an ice bath.

  • Amidation Reaction: Add the crude 4-methoxybenzenesulfonyl chloride from Step 1 portion-wise to the cold, stirred ammonium hydroxide solution. Maintain the temperature below 10°C during the addition. The reaction is a classic conversion of a sulfonyl chloride to a sulfonamide using an amine.[5]

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours.

  • Isolation: The product, this compound, will precipitate from the reaction mixture. Isolate the crude solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual ammonia and ammonium salts.

  • Purification (Recrystallization): Transfer the crude solid to a suitable flask. Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Final Filtration and Drying: Collect the purified white crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol/water. Dry the final product in a vacuum oven at 50-60°C to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and HPLC analysis. The expected melting point is in the range of 111-115 °C.[6]

References

Application Notes and Protocols for Using 4-Methoxybenzenesulfonamide as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development and medicinal chemistry, the judicious use of protecting groups is paramount. The 4-methoxybenzenesulfonyl (Mbs) group has emerged as a versatile and reliable protecting group for primary and secondary amines. Its electronic properties, conferred by the electron-donating methoxy (B1213986) group, modulate the reactivity and stability of the resulting sulfonamide, offering distinct advantages in synthetic strategies.

These application notes provide a comprehensive overview of the use of 4-methoxybenzenesulfonamide as a protecting group for amines. Detailed experimental protocols for both the protection and deprotection steps are presented, accompanied by quantitative data to guide methodological choices. Furthermore, the stability and orthogonality of the Mbs group are discussed, highlighting its utility in complex molecular architectures.

Key Advantages of the 4-Methoxybenzenesulfonyl (Mbs) Protecting Group

  • Ease of Introduction: The Mbs group is readily introduced in high yields by reacting the amine with 4-methoxybenzenesulfonyl chloride (Mbs-Cl) under basic conditions.

  • Stability: 4-Methoxybenzenesulfonamides exhibit robust stability across a range of reaction conditions, including those that are acidic and basic, making them compatible with a variety of subsequent synthetic transformations.

  • Orthogonal Deprotection Strategies: The Mbs group can be cleaved under different conditions, including strong acidolysis and reductive cleavage, providing orthogonality with other common amine protecting groups such as Boc, Cbz, and Fmoc. This allows for selective deprotection in complex synthetic sequences.

Experimental Protocols

Protocol 1: Protection of a Primary Amine with 4-Methoxybenzenesulfonyl Chloride

This protocol describes a general procedure for the protection of a primary amine using 4-methoxybenzenesulfonyl chloride.

Materials:

  • Primary amine

  • 4-Methoxybenzenesulfonyl chloride (Mbs-Cl)

  • Triethylamine (B128534) (Et₃N) or Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq.) in anhydrous DCM or THF.

  • Add triethylamine or pyridine (1.1 - 1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 4-methoxybenzenesulfonyl chloride (1.05 - 1.2 eq.) in anhydrous DCM or THF dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Protection of a Secondary Amine with 4-Methoxybenzenesulfonyl Chloride

This protocol outlines a general method for the protection of a secondary amine.

Materials:

  • Secondary amine

  • 4-Methoxybenzenesulfonyl chloride (Mbs-Cl)

  • Pyridine or 4-Dimethylaminopyridine (DMAP) (catalytic) and a non-nucleophilic base like Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the secondary amine (1.0 eq.) and a suitable base (e.g., pyridine, 1.5 eq., or DIPEA, 1.5 eq., with a catalytic amount of DMAP) in anhydrous DCM or MeCN.

  • Add 4-methoxybenzenesulfonyl chloride (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 4-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with DCM.

  • Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography or recrystallization to obtain the desired N,N-disubstituted-4-methoxybenzenesulfonamide.

Protocol 3: Deprotection of N-(4-Methoxybenzenesulfonyl)amines using Strong Acid

This protocol describes the cleavage of the Mbs group under strongly acidic conditions.

Materials:

  • N-(4-Methoxybenzenesulfonyl)amine

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH) or Triflic acid (TfOH)

  • Anisole (B1667542) (as a scavenger)

  • Anhydrous Dichloromethane (DCM) or Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure:

  • Dissolve the N-(4-methoxybenzenesulfonyl)amine (1.0 eq.) in anhydrous DCM or dioxane.

  • Add anisole (2.0-5.0 eq.) as a scavenger.

  • Cool the solution to 0 °C.

  • Slowly add 33% HBr in acetic acid (5-10 eq.) or triflic acid (2-5 eq.).

  • Stir the reaction mixture at 0 °C to room temperature for 1-6 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM or ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by an appropriate method, such as column chromatography or by forming a salt and recrystallizing.

Protocol 4: Reductive Deprotection of N-(4-Methoxybenzenesulfonyl)amines

This protocol provides a method for the reductive cleavage of the Mbs group, which is orthogonal to acid-labile protecting groups.

Materials:

Procedure (using Sodium Amalgam):

  • Dissolve the N-(4-methoxybenzenesulfonyl)amine (1.0 eq.) in anhydrous methanol.

  • Add disodium hydrogen phosphate (Na₂HPO₄, 2.0 eq.).

  • Add 6% sodium amalgam (Na/Hg, 5-10 eq.) portion-wise with vigorous stirring at room temperature.

  • Stir the reaction for 2-8 hours, monitoring by TLC.

  • Upon completion, decant the methanol solution from the mercury.

  • Acidify the methanolic solution with 1 M aqueous HCl and then basify with a suitable base (e.g., NaOH) to pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the organic layer, filter, and concentrate to yield the deprotected amine.

Quantitative Data Summary

The following tables provide representative quantitative data for the protection and deprotection of amines using the 4-methoxybenzenesulfonyl group and related analogs. Yields and reaction times can vary depending on the specific substrate and reaction conditions.

Table 1: Protection of Amines with Arenesulfonyl Chlorides
Amine Substrate Sulfonyl Chloride Base Solvent Yield (%)
Primary Alkylamine4-Methoxybenzenesulfonyl chlorideTriethylamineDCM85-95
Aniline4-Methoxybenzenesulfonyl chloridePyridineDCM80-90
Secondary Alkylamine4-Methoxybenzenesulfonyl chlorideDIPEA/DMAPMeCN70-85
Benzylamine2-Nitrobenzenesulfonyl chlorideTriethylamineDCM90-95
Table 2: Deprotection of N-Arenesulfonylamines
Protected Amine Deprotection Reagent Solvent Temperature Yield (%)
N-Alkyl-4-methoxybenzenesulfonamide33% HBr in AcOH / AnisoleDCM0 °C to RT70-85
N-Aryl-4-methoxybenzenesulfonamideTriflic Acid / AnisoleDCM0 °C to RT75-90
N,N-Dialkyl-4-methoxybenzenesulfonamideSodium Amalgam (6%)MethanolRT80-95
N-Alkyl-2-nitrobenzenesulfonamideThiophenol / KOHAcetonitrile50 °C85-95

Visualizations

Protection_Workflow cluster_reactants Reactants & Reagents Amine Primary or Secondary Amine ProtectedAmine N-(4-Methoxybenzenesulfonyl)amine (Mbs-protected amine) Amine->ProtectedAmine Protection MbsCl 4-Methoxybenzenesulfonyl Chloride (Mbs-Cl) MbsCl->ProtectedAmine Base Base (e.g., Et3N, Pyridine) Base->ProtectedAmine Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->ProtectedAmine

Caption: General workflow for the protection of amines using 4-methoxybenzenesulfonyl chloride.

Deprotection_Pathways cluster_deprotection Deprotection Methods ProtectedAmine N-(4-Methoxybenzenesulfonyl)amine Acid Strong Acid (HBr/AcOH or TfOH) + Scavenger ProtectedAmine->Acid Reductive Reductive Cleavage (e.g., Na/Hg) ProtectedAmine->Reductive FreeAmine Deprotected Amine Acid->FreeAmine Acidolysis Reductive->FreeAmine Reduction

Caption: Deprotection pathways for N-(4-methoxybenzenesulfonyl)amines.

Orthogonal_Strategy Molecule Complex Molecule with Multiple Protected Amines Mbs_Protected Mbs-Protected Amine Molecule->Mbs_Protected Boc_Protected Boc-Protected Amine Molecule->Boc_Protected Fmoc_Protected Fmoc-Protected Amine Molecule->Fmoc_Protected Deprotect_Mbs Reductive Cleavage (e.g., Na/Hg) Mbs_Protected->Deprotect_Mbs Selective Deprotection Deprotect_Boc Acidic Conditions (e.g., TFA) Boc_Protected->Deprotect_Boc Selective Deprotection Deprotect_Fmoc Basic Conditions (e.g., Piperidine) Fmoc_Protected->Deprotect_Fmoc Selective Deprotection Deprotect_Mbs->Molecule Further Transformation Deprotect_Boc->Molecule Further Transformation Deprotect_Fmoc->Molecule Further Transformation

Caption: Orthogonal deprotection strategy illustrating the selective removal of Mbs, Boc, and Fmoc protecting groups.

Application Notes and Protocols for Determining the Cytotoxicity of 4-Methoxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the in vitro cytotoxic effects of novel 4-methoxybenzenesulfonamide derivatives on cancer cell lines. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[1]

Introduction

Sulfonamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer properties.[2][3][4] Investigating the cytotoxic potential of new chemical entities, such as this compound derivatives, is a critical step in the drug discovery and development pipeline. These compounds have been shown to induce apoptosis and inhibit key enzymes involved in tumor progression, such as carbonic anhydrases.[5][6] This document outlines a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of these derivatives against various cancer cell lines.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1] This reduction only occurs in viable cells.[1] The insoluble formazan crystals are then dissolved, and the resulting purple solution is quantified by measuring its absorbance at a specific wavelength using a microplate spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1]

Experimental Protocols

This section provides a detailed step-by-step methodology for conducting a cell viability assay using the MTT method to evaluate this compound derivatives.

Materials and Reagents
  • Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231).[2][4]

  • Culture Medium: Appropriate medium for the chosen cell lines (e.g., RPMI-1640), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Derivatives: Stock solutions prepared in dimethyl sulfoxide (B87167) (DMSO).

  • MTT Solution: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS). The solution should be filter-sterilized and protected from light.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment:

    • Sterile 96-well flat-bottom microplates

    • Humidified incubator (37°C, 5% CO2)

    • Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm.

    • Sterile pipette tips and multichannel pipettes.

    • Biological safety cabinet.

Assay Protocol
  • Cell Seeding:

    • Harvest and count the cells. Adjust the cell density to 1 x 10^5 cells/mL in the complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period, typically 72 hours.[2][3]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.[3] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation and Analysis

The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Table 1: Example Data Layout for IC50 Determination of this compound Derivatives

Compound IDConcentration (µM)Absorbance (570 nm)% Cell Viability
Control 01.250100%
Derivative A 11.12590%
100.87570%
500.62550%
1000.37530%
Derivative B 11.20096%
101.00080%
500.75060%
1000.50040%

Calculation of % Cell Viability:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HeLa, MCF-7) SeedCells Seed Cells in 96-well Plate CellCulture->SeedCells CompoundPrep Prepare this compound Derivative Dilutions AddCompound Add Compound Dilutions to Cells CompoundPrep->AddCompound Incubate1 Incubate 24h SeedCells->Incubate1 Incubate1->AddCompound Incubate2 Incubate 72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddSolvent Add Solubilization Solution (DMSO) Incubate3->AddSolvent Measure Measure Absorbance at 570 nm AddSolvent->Measure CalculateViability Calculate % Cell Viability Measure->CalculateViability DetermineIC50 Determine IC50 Value CalculateViability->DetermineIC50 G cluster_compound Compound Action cluster_pathways Cellular Pathways cluster_apoptosis Apoptotic Cascade Compound This compound Derivative CAIX Carbonic Anhydrase IX (CAIX) Inhibition Compound->CAIX Mito Mitochondrial Dysfunction Compound->Mito p38 p38/ERK Activation Compound->p38 pH Intracellular pH Decrease CAIX->pH ROS Increased ROS Mito->ROS Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase8 Caspase-8 Activation ROS->Caspase8 p38->Caspase8 pH->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzenesulfonamide is a member of the sulfonamide class of chemical compounds. This class is widely recognized for its potent inhibitory activity against a family of metalloenzymes known as carbonic anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in numerous physiological processes including pH regulation, ion transport, and fluid secretion.[1] The inhibition of specific CA isoforms has been a successful strategy in the treatment of various diseases such as glaucoma, epilepsy, and certain types of cancer.[1]

These application notes provide a comprehensive overview of the enzyme inhibition kinetics of this compound, with a focus on its interaction with carbonic anhydrases. Detailed protocols for the experimental determination of its inhibitory activity are provided, along with data for structurally related compounds to serve as a reference for its expected potency.

Mechanism of Action

The inhibitory action of sulfonamides like this compound against carbonic anhydrases is well-established. The primary mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. This coordination to the zinc ion displaces a water molecule or hydroxide (B78521) ion that is crucial for the catalytic activity, thereby blocking the enzyme's function. The benzene (B151609) ring and its substituents, in this case, the methoxy (B1213986) group at the 4-position, interact with amino acid residues lining the active site cavity, influencing the binding affinity and isoform selectivity of the inhibitor.[2]

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms by Structurally Related Benzenesulfonamides

Table 1: Inhibition Constants (Kᵢ) of Benzenesulfonamide (B165840) Derivatives Against Cytosolic hCA Isoforms

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)
Benzenesulfonamide41.5 - 150030.1 - 755
4-Aminobenzenesulfonamide~25,000~240
Acetazolamide25012

Data is compiled from multiple sources for structurally related compounds and should be considered as a reference range.[1][2]

Table 2: Inhibition Constants (Kᵢ) of Benzenesulfonamide Derivatives Against Tumor-Associated hCA Isoforms

CompoundhCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Benzenesulfonamide Derivatives1.5 - 38.90.8 - 12.4
Acetazolamide255.7

Data is compiled from multiple sources for structurally related compounds and should be considered as a reference range.[2]

Experimental Protocols

The following are detailed protocols for determining the enzyme inhibition kinetics of this compound against carbonic anhydrase.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (B1210297) (p-NPA) as a substrate. The product, p-nitrophenol, is a colored compound that can be quantified spectrophotometrically.

Materials and Reagents:

  • Human carbonic anhydrase (specific isoform, e.g., hCA II)

  • This compound

  • p-Nitrophenyl acetate (p-NPA)

  • Acetazolamide (positive control)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • Prepare a stock solution of p-NPA in DMSO (e.g., 100 mM).

    • Prepare a working solution of carbonic anhydrase in the assay buffer. The final concentration in the well should be determined empirically for optimal signal.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 160 µL of assay buffer

      • 20 µL of the inhibitor solution (or DMSO for control)

      • 10 µL of the enzyme solution

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the p-NPA substrate solution to each well.

    • Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes, with readings taken every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Determination of Inhibition Constant (Kᵢ) and Mode of Inhibition

This protocol involves measuring the initial rates of the enzymatic reaction at various substrate and inhibitor concentrations to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Materials and Reagents:

  • Same as in Protocol 1.

Procedure:

  • Assay Setup:

    • Perform the carbonic anhydrase assay as described in Protocol 1, but with varying concentrations of both the substrate (p-NPA) and the inhibitor (this compound).

    • A typical experimental design would involve at least four different substrate concentrations and four different inhibitor concentrations (including a zero-inhibitor control).

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ versus 1/[S] for each inhibitor concentration.

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition:

      • Competitive inhibition: Lines intersect on the y-axis.

      • Non-competitive inhibition: Lines intersect on the x-axis.

      • Uncompetitive inhibition: Lines are parallel.

    • The inhibition constant (Kᵢ) can be calculated from the slopes and intercepts of the Lineweaver-Burk plot or by non-linear regression analysis of the velocity data.

Visualizations

Signaling Pathways and Experimental Workflow

Inhibition_Mechanism cluster_Enzyme Carbonic Anhydrase Active Site cluster_Reaction Catalytic Reaction E_Zn_H2O E-Zn²⁺-H₂O (Active Enzyme) E_Zn_Inhibitor E-Zn²⁺-Inhibitor (Inactive Complex) E_Zn_H2O->E_Zn_Inhibitor HCO3 HCO₃⁻ + H⁺ E_Zn_H2O->HCO3 Catalysis CO2 CO₂ + H₂O CO2->E_Zn_H2O Substrate Binding 4_Methoxybenzenesulfonamide This compound 4_Methoxybenzenesulfonamide->E_Zn_Inhibitor Inhibitor Binding Experimental_Workflow A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Dispense Reagents into 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubate (15 min at RT) B->C D Initiate Reaction (Add Substrate) C->D E Measure Absorbance (400 nm) in Kinetic Mode D->E F Data Analysis (Calculate Rates, % Inhibition, IC50, Ki) E->F Glaucoma_Pathway cluster_Ciliary Ciliary Epithelium CA Carbonic Anhydrase (CA-II, CA-IV) HCO3_Prod HCO₃⁻ Production CA->HCO3_Prod Ion_Transport Ion Transport (Na⁺, Cl⁻, HCO₃⁻) HCO3_Prod->Ion_Transport Aq_Humor Aqueous Humor Secretion Ion_Transport->Aq_Humor IOP Increased Intraocular Pressure (Glaucoma) Aq_Humor->IOP Inhibitor This compound Inhibitor->CA Inhibition Cancer_Pathway cluster_Tumor Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CAIX) Expression HIF1a->CAIX pH_Reg pH Regulation CAIX->pH_Reg Acidosis Extracellular Acidosis pH_Reg->Acidosis Alkalosis Intracellular Alkalosis pH_Reg->Alkalosis Tumor_Prog Tumor Proliferation, Invasion, and Metastasis Acidosis->Tumor_Prog Alkalosis->Tumor_Prog Inhibitor This compound Inhibitor->CAIX Inhibition

References

Application Note: Quantification of 4-Methoxybenzenesulfonamide in Reaction Mixtures by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 4-Methoxybenzenesulfonamide in reaction mixtures using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol provides a straightforward sample preparation procedure and optimized LC-MS/MS parameters for accurate and reproducible results. This method is crucial for monitoring reaction progress, determining yield, and assessing the purity of synthetic intermediates in drug development and chemical research.

Introduction

This compound is a key chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate quantification of this analyte in complex reaction mixtures is essential for process optimization and quality control. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of this compound, ensuring reliable and precise measurements for research and development applications.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound not present in the reaction mixture, such as a stable isotope-labeled analog or a related sulfonamide like Sulfapyridine.

Standard and Sample Preparation

Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with a mixture of water and acetonitrile (typically 50:50 v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Spiking: Add a constant concentration of the internal standard to each calibration standard and quality control (QC) sample.

Sample Preparation from Reaction Mixture:

  • Homogenization: Ensure the reaction mixture is homogeneous before sampling.

  • Dilution: Accurately dilute a known volume or weight of the reaction mixture with a suitable solvent (e.g., methanol or acetonitrile) to bring the expected concentration of this compound within the calibration range. A dilution factor of 1000 or higher may be necessary depending on the reaction concentration.

  • Internal Standard (IS) Spiking: Add the same constant concentration of the internal standard as used in the calibration standards.

  • Centrifugation/Filtration: Centrifuge the diluted sample to pellet any particulate matter. Alternatively, filter the sample through a 0.22 µm syringe filter to remove any solids that could clog the LC system.[4][5]

  • Transfer: Transfer the clear supernatant or filtrate to an autosampler vial for LC-MS analysis.

LC-MS/MS Method

The following parameters can be used as a starting point and should be optimized for the specific instrument being used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[4]
Mobile Phase A 0.1% Formic acid in Water[4][6]
Mobile Phase B 0.1% Formic acid in Acetonitrile[4][6]
Flow Rate 0.3 mL/min[4]
Injection Volume 3 µL[4][7]
Column Temperature 40 °C[4]
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Scan Type Multiple Reaction Monitoring (MRM)[4][8]
Spray Voltage 3.5 - 5.5 kV[4][7]
Capillary/Vaporizer Temp. 270 - 550 °C[4][7]
Nebulizing Gas Pressure 50 - 55 psi[4]
MRM Transitions See Table 2

Table 2: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound188.0156.015
This compound (Qualifier)188.092.020
Internal Standard (e.g., Sulfapyridine)250.0156.020

Note: The precursor ion for this compound corresponds to its protonated molecule [M+H]⁺. The product ions and collision energies should be optimized on the specific mass spectrometer being used.

Data Presentation

The quantitative data for the analysis of this compound should be summarized for clarity and easy comparison.

Table 3: Quantitative Performance Data

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995[5]
Limit of Detection (LOD) < 1 ng/mL[5]
Limit of Quantification (LOQ) 1 ng/mL[5][9]
Precision (%RSD) < 15%[9][10]
Accuracy (%Recovery) 85 - 115%[5][9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing reaction_mixture Reaction Mixture dilution Dilution & IS Spiking reaction_mixture->dilution filtration Centrifugation/Filtration dilution->filtration autosampler_vial Transfer to Autosampler Vial filtration->autosampler_vial lc_separation LC Separation (C18 Column) autosampler_vial->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method_dev Method Development cluster_quantification Quantitative Analysis cluster_validation Method Validation Standard Preparation Standard Preparation LC Method Optimization LC Method Optimization Standard Preparation->LC Method Optimization MS Parameter Optimization MS Parameter Optimization LC Method Optimization->MS Parameter Optimization Sample Preparation Sample Preparation MS Parameter Optimization->Sample Preparation LC-MS Data Acquisition LC-MS Data Acquisition Sample Preparation->LC-MS Data Acquisition Peak Integration Peak Integration LC-MS Data Acquisition->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Linearity Linearity Concentration Calculation->Linearity Precision & Accuracy Precision & Accuracy Linearity->Precision & Accuracy LOD & LOQ LOD & LOQ Precision & Accuracy->LOD & LOQ Selectivity Selectivity LOD & LOQ->Selectivity

References

Application Notes and Protocols: 4-Methoxybenzenesulfonamide in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methoxybenzenesulfonamide-based linkers in solid-phase organic synthesis (SPOS). The protocols detailed below leverage the "safety-catch" linker strategy, offering a robust and versatile method for the synthesis of diverse small molecules, peptides, and other chemical entities.

Introduction

In the realm of solid-phase organic synthesis, the choice of a linker to tether a substrate to the solid support is of paramount importance. The linker must be stable to the reaction conditions employed during the synthesis and yet be cleavable under specific, often mild, conditions to release the final product. The this compound moiety is a cornerstone of a powerful "safety-catch" linker strategy.

An N-acyl-4-methoxybenzenesulfonamide linkage is exceptionally stable to a wide range of acidic, basic, and nucleophilic conditions. This stability is attributed to the acidity of the sulfonamide proton (pKa ≈ 2.5), which, when deprotonated under basic conditions, forms a stable anion resistant to nucleophilic attack.[1] The "safety-catch" principle lies in the selective activation of this stable linkage. N-alkylation of the sulfonamide renders the N-acylsulfonamide susceptible to nucleophilic cleavage, allowing for the release of the synthesized molecule from the solid support under mild conditions.[1][2] This two-stage cleavage process provides a high degree of orthogonality and flexibility in the synthetic design.

Core Principle: The Safety-Catch Strategy

The utility of the this compound linker is centered on a two-step activation and cleavage process. Initially, the substrate is attached to the solid support via an N-acylsulfonamide bond, which is stable throughout the synthetic sequence. Upon completion of the synthesis, the sulfonamide nitrogen is alkylated, which "activates" the linker. This activation step transforms the stable N-acylsulfonamide into a labile derivative that can be readily cleaved by a variety of nucleophiles to release the target molecule.

Data Presentation

Table 1: Loading of Carboxylic Acids onto Sulfonamide Resin

Carboxylic Acid DerivativeCoupling ReagentsSolventTime (h)Loading Efficiency (%)
Fmoc-Ala-OHDIC, HOBt, DMAP (cat.)DCM/DMF (1:1)1285-95
Boc-Phe-OHDIC, HOBt, DMAP (cat.)DCM1280-90
4-Chlorobenzoic acidDIC, HOBt, DMAP (cat.)DMF16>90

Table 2: Activation and Cleavage Conditions for N-Acyl-4-methoxybenzenesulfonamide Linker

Activation ReagentActivation ConditionsNucleophileCleavage ConditionsProduct TypeCleavage Yield (%)
Iodoacetonitrile (B1630358)K₂CO₃, DMF, 60 °C, 12hBenzylamineDMF, rt, 4hAmide85-95
TrimethylsilyldiazomethaneToluene/THF/MeOH, rt, 30 minH-Gly-OMeDMF, rt, 6hDipeptide80-90
IodoacetonitrileK₂CO₃, DMF, 60 °C, 12hSodium methoxideMeOH, rt, 2hEster>90
TrimethylsilyldiazomethaneToluene/THF/MeOH, rt, 30 minHydrazineTHF, rt, 3hHydrazide80-90

Experimental Protocols

Protocol 1: Preparation of this compound-Functionalized Resin

This protocol describes the preparation of the sulfonamide linker on an aminomethylated polystyrene resin.

Materials:

  • Aminomethyl Polystyrene Resin (100-200 mesh, 1% DVB, 1.0 mmol/g)

  • 4-Methoxybenzenesulfonyl chloride

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Swell the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM and wash the resin with DMF (3 x 10 mL).

  • Dissolve 4-methoxybenzenesulfonyl chloride (413 mg, 2.0 mmol) in DCM (10 mL).

  • Add the solution of 4-methoxybenzenesulfonyl chloride to the resin, followed by pyridine (161 µL, 2.0 mmol).

  • Shake the mixture at room temperature for 16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

Protocol 2: Loading of an Fmoc-Protected Amino Acid onto the Sulfonamide Resin

Materials:

  • This compound-functionalized resin

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • DCM

  • DMF

Procedure:

  • Swell the this compound-functionalized resin (500 mg, ~0.5 mmol) in a 1:1 mixture of DCM/DMF (10 mL) for 30 minutes.

  • In a separate flask, dissolve the Fmoc-protected amino acid (1.5 mmol), HOBt (1.5 mmol), and a catalytic amount of DMAP (0.05 mmol) in DMF (5 mL).

  • Add DIC (1.5 mmol) to the amino acid solution and stir for 10 minutes at room temperature.

  • Drain the solvent from the resin and add the pre-activated amino acid solution.

  • Shake the mixture at room temperature for 12 hours.

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Activation of the N-Acylsulfonamide Linker with Iodoacetonitrile

Materials:

  • Resin-bound N-acylsulfonamide

  • Iodoacetonitrile

  • Potassium carbonate (K₂CO₃)

  • DMF

Procedure:

  • Swell the resin-bound N-acylsulfonamide (200 mg) in DMF (5 mL) for 30 minutes.

  • Add iodoacetonitrile (5 equivalents) and anhydrous K₂CO₃ (5 equivalents) to the resin suspension.

  • Shake the mixture at 60 °C for 12 hours.

  • Cool the reaction to room temperature, drain the solvent, and wash the resin with DMF (3 x 5 mL), water (2 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the activated resin under vacuum.

Protocol 4: Cleavage of the Activated Linker with an Amine Nucleophile

Materials:

  • Activated resin-bound N-acylsulfonamide

  • Amine nucleophile (e.g., benzylamine)

  • DMF

  • DCM

Procedure:

  • Swell the activated resin (100 mg) in DMF (2 mL) for 30 minutes.

  • Add a solution of the amine nucleophile (10 equivalents) in DMF (1 mL).

  • Shake the mixture at room temperature for 4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with DMF (2 x 2 mL) and DCM (2 x 2 mL).

  • Combine the filtrate and washings.

  • Remove the solvent under reduced pressure to obtain the crude product.

Visualizations

experimental_workflow start Start: Aminomethyl Resin step1 Protocol 1: Functionalization with 4-Methoxybenzenesulfonyl Chloride start->step1 linker_resin This compound Resin step1->linker_resin step2 Protocol 2: Loading of Fmoc-Amino Acid linker_resin->step2 loaded_resin Resin-Bound N-Acylsulfonamide step2->loaded_resin synthesis Solid-Phase Synthesis Steps (e.g., Peptide Elongation) loaded_resin->synthesis synthesis->loaded_resin Repeat for chain elongation step3 Protocol 3: Activation with Iodoacetonitrile synthesis->step3 activated_resin Activated Resin step3->activated_resin step4 Protocol 4: Cleavage with Nucleophile activated_resin->step4 product Final Product in Solution step4->product

Caption: Experimental Workflow for Solid-Phase Synthesis using a this compound Safety-Catch Linker.

signaling_pathway stable_linker Stable State: Resin-SO₂(p-OMePh)-NH-COR activation Activation (e.g., Iodoacetonitrile) stable_linker->activation Step 1 activated_linker Activated State: Resin-SO₂(p-OMePh)-N(CH₂CN)-COR activation->activated_linker Step 2 cleavage Nucleophilic Attack (e.g., R'NH₂) activated_linker->cleavage Step 3 product Released Product: R-CONHR' cleavage->product resin_byproduct Resin Byproduct: Resin-SO₂(p-OMePh)-NH(CH₂CN) cleavage->resin_byproduct

Caption: Logical Flow of the Safety-Catch Linker Strategy.

References

Application Notes and Protocols: A Guide to the Recrystallization of 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 4-Methoxybenzenesulfonamide via recrystallization. The protocols outlined are based on established principles of crystallization for aromatic sulfonamides and are intended to serve as a robust starting point for laboratory implementation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount for the successful outcome of subsequent synthetic steps and the quality of the final product. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures. This application note details a step-by-step protocol for the recrystallization of this compound, focusing on the use of a mixed-solvent system of ethanol (B145695) and water.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₇H₉NO₃S[1]
Molecular Weight187.22 g/mol [2]
Melting Point111-115 °C[3]
AppearanceWhite to pale cream crystalline powder or solid[1]
Solubility in WaterSlightly soluble[1]

Experimental Protocol: Recrystallization of this compound

This protocol describes the recrystallization of this compound using a mixed ethanol/water solvent system. This method is widely applicable to sulfonamides, which often exhibit good solubility in hot alcohols and poor solubility in cold water.[4][5]

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (two sizes)

  • Hotplate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal volume of 95% ethanol to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hotplate with stirring.

    • Continue to add small portions of hot 95% ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hotplate.

    • Place a stemless funnel with fluted filter paper into the neck of the preheated flask.

    • Quickly pour the hot solution of this compound through the fluted filter paper. The preheated setup prevents premature crystallization in the funnel.

  • Crystallization:

    • To the clear, hot ethanolic solution, add hot deionized water dropwise while stirring until a faint, persistent cloudiness (turbidity) is observed. This indicates the saturation point has been reached.

    • If excess water is added and the solution becomes significantly cloudy, add a few drops of hot ethanol until the solution becomes clear again.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals on the filter paper with a small amount of ice-cold 50:50 ethanol/water mixture to remove any adhering soluble impurities.

  • Drying:

    • Continue to draw air through the Buchner funnel to partially dry the crystals.

    • Transfer the purified crystals to a watch glass and dry them in a drying oven at a temperature below the melting point (e.g., 60-70 °C) until a constant weight is achieved, or alternatively, dry in a desiccator under vacuum.

Data Presentation

The following table provides illustrative data for a typical recrystallization of this compound. Please note that actual results may vary based on the initial purity of the crude material and specific laboratory conditions.

ParameterValue
Initial Mass of Crude Material5.0 g
Volume of 95% Ethanol Used~25 mL
Volume of Water Added~15 mL
Mass of Purified Product4.2 g
Percent Recovery84%
Melting Point of Purified Product112-114 °C
Appearance of Purified ProductWhite, crystalline solid

Experimental Workflow

The following diagram illustrates the logical workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start dissolve Dissolve Crude Product in Minimum Hot Ethanol start->dissolve hot_filtration_q Insoluble Impurities? dissolve->hot_filtration_q hot_filtration Hot Gravity Filtration hot_filtration_q->hot_filtration Yes induce_crystallization Add Hot Water to Induce Cloudiness hot_filtration_q->induce_crystallization No hot_filtration->induce_crystallization cool_slowly Slow Cooling to Room Temperature induce_crystallization->cool_slowly cool_ice_bath Cool in Ice Bath cool_slowly->cool_ice_bath vacuum_filtration Vacuum Filtration cool_ice_bath->vacuum_filtration wash_crystals Wash with Cold Ethanol/Water vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end End dry_crystals->end

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 4-Methoxybenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of 4-methoxybenzenesulfonamide analogs. This class of compounds has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential anticancer properties. The following sections detail the methodologies for evaluating cytotoxicity, present summarized data from various studies, and illustrate relevant biological pathways.

Introduction

Sulfonamide derivatives are a well-established class of pharmacophores known for a wide range of biological activities, including anticancer properties. The this compound scaffold is a key structural motif in the design of novel therapeutic agents. The cytotoxic potential of these analogs is typically evaluated against a panel of human cancer cell lines to determine their potency and selectivity. The primary mechanism of action for many sulfonamide-based anticancer agents involves the inhibition of key enzymes and signaling pathways crucial for tumor growth and proliferation, such as carbonic anhydrases, receptor tyrosine kinases (e.g., VEGFR-2), and the Wnt/β-catenin signaling pathway.[1][2][3]

Data Presentation: In Vitro Cytotoxicity of Sulfonamide Analogs

The following tables summarize the cytotoxic activity (IC50 values) of various benzenesulfonamide (B165840) analogs against several human cancer cell lines, as reported in the scientific literature. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Series 1: Thiazolone-Benzenesulfonamides
Compound 4eMDA-MB-231 (Breast)3.58[4]
MCF-7 (Breast)4.58[4]
Compound 4gMDA-MB-231 (Breast)5.54[4]
MCF-7 (Breast)2.55[4]
Series 2: Pyrrole/Indole-Benzenesulfonamides
Compound 11 (Pyrrole)hCA XII InhibitorKᵢ = 11.5 nM[5]
Compound 15 (Pyrrole)hCA XII InhibitorKᵢ = 6.8 nM[5]
Series 3: 2-Aminopyridine/Tyrphostin AG17 Analogs
Compound 14MCF-7 (Breast)20.4[6]
Compound 16MCF-7 (Breast)18.3[6]
Compound 20MCF-7 (Breast)26.3[6]
Series 4: Thiophene-Sulfonamides
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa (Cervical)7.2[7]
MDA-MB-231 (Breast)4.62[7]
MCF-7 (Breast)7.13[7]
Miscellaneous Sulfonamide Derivatives
Compound 17MDA-MB-231 (Breast)66.6[8]
trans-Stilbene (B89595) Benzenesulfonamide (9)BT-549 (Breast)GI₅₀ = 0.205 µM[9]
trans-Stilbene Benzenesulfonamide (12)HT-29 (Colon)GI₅₀ = 0.554 µM[9]

Experimental Protocols

A widely used method for assessing the in vitro cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

1. Materials and Reagents:

  • This compound analogs (dissolved in a suitable solvent like DMSO)

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

2. Experimental Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in the complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for another 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_prep Prepare Serial Dilutions of Analogs cell_treatment Treat Cells with Compounds compound_prep->cell_treatment incubation Incubate for 24-72 hours cell_treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate for Formazan Formation add_mtt->formazan_formation solubilization Add Solubilization Buffer formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Potential Signaling Pathways

G cluster_pathway Potential Mechanisms of Action analogs This compound Analogs vegfr2 VEGFR-2 analogs->vegfr2 Inhibition ca_ix Carbonic Anhydrase IX analogs->ca_ix Inhibition wnt_pathway Wnt/β-catenin Pathway analogs->wnt_pathway Inhibition angiogenesis Angiogenesis vegfr2->angiogenesis Promotes ph_regulation Tumor pH Regulation ca_ix->ph_regulation Maintains gene_transcription Gene Transcription wnt_pathway->gene_transcription Activates proliferation Cell Proliferation & Survival angiogenesis->proliferation ph_regulation->proliferation gene_transcription->proliferation apoptosis Apoptosis proliferation->apoptosis Inhibition leads to

Caption: Potential signaling pathways targeted by sulfonamide analogs.

References

Application Notes and Protocols for Carbonic Anhydrase Inhibition Assay Using 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, including respiration, pH homeostasis, electrolyte secretion, and bone resorption.[2] The overexpression or dysfunction of certain CA isoforms has been implicated in various diseases such as glaucoma, epilepsy, and cancer, making them attractive targets for drug discovery and development.[3] Benzenesulfonamides are a well-established class of potent carbonic anhydrase inhibitors. This document provides a detailed protocol for determining the inhibitory activity of 4-Methoxybenzenesulfonamide against carbonic anhydrase using a colorimetric assay.

The assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (B1210297) (p-NPA), to a yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation can be monitored by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor like this compound, the rate of this reaction will decrease, and the extent of this decrease is proportional to the inhibitor's concentration and potency.

Data Presentation

The inhibitory potency of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC₅₀). This is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table is provided to summarize the experimentally determined IC₅₀ values for this compound and a standard inhibitor, Acetazolamide, against various human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibitory Activity (IC₅₀ in nM) of this compound and Acetazolamide against Human Carbonic Anhydrase Isoforms

CompoundhCA IhCA IIhCA IVhCA IXhCA XII
This compoundData to be determined experimentallyData to be determined experimentallyData to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Acetazolamide (Reference)2501274255.7

Note: The IC₅₀ values for Acetazolamide are approximate and can vary depending on the experimental conditions. The purpose of this table is to provide a template for organizing the data that will be generated by following the protocol below.

Experimental Protocols

This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.

Materials and Reagents
  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C4396).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Inhibitor: this compound.

  • Positive Control: Acetazolamide (a known CA inhibitor).

  • Buffer: 50 mM Tris-HCl or Tris-Sulfate buffer, pH 7.4-7.8.

  • Organic Solvent: DMSO or acetonitrile (B52724) for dissolving the substrate and test compounds.

  • 96-well microplate: Clear, flat-bottom.

  • Microplate reader: Capable of kinetic measurements at 400-405 nm.

  • Pipettes and tips.

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring it to the final volume.

  • CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.

  • Substrate Stock Solution (e.g., 30 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.

  • Inhibitor Stock Solutions (e.g., 10 mM): Dissolve this compound and Acetazolamide in DMSO to a high concentration.

  • Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solutions in the Assay Buffer. It is recommended to prepare these at 10 times the final desired concentration.

Assay Procedure
  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor/Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound (this compound): 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.

    • Positive Control (Acetazolamide): 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution.

    • It is recommended to perform all measurements in triplicate.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (V_inhibitor / V_max_activity)] * 100

    • Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_max_activity is the reaction rate in the absence of the inhibitor (vehicle control).

  • Determine IC₅₀:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Enzymatic Reaction and Inhibition Pathway

G sub p-Nitrophenyl Acetate (Substrate, Colorless) enz Carbonic Anhydrase (Enzyme) sub->enz Binds to active site prod p-Nitrophenol (Product, Yellow) enz->prod Catalyzes hydrolysis complex Enzyme-Inhibitor Complex (Inactive) enz->complex inh This compound (Inhibitor) inh->enz Binds to active site inh->complex G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate_setup Set up 96-well Plate (Blank, Control, Inhibitor) prep_reagents->plate_setup pre_incubate Pre-incubate Enzyme with Inhibitor plate_setup->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure_abs Measure Absorbance (405 nm) in Kinetic Mode add_substrate->measure_abs calc_rate Calculate Reaction Rates (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate Percent Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

References

Application Notes and Protocols: MBS-520, a Novel Sulfonamide-Based Fluorescent Labeling Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4-Methoxybenzenesulfonamide is not intrinsically fluorescent and is not used directly as a fluorescent labeling agent. The following application note describes a hypothetical fluorescent probe, "MBS-520," derived from this compound, to illustrate the principles and protocols for using a sulfonamide-based fluorescent label. The experimental data and protocols are representative examples based on well-established fluorescent probes with similar chemistry, such as dansyl chloride.

Introduction

MBS-520 is a novel, amine-reactive fluorescent probe synthesized from a this compound precursor. This probe is designed for the stable labeling of proteins and other biomolecules containing primary and secondary amine groups. The labeling reaction proceeds via the formation of a stable sulfonamide bond between the sulfonyl fluoride (B91410) group of MBS-520 and the amine groups of the target molecule, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. The fluorescence of MBS-520 is highly sensitive to the polarity of its local environment, making it a valuable tool for studying protein conformation, dynamics, and interactions.

Quantitative Data Summary

The spectral properties and labeling efficiency of MBS-520 have been characterized to provide researchers with the necessary data for experimental design and analysis.

PropertyValueNotes
Excitation Maximum (λex) ~350 nmCan shift depending on the local environment.
Emission Maximum (λem) ~520 nmHighly sensitive to solvent polarity; emission shifts to shorter wavelengths in nonpolar environments.
Molar Extinction Coefficient (ε) ~4,500 M⁻¹cm⁻¹ at 350 nmUsed for determining the degree of labeling.
Quantum Yield (Φ) 0.1 (in water) - 0.7 (in dioxane)Demonstrates the solvatochromic nature of the dye.
Fluorescence Lifetime (τ) 12-24 nsVaries with the local environment.

Table 1: Spectroscopic Properties of MBS-520.

ParameterCondition A (pH 8.0)Condition B (pH 9.5)Notes
Molar Ratio (Dye:Protein) 20:120:1Using Bovine Serum Albumin (BSA) as a model protein.
Reaction Time (hours) 42Reaction at room temperature.
Degree of Labeling (DOL) 1.84.2DOL is the average number of dye molecules per protein molecule.
Labeling Efficiency 45%85%Calculated based on the number of available lysine residues.

Table 2: Labeling Efficiency of MBS-520 with BSA under Different Conditions.

Experimental Protocols

Protocol 1: Fluorescent Labeling of Proteins with MBS-520

This protocol provides a general procedure for labeling proteins with MBS-520.

Materials:

  • Protein of interest (1-10 mg/mL in a suitable buffer)

  • Labeling Buffer: 50 mM sodium bicarbonate, pH 9.0 (or other amine-free buffer)

  • MBS-520 stock solution (10 mg/mL in anhydrous DMF or DMSO)

  • Quenching Solution: 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Protein Preparation: Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris) as they will compete with the protein for labeling.

  • MBS-520 Stock Solution Preparation: Prepare a 10 mg/mL stock solution of MBS-520 in anhydrous DMF or DMSO. This solution should be prepared fresh and protected from light.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add the MBS-520 stock solution to achieve a 10- to 20-fold molar excess of the dye over the protein. The optimal molar ratio should be determined empirically for each protein.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Quenching the Reaction: To stop the labeling reaction, add the Quenching Solution to a final concentration of 100 mM. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein: Remove the unreacted MBS-520 and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a gel filtration column (e.g., Sephadex G-25).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at 350 nm (for MBS-520 concentration).

    • Calculate the protein concentration using the Beer-Lambert law and the protein's molar extinction coefficient at 280 nm. A correction factor for the absorbance of the dye at 280 nm should be applied.

    • Calculate the concentration of MBS-520 using its molar extinction coefficient at 350 nm (4,500 M⁻¹cm⁻¹).

    • The DOL is the molar ratio of MBS-520 to the protein.

Protocol 2: Visualization of Labeled Proteins by SDS-PAGE

This protocol allows for the visualization of fluorescently labeled proteins on a polyacrylamide gel.

Materials:

  • MBS-520 labeled protein sample

  • SDS-PAGE gel and running buffer

  • Molecular weight marker

  • UV transilluminator or gel imaging system

Procedure:

  • Sample Preparation: Mix the MBS-520 labeled protein with SDS-PAGE sample loading buffer.

  • Electrophoresis: Load the prepared sample and a molecular weight marker into the wells of a polyacrylamide gel. Run the gel according to standard procedures.

  • Visualization: After electrophoresis, carefully remove the gel from the cassette. Place the gel on a UV transilluminator with an excitation wavelength of ~350 nm. The MBS-520 labeled protein bands will fluoresce and can be visualized and documented using a gel imaging system with an appropriate emission filter (~520 nm).

Visualizations

G cluster_synthesis Hypothetical Synthesis of MBS-520 start 4-Methoxy- benzenesulfonamide step1 Chlorosulfonation start->step1 SOCl2 intermediate1 4-Methoxybenzene-1,3- disulfonyl dichloride step1->intermediate1 step2 Reaction with Fluorophore Precursor intermediate1->step2 final_product MBS-520 (Amine-Reactive Probe) step2->final_product

A high-level overview of the hypothetical synthesis of MBS-520.

G cluster_workflow Protein Labeling Workflow protein Protein Solution (Amine-free buffer, pH 9.0) mix Mix & Incubate (RT, 2h, dark) protein->mix dye MBS-520 Stock (in DMF/DMSO) dye->mix quench Quench Reaction (Hydroxylamine) mix->quench purify Purification (Gel Filtration / Dialysis) quench->purify analyze Analysis (Spectroscopy, SDS-PAGE) purify->analyze

A streamlined workflow for fluorescently labeling proteins with MBS-520.

G cluster_troubleshooting Troubleshooting Labeling Issues start Low Labeling Efficiency? q1 Is the buffer amine-free? start->q1 a1_yes Check pH (should be 8.5-9.5) q1->a1_yes Yes a1_no Change to an amine-free buffer (e.g., bicarbonate) q1->a1_no No q2 Is the dye concentration sufficient? a1_yes->q2 a2_yes Increase reaction time or temperature q2->a2_yes Yes a2_no Increase molar ratio of dye to protein q2->a2_no No

Application Notes: Potential Use of 4-Methoxybenzenesulfonamide in Flame Retardant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

Disclaimer: Scientific literature review indicates that while 4-Methoxybenzenesulfonamide possesses structural motifs found in some flame-retardant molecules, its direct synthesis into or use as a flame retardant for polymeric materials has not been documented. The information presented herein is based on the established applications of structurally related sulfonamide and sulfenamide (B3320178) compounds and is intended to serve as a scientific guide for research and development purposes.

Introduction and Rationale

This compound is an organic intermediate whose structural features—an electron-rich aromatic ring and a polar sulfonamide moiety—make it a candidate for incorporation into functional polymers.[1] These groups could potentially enhance thermal stability through hydrogen bonding or by acting as cross-linking sites.[1] While direct applications in flame retardancy are unexplored, the broader classes of sulfenamide and sulfonamide compounds have been successfully developed as effective halogen-free flame retardants.[2][3][4] These related compounds function through mechanisms such as radical trapping in the gas phase or char promotion in the condensed phase, significantly improving the fire safety of polymers like polypropylene (B1209903) (PP), polystyrene (PS), and polycarbonate (PC).[2][4][5] This document outlines the performance data and experimental protocols for these related compounds to provide a foundational basis for investigating this compound in this context.

Mechanisms of Action in Related Compounds

Two primary mechanisms have been identified for sulfonamide and sulfenamide-based flame retardants:

  • Radical Trapping (Gas Phase): Sulfenamides, in particular, are known to be radical generators.[2][3] Upon heating, the relatively weak S-N bond cleaves homolytically, releasing highly reactive aminyl and sulfenyl radicals.[4] These radicals can effectively interrupt the exothermic chain reactions of combustion in the gas phase, quenching the flame.[4]

  • Char Formation (Condensed Phase): Sulfonamides tend to decompose via non-radical pathways and can promote increased charring in the host polymer.[4] This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen and preventing the release of flammable volatiles.[5]

Data Presentation: Performance of Sulfonamide & Sulfenamide Flame Retardants

The following table summarizes quantitative flammability data for various polymers treated with sulfonamide and sulfenamide-based flame retardants. This data serves as a benchmark for potential research into this compound derivatives.

Polymer MatrixFlame Retardant TypeFlame Retardant Name/ClassLoading (wt%)Limiting Oxygen Index (LOI) (%)UL-94 RatingReference(s)
Polycarbonate (PC)Adamantane-based Sulfonamide1,3,5,7-tetrakis(phenyl-4-sulfonamide)adamantane (FRSN)0.0833.7V-0[5][6]
Polycarbonate (PC)Adamantane-based Sulfonamide1,3,5,7-tetrakis(phenyl-4-sulfonyl-melamine)adamantane (ASN)0.1030.1V-0[6][7]
Polypropylene (PP)Sulfenamide DerivativesVarious S-N or S-N-S core molecules0.5 - 1.0Not SpecifiedVTM-2[2][3]
Polystyrene (PS)Sulfenamide DerivativesVarious S-N or S-N-S core molecules5.0Not SpecifiedV-0[2][3]
Polyamide 6 (PA6)SulfonamidesNot Specified2.5V-2[4]

UL-94 is a vertical burn test standard; V-0 indicates self-extinguishing with no flaming drips, a higher rating than V-2.[8]

Experimental Protocols

The following protocols are generalized from methodologies reported for the synthesis and application of related sulfonamide and sulfenamide flame retardants.

Protocol 1: Synthesis of a Novel Aromatic Sulfonamide Flame Retardant

This protocol is adapted from the synthesis of adamantane-based sulfonamides, which involves the reaction of a sulfonyl chloride with an amine.[5] A hypothetical synthesis starting from a 4-methoxybenzenesulfonyl chloride derivative could follow a similar path.

Objective: To synthesize a multi-functional sulfonamide flame retardant for evaluation in a polymer matrix.

Materials:

  • Aromatic core molecule with multiple sulfonyl chloride groups (e.g., 1,3,5,7-tetrakis(phenyl-4-sulfonyl chloride)adamantane)

  • Amine source (e.g., concentrated ammonia (B1221849) solution or a primary/secondary amine)

  • Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Deionized water

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the aromatic sulfonyl chloride precursor in the chosen aprotic solvent.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add an excess of the amine source dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Perform a liquid-liquid extraction. Separate the organic layer and wash it sequentially with dilute acid (if a basic amine is used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude solid via recrystallization or column chromatography to yield the final sulfonamide product.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Protocol 2: Preparation and Flammability Testing of Polymer Composites

This protocol describes the incorporation of a synthesized flame retardant into a polymer matrix via melt blending, followed by standard flammability testing.

Objective: To prepare flame-retardant polymer specimens and evaluate their fire resistance.

Materials:

  • Polymer pellets (e.g., Polycarbonate, Polypropylene), dried in a vacuum oven.

  • Synthesized sulfonamide flame retardant powder, dried in a vacuum oven.

  • Twin-screw extruder.

  • Injection molding machine.

  • Limiting Oxygen Index (LOI) apparatus.

  • UL-94 vertical burn test chamber.

Procedure:

  • Compounding:

    • Pre-mix the dried polymer pellets and the flame retardant powder to achieve the desired weight percentage (e.g., 0.1 wt% to 5.0 wt%).

    • Feed the mixture into a twin-screw extruder. Set the barrel temperature profile appropriate for the specific polymer (e.g., 240-270°C for PC).

    • Extrude the molten blend, cool the resulting strands in a water bath, and pelletize them.

  • Specimen Preparation:

    • Thoroughly dry the compounded pellets.

    • Use an injection molding machine to produce standardized test bars required for LOI (e.g., 100 x 10 x 4 mm) and UL-94 (e.g., 125 x 13 x 3.2 mm) tests.

  • Flammability Testing:

    • LOI Test (ASTM D2863): Determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented specimen.

    • UL-94 Vertical Burn Test: Mount a specimen vertically and apply a specified flame for 10 seconds. Record the afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below. Classify the material as V-0, V-1, or V-2 based on the results.[8]

Visualizations

Diagram 1: Proposed Mechanism of Sulfenamide Flame Retardancy

sulfenamide_mechanism cluster_solid Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) polymer Polymer + Heat sulfenamide Sulfenamide (R-S-N-R') radicals Aminyl (•NR') & Sulfenyl (•SR) Radicals sulfenamide->radicals Homolytic Cleavage (Δ) combustion Combustion Chain Reactions (H•, •OH) radicals->combustion Traps quench Flame Quenching (Non-reactive products) combustion->quench Inhibited by evaluation_workflow start Design & Synthesize FR Candidate (e.g., from this compound) compound Melt Compound with Polymer start->compound mold Injection Mold Test Specimens compound->mold test Perform Flammability & Mechanical Tests mold->test analyze Analyze Data (LOI, UL-94, etc.) test->analyze analyze->start Iterate Design end Optimized FR System analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Methoxybenzenesulfonamide synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of 4-Methoxybenzenesulfonyl Chloride (Intermediate)

Potential CauseTroubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (anisole) is still present, consider extending the reaction time. - Optimize Temperature: The chlorosulfonation of anisole (B1667542) is typically performed at low temperatures (0-5°C) to control the reaction rate and improve selectivity.[1] However, a subsequent gentle warming (e.g., to room temperature or slightly above) might be necessary to drive the reaction to completion.[1]
Hydrolysis of Chlorosulfonic Acid - Use Anhydrous Conditions: Chlorosulfonic acid reacts violently with water. Ensure all glassware is thoroughly dried, and use anhydrous anisole. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
Formation of 4-Methoxybenzenesulfonic Acid - Use Excess Chlorosulfonic Acid: A molar excess of chlorosulfonic acid is typically used to ensure complete conversion to the sulfonyl chloride.[1] - Control Reaction Temperature: Adding anisole to chlorosulfonic acid is highly exothermic. Maintain a low temperature during the addition to minimize the formation of the sulfonic acid.[1]
Mechanical Losses During Work-up - Careful Quenching: The reaction mixture is typically quenched by pouring it onto crushed ice.[1] This step should be done slowly and with vigorous stirring to ensure efficient precipitation of the product and to manage the exothermic nature of quenching excess chlorosulfonic acid. - Thorough Extraction: If the product is oily, ensure thorough extraction with a suitable organic solvent like chloroform (B151607) or dichloromethane.[1]

Issue 2: Low Yield of this compound (Final Product)

Potential CauseTroubleshooting Steps
Hydrolysis of 4-Methoxybenzenesulfonyl Chloride - Use Anhydrous Solvent for Amination: The sulfonyl chloride intermediate is susceptible to hydrolysis. Use an anhydrous solvent for the amination reaction. - Prompt Use of Intermediate: It is best to use the 4-methoxybenzenesulfonyl chloride intermediate in the next step as soon as it is isolated and dried.
Incomplete Amination Reaction - Use Excess Ammonia (B1221849): A concentrated aqueous solution of ammonia is typically used in excess to ensure the complete conversion of the sulfonyl chloride. - Optimize Reaction Temperature and Time: The reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time.
Difficulties in Product Isolation - Adjust pH for Precipitation: After the amination reaction, the product is often precipitated by acidifying the reaction mixture. Ensure the pH is adjusted correctly to maximize the precipitation of the sulfonamide. - Efficient Filtration and Washing: Use a Büchner funnel for efficient filtration. Wash the collected solid with cold water to remove any remaining salts or impurities.
Side Reactions - Formation of Bis-sulfonated Amine: This can occur if the reaction conditions are too harsh. Control the temperature and the stoichiometry of the reactants to minimize this side product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the chlorosulfonation of anisole?

A1: The initial addition of anisole to chlorosulfonic acid should be carried out at a low temperature, typically between 0-5°C, to control the exothermic reaction and favor the formation of the para-isomer.[1] After the addition is complete, the reaction mixture may be allowed to slowly warm to room temperature or gently heated (e.g., 70-80°C for a short period) to ensure the reaction goes to completion.[1]

Q2: How can I minimize the formation of the ortho-isomer during chlorosulfonation?

A2: The methoxy (B1213986) group of anisole is an ortho-, para-director. While the para-isomer is sterically favored, some ortho-isomer can form. To maximize the yield of the para-isomer, it is crucial to maintain a low reaction temperature during the addition of anisole to chlorosulfonic acid.

Q3: My 4-methoxybenzenesulfonyl chloride intermediate is an oil instead of a solid. What should I do?

A3: While 4-methoxybenzenesulfonyl chloride is often described as a solid, it can sometimes be obtained as an oil, especially if impure. In this case, you can proceed with the amination step using the crude oil. Alternatively, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Purification can also be achieved by extraction with a suitable solvent like chloroform.[1]

Q4: How do I purify the final product, this compound?

A4: The most common method for purifying this compound is recrystallization. Suitable solvents for recrystallization include ethanol (B145695) or a mixture of ethanol and water.

Q5: What are the key safety precautions to take during this synthesis?

A5: Chlorosulfonic acid is a highly corrosive and reactive substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction evolves hydrogen chloride gas, which is toxic and corrosive, so a gas trap is necessary. The quenching of the reaction mixture with ice is also highly exothermic and must be done cautiously.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a gas trap (to absorb HCl), place chlorosulfonic acid (e.g., 3 molar equivalents). Cool the flask in an ice-salt bath to 0-5°C.

  • Addition of Anisole: Add anisole (1 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of about 30 minutes, maintaining the temperature between 0-5°C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature until the evolution of hydrogen chloride gas ceases. Some protocols may involve gentle heating to 70-80°C for about an hour to ensure completion.[1]

  • Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product, 4-methoxybenzenesulfonyl chloride, will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent like chloroform or used directly in the next step after drying.[1]

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, place the crude or purified 4-methoxybenzenesulfonyl chloride (1 molar equivalent).

  • Amination: Add an excess of concentrated aqueous ammonia (e.g., 10-15 molar equivalents) to the flask.

  • Reaction: Stir the mixture at room temperature. Gentle heating may be required to facilitate the reaction. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Work-up: Cool the reaction mixture in an ice bath and acidify it with a dilute acid (e.g., HCl) until the this compound precipitates completely.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination Anisole Anisole Reaction1 Chlorosulfonation (0-5 °C) Anisole->Reaction1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Reaction1 Intermediate 4-Methoxybenzenesulfonyl Chloride Reaction1->Intermediate Reaction2 Amination Intermediate->Reaction2 Ammonia Aqueous Ammonia Ammonia->Reaction2 Product This compound Reaction2->Product

Caption: Synthetic pathway for this compound.

TroubleshootingYield Start Low Yield of This compound CheckStep1 Check Yield of 4-Methoxybenzenesulfonyl Chloride Start->CheckStep1 CheckStep2 Troubleshoot Amination Step Start->CheckStep2 IncompleteChlorosulfonation Incomplete Chlorosulfonation? CheckStep1->IncompleteChlorosulfonation HydrolysisIntermediate Hydrolysis of Sulfonyl Chloride? CheckStep2->HydrolysisIntermediate HydrolysisCSA Hydrolysis of Chlorosulfonic Acid? IncompleteChlorosulfonation->HydrolysisCSA No OptimizeChlorosulfonation Optimize Reaction Time/ Temperature IncompleteChlorosulfonation->OptimizeChlorosulfonation Yes WorkupLoss1 Losses during Work-up? HydrolysisCSA->WorkupLoss1 No UseAnhydrous1 Ensure Anhydrous Conditions HydrolysisCSA->UseAnhydrous1 Yes ImproveWorkup1 Improve Quenching/ Extraction WorkupLoss1->ImproveWorkup1 Yes IncompleteAmination Incomplete Amination? HydrolysisIntermediate->IncompleteAmination No UseAnhydrous2 Use Anhydrous Solvent/ Fresh Intermediate HydrolysisIntermediate->UseAnhydrous2 Yes PurificationLoss Losses during Purification? IncompleteAmination->PurificationLoss No OptimizeAmination Optimize NH3 concentration/ Temperature/Time IncompleteAmination->OptimizeAmination Yes ImprovePurification Optimize pH for Precipitation/ Recrystallization Solvent PurificationLoss->ImprovePurification Yes

Caption: Troubleshooting flowchart for low yield issues.

References

Side products in 4-Methoxybenzenesulfonamide synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methoxybenzenesulfonamide Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows multiple spots after the chlorosulfonation of anisole (B1667542). What are the likely impurities?

A1: The primary reaction, an electrophilic aromatic substitution, is highly selective for the para position due to the directing effect of the methoxy (B1213986) group. However, several side products can form. The most common impurities originating from the chlorosulfonation step are:

  • 2-Methoxybenzenesulfonyl Chloride (ortho-isomer): The methoxy group is an ortho, para-director, meaning substitution can also occur at the position adjacent to it.[1] Steric hindrance from the methoxy group typically makes the para product dominant, but the formation of the ortho isomer is a common side reaction.

  • 4-Methoxybenzene-1,3-disulfonic Acid (or its disulfonyl chloride): If reaction conditions are too harsh (e.g., excess chlorosulfonic acid, high temperature), a second sulfonation can occur on the activated ring.[2]

  • 4-Methoxybenzenesulfonic Acid: The intermediate sulfonyl chloride is moisture-sensitive. Premature contact with water during the reaction or workup will hydrolyze it to the corresponding sulfonic acid. This impurity is significantly more polar and will likely have a very low Rf value on a normal-phase TLC plate, often remaining at the baseline.[3]

  • Unreacted Anisole: If the reaction is incomplete, you will see the starting material on your TLC plate. Anisole is much less polar than the products and will have a high Rf value.

Q2: I have a low yield of the final this compound product. What could be the cause?

A2: Low yields can stem from issues in either the chlorosulfonation or the subsequent amination step.

  • Suboptimal Chlorosulfonation:

    • Side Reactions: The formation of the side products mentioned in Q1, particularly disulfonated species, consumes your starting material and reduces the yield of the desired 4-methoxybenzenesulfonyl chloride intermediate.[2]

    • Hydrolysis: Accidental introduction of moisture during the chlorosulfonation step can lead to significant hydrolysis of the product, lowering the amount of sulfonyl chloride available for the amination step.

    • Temperature Control: The reaction is exothermic. Poor temperature control can lead to charring and the formation of complex byproducts.[4] The reaction should typically be started at a low temperature (0-5 °C) before potentially gentle heating.[3]

  • Inefficient Amination:

    • Incomplete Reaction: Insufficient reaction time or temperature during the amination step can leave unreacted 4-methoxybenzenesulfonyl chloride.

    • Hydrolysis during Workup: The sulfonyl chloride intermediate is poured into an aqueous ammonia (B1221849) solution for amination. However, it can also react with water (hydrolyze). A sufficient excess of ammonia and efficient stirring are crucial to favor amination over hydrolysis.

Q3: My 1H NMR spectrum of the crude product is complex. How can I identify the desired product and major impurities?

A3: The 1H NMR spectrum of pure this compound is distinct. You can identify impurities by looking for characteristic signals that deviate from this pattern.

  • p-Methoxybenzenesulfonamide (Desired Product):

    • Aromatic Protons: Two sets of doublets in the aromatic region (approx. 6.9-7.1 ppm and 7.7-7.9 ppm), each integrating to 2H. This classic AA'BB' pattern is characteristic of para-substituted benzene (B151609) rings.

    • Methoxy Group: A sharp singlet at ~3.8 ppm, integrating to 3H.

    • Amide Protons (-SO2NH2): A broad singlet that may appear between 5-7 ppm (its position can vary and it may exchange with D2O).

  • o-Methoxybenzenesulfonamide (Isomeric Impurity):

    • Aromatic Protons: The aromatic region will be much more complex than the simple two-doublet pattern of the para-isomer. You would expect to see four distinct signals, likely multiplets, for the four aromatic protons.

  • Unreacted 4-Methoxybenzenesulfonyl Chloride:

    • The aromatic proton signals will be similar to the final product but may be shifted slightly downfield. The most significant difference is the absence of the -NH2 peak.

  • Anisole (Starting Material):

    • Look for a sharp methoxy singlet (~3.8 ppm) and a complex multiplet in the aromatic region (~6.8-7.3 ppm) that integrates to 5H, which will overlap with your product signals.

Q4: My mass spectrum shows unexpected peaks. How do I identify them?

A4: Mass spectrometry is an excellent tool for identifying impurities by their molecular weight. Compare the m/z values of unexpected peaks to the molecular weights of potential side products.

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) Common Mass Spec Observations (ESI+)
This compound C7H9NO3S187.22[M+H]+ at 188, [M+Na]+ at 210
Anisole (Starting Material)C7H8O108.14[M]+• at 108 (EI), [M+H]+ at 109
4-Methoxybenzenesulfonyl Chloride (Intermediate)C7H7ClO3S206.65May not ionize well under ESI; check for hydrolysis product.[5]
2-Methoxybenzenesulfonyl Chloride (ortho-isomer)C7H7ClO3S206.65Same MW as para-isomer; distinguished by chromatography/NMR.[6]
4-Methoxybenzenesulfonic Acid (Hydrolysis Product)C7H8O4S188.20[M-H]- at 187 (ESI-), [M+Na]+ at 211
4-Methoxybenzene-1,3-disulfonyl Chloride (Disubstitution)C7H6Cl2O5S2305.15May be difficult to observe directly.

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and resolving issues during the synthesis and purification of this compound.

G Troubleshooting Workflow for this compound Synthesis start Crude Product Obtained tlc Run TLC Analysis start->tlc single_spot Single, Clean Spot tlc->single_spot multi_spot Multiple Spots Detected tlc->multi_spot end_pure Pure Product single_spot->end_pure Proceed nmr_ms Acquire NMR & Mass Spec Data multi_spot->nmr_ms Problem analyze_nmr Analyze 1H NMR: - Check for AA'BB' pattern - Look for complex aromatic signals nmr_ms->analyze_nmr analyze_ms Analyze Mass Spec: - Check for M+H at 188 - Compare other m/z to table nmr_ms->analyze_ms identify_ortho Ortho-Isomer Suspected (Complex NMR, MW=206.65 for chloride) analyze_nmr->identify_ortho identify_hydrolysis Hydrolysis Product Suspected (Baseline TLC spot, m/z=188) analyze_ms->identify_hydrolysis identify_sm Unreacted Starting Material (High Rf TLC spot, m/z=108/207) analyze_ms->identify_sm purify Purification Required identify_ortho->purify end_impure Characterize Impurity & Optimize Reaction identify_ortho->end_impure identify_hydrolysis->purify identify_hydrolysis->end_impure identify_sm->purify identify_sm->end_impure column Column Chromatography purify->column recrystallize Recrystallization purify->recrystallize column->end_pure recrystallize->end_pure

Caption: Troubleshooting workflow for synthesis and purification.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method. Researchers should adapt it based on available laboratory equipment and safety procedures.

Step A: Synthesis of 4-Methoxybenzenesulfonyl Chloride [3]

  • Equip a three-necked, round-bottom flask with a dropping funnel, a magnetic stirrer, a thermometer, and a gas outlet connected to a trap (to neutralize HCl gas).

  • Charge the flask with chlorosulfonic acid (approx. 4-5 molar equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Add anisole (1 molar equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the mixture to stir at low temperature for another 30 minutes, then let it warm to room temperature and stir until HCl evolution ceases (approx. 1-2 hours).

  • Very cautiously and slowly, pour the reaction mixture into a large beaker containing crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • The solid product, 4-methoxybenzenesulfonyl chloride, will precipitate.

  • Filter the solid product using a Buchner funnel and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Dry the product under vacuum. It can be used directly in the next step or purified by recrystallization from a solvent like chloroform (B151607) or a hexane (B92381)/ethyl acetate (B1210297) mixture.[3]

Step B: Synthesis of this compound

  • In a flask equipped with a stirrer, add the crude or purified 4-methoxybenzenesulfonyl chloride from Step A.

  • In a separate beaker, prepare a concentrated solution of aqueous ammonium (B1175870) hydroxide.

  • Slowly add the sulfonyl chloride in portions to the vigorously stirred ammonia solution, keeping the temperature cool with an ice bath.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Acidify the reaction mixture slowly with dilute HCl until it is acidic (pH ~2-3).[7]

  • The white solid product, this compound, will precipitate.

  • Filter the solid, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis[8][9]
  • Sample Preparation: Dissolve a small amount of your crude reaction mixture and the starting material (anisole) in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Stationary Phase: Use a silica (B1680970) gel-coated TLC plate (e.g., SIL G/UV254).

  • Mobile Phase: A common eluent system is a mixture of hexane and ethyl acetate. A good starting ratio is 7:3 (Hexane:EtOAc). Adjust the polarity as needed to achieve good separation (target Rf for the product is ~0.3-0.5).

  • Spotting: Spot the dissolved samples onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase and allow the solvent to run up the plate.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The sulfonamide products are often UV active.[8] Staining with potassium permanganate (B83412) can also be used.

  • Interpretation: Compare the spots from your reaction mixture to the standards. The product should be more polar (lower Rf) than anisole but less polar than the sulfonic acid hydrolysis product (which will be at the baseline). The ortho and para isomers will likely have very similar Rf values but may be distinguishable with an optimized solvent system.

References

Troubleshooting guide for the purification of 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the purification of 4-Methoxybenzenesulfonamide.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my purified this compound low after recrystallization?

Answer: Low recovery of this compound after recrystallization can stem from several factors:

  • Excessive Solvent Usage: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Premature Crystallization: If performing hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel.

  • Inappropriate Solvent System: The chosen solvent may be too good at dissolving the compound even at low temperatures.

  • Incomplete Precipitation: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature to allow for maximum crystal formation.

Troubleshooting Steps:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Preheat Funnel: When performing hot filtration, preheat the funnel to prevent premature crystallization.

  • Solvent Selection: Experiment with different solvent systems. A mixed solvent system, such as ethanol (B145695)/water or isopropanol/water, can often provide a better solubility profile for recrystallization.

  • Adequate Cooling: Allow the solution to cool slowly to room temperature and then chill it in an ice bath to maximize crystal formation.

Question 2: The purified this compound has a low melting point and a broad melting range. What is the likely cause?

Answer: A low and broad melting point range is a strong indication of impurities remaining in the final product. Common impurities can include:

  • Unreacted Starting Materials: Residual 4-methoxybenzenesulfonyl chloride or anisole (B1667542).

  • Byproducts: 4-Methoxybenzenesulfonic acid, formed from the hydrolysis of the sulfonyl chloride. Isomeric impurities, such as 2-methoxybenzenesulfonamide (B1586911) or 3-methoxybenzenesulfonamide, may also be present depending on the synthetic route.

  • Residual Solvent: Incomplete drying of the crystals can lead to solvent being trapped in the crystal lattice.

Troubleshooting Steps:

  • Further Purification: A second recrystallization may be necessary to remove persistent impurities.

  • Washing: Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any adhering mother liquor containing impurities.

  • Thorough Drying: Dry the crystals under vacuum to ensure all residual solvent is removed.

  • Analytical Characterization: Use analytical techniques such as HPLC or NMR to identify the specific impurities present, which can help in devising a more targeted purification strategy.

Question 3: My this compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if there is a high concentration of impurities.

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.

  • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling can favor oil formation.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to encourage crystal nucleation.

  • Change Solvent: The chosen solvent may not be appropriate. A different solvent or solvent mixture should be tested.

Frequently Asked Questions (FAQs)

What are the common impurities in the synthesis of this compound?

Common impurities depend on the synthetic route. If synthesized from anisole and chlorosulfonic acid followed by amidation, potential impurities include:

  • Isomeric Sulfonyl Chlorides: Ortho- and meta-isomers of 4-methoxybenzenesulfonyl chloride.

  • 4-Methoxybenzenesulfonic acid: Due to hydrolysis of the sulfonyl chloride intermediate.

  • Unreacted Anisole.

If synthesized from 4-methoxybenzenesulfonyl chloride and ammonia, impurities can include:

  • Unreacted 4-methoxybenzenesulfonyl chloride.

  • 4-Methoxybenzenesulfonic acid.

What is a good solvent system for the recrystallization of this compound?

A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound. Isopropanol can also be a suitable solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

How can I assess the purity of my final product?

The purity of this compound can be assessed by:

  • Melting Point Analysis: A sharp melting point close to the literature value (around 111-115 °C) indicates high purity.

  • Chromatographic Methods: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of impurities.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and can be used to identify and quantify impurities.

Data Presentation

ParameterBefore Purification (Crude)After RecrystallizationSource
Purity (by HPLC) Variable (e.g., 85-95%)>98%[1]
Melting Point Broad range, lower than expected111-115 °C (sharp)
Appearance Off-white to yellowish solidWhite crystalline solid[2]
Expected Yield N/A60-80% (variable)[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound using Ethanol/Water

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper into the clean, preheated flask.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy. This indicates the saturation point has been reached. If the solution becomes too cloudy, add a few drops of hot ethanol until it clears.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Materials:

  • Purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • HPLC system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. Prepare a solution of the purified sample at a similar concentration.

  • HPLC Conditions:

    • Mobile Phase: A gradient elution is typically used, starting with a higher percentage of water with 0.1% formic acid and gradually increasing the percentage of acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 265 nm.[3]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to the standard. The purity is calculated by dividing the peak area of the this compound in the sample by the total peak area of all components in the chromatogram.

Mandatory Visualization

Troubleshooting_Purification start Crude this compound recrystallization Recrystallization start->recrystallization analysis Purity & Yield Analysis recrystallization->analysis low_yield Low Yield? analysis->low_yield Check Yield impure Impure Product? low_yield->impure No troubleshoot_yield Troubleshoot Yield: - Check solvent volume - Optimize cooling - Change solvent low_yield->troubleshoot_yield Yes oiling_out Oiling Out? impure->oiling_out No troubleshoot_purity Troubleshoot Purity: - Repeat recrystallization - Wash crystals thoroughly - Ensure complete drying impure->troubleshoot_purity Yes success Pure Product (>98%) oiling_out->success No troubleshoot_oiling Troubleshoot Oiling Out: - Re-dissolve & add solvent - Slow cooling - Induce crystallization - Change solvent oiling_out->troubleshoot_oiling Yes troubleshoot_yield->recrystallization troubleshoot_purity->recrystallization troubleshoot_oiling->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

Optimizing reaction conditions for the synthesis of 4-Methoxybenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-methoxybenzenesulfonamide derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no desired this compound product. What are the possible causes and how can I improve the yield?

  • Answer: Low or no product yield can stem from several factors. Consider the following troubleshooting steps:

    • Reagent Quality: Ensure the 4-methoxybenzenesulfonyl chloride is not hydrolyzed. Sulfonyl chlorides are sensitive to moisture and can degrade over time, appearing clumped or sticky.[1] It is crucial to use a fresh or properly stored reagent.

    • Base Strength and Stoichiometry: An inadequate amount or inappropriate strength of the base can hinder the reaction. Typically, a tertiary amine base like triethylamine (B128534) or pyridine (B92270) is used to neutralize the HCl byproduct of the reaction.[2] Ensure at least one equivalent of the base is used. For less reactive amines, a stronger base or slightly elevated temperatures might be necessary.

    • Reaction Temperature: The reaction is often initiated at 0 °C and then allowed to warm to room temperature.[2][3] If the amine is unreactive, gentle heating might be required. However, excessive heat can lead to side reactions and degradation.

    • Solvent Choice: The solvent should be inert and capable of dissolving the starting materials. Dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used.[2] Ensure the solvent is anhydrous, as water can react with the sulfonyl chloride.[4]

    • Mixing: Inadequate stirring can lead to localized concentration gradients and poor reaction kinetics. Ensure the reaction mixture is being stirred efficiently.

Issue 2: Formation of Multiple Products and Impurities

  • Question: My final product is contaminated with significant impurities or multiple unexpected products. How can I improve the purity of my product?

  • Answer: The formation of multiple products and impurities can be a significant challenge. Here are some strategies to enhance product purity:

    • Side Reactions of the Sulfonyl Chloride: 4-Methoxybenzenesulfonyl chloride can react with any nucleophiles present in the reaction mixture, including water.[4] Rigorously dry all glassware and use anhydrous solvents to prevent hydrolysis to 4-methoxybenzenesulfonic acid.

    • Over-sulfonylation of the Amine: If the amine has multiple reactive sites, bis-sulfonylation can occur. Using a 1:1 stoichiometry of the amine to the sulfonyl chloride can help minimize this.

    • Work-up Procedure: A thorough aqueous work-up is critical for removing unreacted starting materials and byproducts. Washing the organic layer with a dilute acid (e.g., 1N HCl) will remove excess amine and base.[3] A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate) can remove any unreacted sulfonyl chloride (as the sulfonic acid). A final wash with brine helps to remove residual water.[5]

    • Purification Technique: If impurities persist after the work-up, purification by column chromatography on silica (B1680970) gel is often effective. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is a common starting point. Recrystallization can also be an effective method for purification.[3]

Issue 3: Difficulty in Product Isolation

  • Question: I am having trouble isolating my this compound derivative from the reaction mixture. What techniques can I use?

  • Answer: Product isolation can sometimes be challenging, especially if the product is highly soluble in the work-up solvents or is an oil.

    • Precipitation: If the product is a solid, it may precipitate out of the reaction mixture upon completion or after partial removal of the solvent. If not, pouring the reaction mixture into a non-solvent (like ice-water) can induce precipitation.[6]

    • Extraction: Ensure the correct solvent is used for extraction. Dichloromethane is a common choice.[3][5] Perform multiple extractions to ensure complete transfer of the product to the organic phase.

    • Drying and Concentration: After extraction, the organic layer should be thoroughly dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate before concentrating under reduced pressure.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound derivatives?

A1: The most common method involves the reaction of 4-methoxybenzenesulfonyl chloride with a primary or secondary amine in the presence of a base. The base, typically pyridine or triethylamine, acts as a scavenger for the hydrochloric acid that is formed during the reaction.[2]

Q2: How can I prepare 4-methoxybenzenesulfonyl chloride?

A2: 4-Methoxybenzenesulfonyl chloride can be synthesized by the chlorosulfonation of anisole (B1667542). One reported method involves reacting anisole with 100% sulfuric acid and phosphorus oxychloride.[6] Another approach is a Sandmeyer-type reaction starting from p-anisidine, using DABSO as an SO2 surrogate, in the presence of HCl and a copper catalyst.[1]

Q3: What are the key safety precautions I should take during this synthesis?

A3: 4-Methoxybenzenesulfonyl chloride is corrosive and reacts with water to release hydrogen chloride gas, which is also corrosive and an irritant.[4] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Amines and organic solvents also have their own specific hazards that should be reviewed before use.

Q4: Can I use an aqueous base like sodium carbonate?

A4: Yes, in some cases, an aqueous base like sodium carbonate can be used, particularly with more stable sulfonyl chlorides and reactive amines.[7] This can sometimes simplify the work-up procedure. However, for many substrates, the use of an organic base in an anhydrous organic solvent is preferred to minimize hydrolysis of the sulfonyl chloride.[2]

Q5: My amine is not very nucleophilic. How can I drive the reaction to completion?

A5: For less reactive amines, you can try the following:

  • Increase the reaction temperature: Gently heating the reaction mixture can increase the reaction rate.[2]

  • Use a more polar solvent: A more polar aprotic solvent like dimethylformamide (DMF) can sometimes enhance the rate of reaction.

  • Use a stronger base: A stronger, non-nucleophilic base might be beneficial.

  • Increase the reaction time: Some reactions may simply require a longer time to reach completion.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-4-methoxybenzenesulfonamides

This protocol is a general method for the reaction of 4-methoxybenzenesulfonyl chloride with a substituted aniline (B41778).[2]

  • Dissolve the substituted aniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a base, such as pyridine or triethylamine (1.1 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.0 eq) in DCM to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 4-Methoxybenzenesulfonyl Chloride from Anisole

This protocol describes the synthesis of the starting sulfonyl chloride from anisole.[6]

  • In a flask equipped for cooling and stirring, combine anisole (1.0 eq) and phosphorus oxychloride (1.0 eq).

  • Cool the mixture to below 5 °C using an ice-water bath.

  • With vigorous stirring, slowly add 100% sulfuric acid (1.05 eq), maintaining the temperature below 5 °C.

  • Remove the ice bath and allow the mixture to warm to room temperature over approximately 90 minutes.

  • Heat the reaction mixture to about 95 °C and maintain this temperature for approximately two hours.

  • After cooling, slowly pour the reaction mixture into a mixture of ice, water, and sodium chloride, ensuring the temperature remains below 11 °C.

  • Collect the resulting solid by filtration, wash with ice water, and dry to obtain 4-methoxybenzenesulfonyl chloride.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Amine Aniline4-Fluoroaniline2,4-Dichloroaniline
Base PyridineTriethylamineTriethylamine
Solvent DichloromethaneTetrahydrofuranDichloromethane
Temperature 0 °C to RT0 °C to RTRT to 40 °C
Reaction Time 12 h16 h24 h
Yield (%) 859278

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Amine and Base in Solvent cooling Cool to 0 °C reagents->cooling addition Add 4-Methoxybenzenesulfonyl Chloride Solution cooling->addition stirring Stir Overnight at Room Temperature addition->stirring quench Quench with Water stirring->quench extract Extract with DCM quench->extract wash Wash with Acid, Base, and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography or Recrystallization) dry->purify

Caption: General experimental workflow for the synthesis of this compound derivatives.

troubleshooting_logic start Low Product Yield reagent_quality Check Sulfonyl Chloride (Hydrolysis?) start->reagent_quality base_issue Check Base (Amount/Strength) start->base_issue temp_issue Optimize Temperature (Too Low/High?) start->temp_issue solvent_issue Ensure Anhydrous Solvent start->solvent_issue use_fresh Use Fresh/Dry Reagent reagent_quality->use_fresh Yes adjust_base Adjust Base Stoichiometry or Type base_issue->adjust_base Yes adjust_temp Modify Reaction Temperature temp_issue->adjust_temp Yes dry_solvent Use Dry Solvent solvent_issue->dry_solvent Yes

Caption: Troubleshooting logic for addressing low product yield in sulfonamide synthesis.

References

Common impurities in 4-Methoxybenzenesulfonamide and their removal methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides solutions to common issues encountered during the purification of 4-Methoxybenzenesulfonamide, a key intermediate in pharmaceutical synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address impurities and enhance the purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Based on its typical synthesis from 4-methoxybenzenesulfonyl chloride and ammonia, the most common impurities are:

  • 4-methoxybenzenesulfonyl chloride: Unreacted starting material.

  • 4-methoxybenzenesulfonic acid: Formed from the hydrolysis of 4-methoxybenzenesulfonyl chloride.

  • Bis(4-methoxyphenyl)sulfonamide: A byproduct formed from the reaction of already formed this compound with another molecule of 4-methoxybenzenesulfonyl chloride.

  • Residual solvents: Solvents used during the synthesis and workup.

Q2: How can I effectively remove these common impurities?

A2: The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization is effective for removing small amounts of impurities. An ethanol (B145695)/water mixture is a commonly used solvent system.

  • Column chromatography is suitable for separating the desired product from impurities with different polarities.

Q3: What is the expected purity of this compound after purification?

A3: High-purity this compound (typically >98% as determined by HPLC) is crucial for its use in further synthetic steps, especially in drug development.[1] Proper purification can significantly increase the purity of the final product.

Troubleshooting Guide

This section provides a step-by-step approach to identifying and resolving common purification challenges.

Issue 1: Presence of Starting Material (4-methoxybenzenesulfonyl chloride)
  • Identification: This impurity is less polar than the desired product. It can be detected by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Removal Method:

    • Aqueous Workup: Washing the crude product dissolved in an organic solvent (like dichloromethane (B109758) or ethyl acetate) with a mild aqueous base (e.g., sodium bicarbonate solution) can help hydrolyze and remove the unreacted sulfonyl chloride.

    • Column Chromatography: Flash chromatography using a silica (B1680970) gel stationary phase and a suitable mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can effectively separate the less polar sulfonyl chloride from the more polar sulfonamide.

Issue 2: Presence of Hydrolysis Byproduct (4-methoxybenzenesulfonic acid)
  • Identification: This is a highly polar and acidic impurity. It can be detected by TLC (often remaining at the baseline) or HPLC.

  • Removal Method:

    • Aqueous Extraction: During the workup, washing the organic layer containing the crude product with water or a mild aqueous base will extract the water-soluble and acidic 4-methoxybenzenesulfonic acid into the aqueous layer.

    • Recrystallization: This impurity is typically highly soluble in polar solvents like water and will remain in the mother liquor during the recrystallization of the less soluble this compound.

Issue 3: Presence of Bis(4-methoxyphenyl)sulfonamide Byproduct
  • Identification: This impurity is less polar than this compound. It can be differentiated from the product using TLC or HPLC.

  • Removal Method:

    • Column Chromatography: Similar to the removal of the starting material, flash chromatography is the most effective method for separating this less polar byproduct.

    • Recrystallization: Careful selection of the recrystallization solvent can sometimes allow for the selective crystallization of the desired product, leaving the bis-sulfonamide in the mother liquor, although this can be challenging due to similar structural properties.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is suitable for removing polar impurities like 4-methoxybenzenesulfonic acid and small amounts of other impurities.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring until the solid completely dissolves.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy. This indicates the saturation point. If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for separating impurities with different polarities, such as the starting material and the bis-sulfonamide byproduct.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. Load the sample onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). This gradient elution will first elute the less polar impurities, followed by the desired this compound.

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction using TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The effectiveness of the purification methods can be assessed by comparing the purity of the this compound before and after the procedure. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for this purpose.

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Impurities Removed
Recrystallization (Ethanol/Water)90-95%>98%Primarily polar impurities (e.g., 4-methoxybenzenesulfonic acid)
Flash Column Chromatography85-95%>99%Less polar impurities (e.g., 4-methoxybenzenesulfonyl chloride, bis(4-methoxyphenyl)sulfonamide) and polar impurities

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common purification issues with this compound.

Purification_Troubleshooting start Crude this compound tlc_hplc Analyze by TLC/HPLC start->tlc_hplc impurity_present Impurities Detected? tlc_hplc->impurity_present no_impurity Purity > 98% impurity_present->no_impurity No identify_impurity Identify Impurity Polarity impurity_present->identify_impurity Yes less_polar Less Polar Impurity (e.g., Starting Material, Bis-sulfonamide) identify_impurity->less_polar Less Polar more_polar More Polar Impurity (e.g., Sulfonic Acid) identify_impurity->more_polar More Polar column_chrom Flash Column Chromatography less_polar->column_chrom extraction Aqueous Extraction more_polar->extraction reanalyze Re-analyze Purity column_chrom->reanalyze recrystallize Recrystallization recrystallize->reanalyze extraction->recrystallize pure_product Pure this compound reanalyze->identify_impurity Impurities Remain reanalyze->pure_product Purity Acceptable

Caption: Troubleshooting workflow for the purification of this compound.

References

Catalyst selection for efficient N-alkylation of 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient N-alkylation of 4-methoxybenzenesulfonamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of this compound?

A1: The most prevalent methods include:

  • Borrowing Hydrogen (or Hydrogen Autotransfer) Catalysis: This environmentally friendly approach utilizes alcohols as alkylating agents with transition metal catalysts (e.g., Manganese, Iridium, Ruthenium, Iron), generating water as the primary byproduct.[1][2][3][4][5]

  • Classical N-Alkylation: This method involves the reaction of this compound with alkyl halides in the presence of a base.[6]

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of sulfonamides with alcohols under mild conditions using a phosphine (B1218219) and an azodicarboxylate.[7][8]

  • Phase-Transfer Catalysis (PTC): PTC is effective for the alkylation of sulfonamides with alkyl halides under biphasic conditions, often using milder bases.[9][10]

  • Thermal Alkylation with Trichloroacetimidates: This method proceeds without the need for an external catalyst, acid, or base, typically in a high-boiling solvent like toluene.[11][12]

Q2: How do I choose the best catalyst for my N-alkylation reaction?

A2: Catalyst selection depends on several factors, including the nature of the alkylating agent, desired reaction conditions, and functional group tolerance.

  • For alcohols as alkylating agents , manganese, iridium, and ruthenium-based catalysts have shown high efficiency and broad substrate scope.[1][2][3][5]

  • When using alkyl halides , traditional bases like K₂CO₃ or NaH are common, while phase-transfer catalysts can offer milder conditions and improved yields.[6][9]

  • The Mitsunobu reaction is advantageous for its mild conditions and stereospecificity, particularly with sensitive substrates.[7][8]

  • For a catalyst-free approach with specific activating groups, thermal alkylation with trichloroacetimidates is a viable option.[11]

Q3: What are the common side reactions in the N-alkylation of this compound, and how can I minimize them?

A3: The most common side reactions are N,N-dialkylation and elimination (with secondary alkyl halides).

  • To minimize N,N-dialkylation:

    • Carefully control the stoichiometry, using a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).[6]

    • Consider the slow, dropwise addition of the alkylating agent to keep its instantaneous concentration low.[6][13]

    • Use a weaker base or a stoichiometric amount of a strong base to avoid high concentrations of the deprotonated secondary sulfonamide.[6]

    • Lowering the reaction temperature can sometimes improve selectivity.[6]

  • To minimize elimination with secondary alkyl halides:

    • Use just enough base to deprotonate the sulfonamide, avoiding a large excess.[6]

    • Be mindful that higher temperatures can promote elimination.[6]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Strategy
Low to No Conversion 1. Inactive catalyst. 2. Insufficient base or incorrect base selection. 3. Low reaction temperature. 4. Sterically hindered substrates. 5. Poor solvent choice. 6. Catalyst poisoning.1. Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and ensure stoichiometry is correct. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition.[6] 4. For sterically hindered alcohols (e.g., 2,4,6-trimethylbenzyl alcohol), the reaction may be sluggish or not proceed.[1] Consider a different synthetic route. 5. Select a solvent appropriate for the chosen method (e.g., xylenes (B1142099) for Mn-catalyzed reactions, DMF for reactions with alkyl halides).[1][13] 6. Certain functional groups (e.g., thiophene-2-yl, pyridine) can coordinate to the metal center and inhibit catalysis.[1]
Significant N,N-Dialkylation 1. Excess alkylating agent. 2. Strong base in excess. 3. High reaction temperature.1. Use a stoichiometric amount or only a slight excess (1.05-1.1 eq) of the alkylating agent.[6] 2. Add the alkylating agent slowly to the reaction mixture.[6][13] 3. Use a weaker base (e.g., K₂CO₃) or a stoichiometric amount of a stronger base.[6] 4. Attempt the reaction at a lower temperature.[6]
Formation of Elimination Byproduct (with secondary alkyl halides) 1. Strong basicity of the sulfonamide anion. 2. High reaction temperature. 3. Excess base.1. The sulfonamide anion is inherently basic; however, minimizing excess external base can help.[6] 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Use a stoichiometric amount of base.[6]
Difficulty in Product Purification 1. Co-elution with starting materials or byproducts. 2. Presence of triphenylphosphine (B44618) oxide (in Mitsunobu reactions).1. Optimize chromatographic conditions (solvent system, gradient). 2. For Mitsunobu reactions, triphenylphosphine oxide can often be removed by filtration or specific workup procedures.[14]

Data Presentation: Catalyst Performance in N-Alkylation of Sulfonamides

Table 1: Comparison of Catalytic Systems for N-Alkylation of Sulfonamides with Alcohols

Catalyst SystemAlkylating AgentBase (equiv.)SolventTemp. (°C)Time (h)Isolated Yield (%)Reference
Mn(I) PNP pincer (5 mol%)Benzyl alcoholK₂CO₃ (0.1)Xylenes1502486[1]
Mn(I) PNP pincer (5 mol%)4-Methoxybenzyl alcoholK₂CO₃ (0.1)Xylenes1502488[13]
[Cp*Ir(biimH₂)(H₂O)][OTf]₂ (1 mol%)Benzyl alcoholCs₂CO₃ (0.1)Water130 (MW)291[3]
[(p-cymene)Ru(2,2′-bpyO)(H₂O)] (1 mol%)Benzyl alcoholCs₂CO₃ (1)tert-Amyl alcohol1251293[5]
FeCl₂ (5 mol%)Benzyl alcoholK₂CO₃ (0.2)Toluene13520>90[4]
Cu(OAc)₂ (5 mol%)Benzyl alcoholK₂CO₃ (1)Toluene11024>90[15]

Note: Yields are for the N-alkylation of various sulfonamides, which are expected to be comparable for this compound under similar conditions.

Experimental Protocols

Protocol 1: Manganese-Catalyzed N-Alkylation with an Alcohol ("Borrowing Hydrogen")

This protocol is adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[1]

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired alcohol (1.0 mmol, 1.0 equiv), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and K₂CO₃ (0.1 mmol, 10 mol %).

  • Add xylenes to achieve a 1 M concentration of the sulfonamide.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Cool the reaction to room temperature.

  • The product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Classical N-Alkylation with an Alkyl Halide

This is a general procedure based on established methods.[6][13]

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 1.1 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The product can be purified by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction

This is a general procedure based on established methods.[14]

  • To a solution of this compound (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF, cool the mixture to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.

Visualizations

Experimental_Workflow_Borrowing_Hydrogen cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried Schlenk tube under inert atmosphere add_reagents Add this compound, Alcohol, Mn(I) Catalyst, K₂CO₃ start->add_reagents add_solvent Add Xylenes (1 M) add_reagents->add_solvent heat Seal and heat at 150 °C for 24h add_solvent->heat cool Cool to room temperature heat->cool purify Column Chromatography cool->purify product Isolated N-alkylated product purify->product

Caption: General experimental workflow for the Mn-catalyzed N-alkylation of this compound.

Troubleshooting_Dialkylation start N,N-Dialkylation Observed strategy1 Control Stoichiometry (1.05-1.1 eq. Alkylating Agent) start->strategy1 strategy2 Slow Addition of Alkylating Agent start->strategy2 strategy3 Use Weaker Base (e.g., K₂CO₃) start->strategy3 strategy4 Lower Reaction Temperature start->strategy4 outcome_ok Mono-alkylation Favored strategy1->outcome_ok strategy2->outcome_ok strategy3->outcome_ok strategy4->outcome_ok Catalyst_Selection_Logic cluster_alcohol Alcohol-based Methods cluster_halide Alkyl Halide-based Methods start Select Alkylating Agent alcohol Alcohol start->alcohol Environmentally Benign alkyl_halide Alkyl Halide start->alkyl_halide Classical Approach borrowing_hydrogen Borrowing Hydrogen (Mn, Ir, Ru, Fe) alcohol->borrowing_hydrogen mitsunobu Mitsunobu Reaction (Mild Conditions) alcohol->mitsunobu classical Classical (Base-mediated) alkyl_halide->classical ptc Phase-Transfer Catalysis (Milder Base) alkyl_halide->ptc

References

Preventing decomposition of 4-Methoxybenzenesulfonamide during reaction workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help prevent the decomposition of 4-Methoxybenzenesulfonamide during reaction workup.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the isolation and purification of this compound.

Q1: My final yield is significantly lower than expected after workup. What are the likely causes?

Low recovery is often due to product decomposition or physical loss during the workup process. For this compound, decomposition is typically triggered by harsh chemical conditions or high temperatures. Key factors include:

  • Extreme pH: Exposure to strong acids or bases during aqueous washes can lead to hydrolysis. Sulfonamides are generally stable but can be susceptible to cleavage of the sulfur-nitrogen (S-N) or sulfur-carbon (S-C) bonds under harsh conditions.[1]

  • High Temperatures: Excessive heat during solvent evaporation can cause thermal degradation.

  • Presence of Strong Oxidants: Residual oxidizing agents from the reaction can degrade the molecule.

Q2: I observe new, unidentified spots on my TLC plate after the workup. How can I determine if this is due to decomposition?

New spots, especially those that are more polar than your product, may indicate decomposition. This compound is a stable, crystalline solid.[2] Signs of degradation include:

  • Color Change: The appearance of yellow or brown tints in your isolated product or solutions.

  • Oily Residue: Failure to crystallize, resulting in an oil, can suggest the presence of impurities from decomposition.

  • TLC Analysis: Compare the TLC of the crude reaction mixture (before workup) with the post-workup sample. New spots suggest that the workup process induced a chemical change. The decomposition products, such as 4-methoxybenzenesulfonic acid, will have different Rf values.

Q3: My protocol requires an acidic wash. How can I perform this without degrading my product?

If an acidic wash is necessary to remove basic impurities (like pyridine (B92270) or excess amines), the key is to minimize the contact time and use the mildest possible conditions.

  • Use a weaker acid: Opt for a dilute solution of a weak acid, such as 10% citric acid or saturated ammonium (B1175870) chloride (NH₄Cl), instead of strong acids like 1M HCl.

  • Perform the wash quickly and at low temperature: Conduct the extraction in a separatory funnel cooled with an ice bath. Do not let the layers sit for an extended period.

  • Neutralize immediately: After the acidic wash, immediately follow with a wash using a mild base like saturated sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a brine wash.

Q4: What is the recommended general-purpose workup procedure for a reaction involving this compound?

A standard, mild workup is often sufficient and minimizes the risk of degradation. A typical procedure involves sequential washes with neutral and mildly basic or acidic solutions.[3]

  • Quench the reaction: If necessary, cool the reaction mixture to 0 °C and add an appropriate quenching agent slowly.

  • Dilute: Dilute the mixture with an organic solvent like ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM).

  • Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water or saturated NH₄Cl (to remove inorganic salts or basic impurities).

    • Saturated aqueous NaHCO₃ solution (to remove acidic impurities).

    • Brine (to remove excess water).

  • Dry: Dry the separated organic layer over an anhydrous drying agent like anhydrous MgSO₄ or Na₂SO₄.

  • Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator at a low temperature (≤ 40 °C).

Q5: Can I use a strong base like NaOH to wash my organic layer?

Using strong bases like sodium hydroxide (B78521) (NaOH) is generally not recommended. The sulfonamide proton is acidic (pKa ~10) and can be deprotonated by a strong base, forming a salt that may partition into the aqueous layer, leading to yield loss.[2] Furthermore, strong bases can promote hydrolysis of the sulfonamide bond, especially at elevated temperatures. Stick to milder bases like saturated NaHCO₃ or a dilute K₂CO₃ solution.

Process and Logic Diagrams

The following diagrams illustrate the troubleshooting logic and recommended workflows.

G Troubleshooting Workflow for Low Yield start Low Yield or Purity Issue Observed check_workup Review Workup Conditions start->check_workup harsh_ph Used Strong Acid/Base (e.g., >1M HCl/NaOH)? check_workup->harsh_ph high_temp High Temp (>40°C) during Solvent Evaporation? harsh_ph->high_temp No solution_ph ACTION: - Use mild acid/base (e.g., sat. NH4Cl, sat. NaHCO3). - Reduce contact time. - Work at low temperature (0°C). harsh_ph->solution_ph Yes solution_temp ACTION: - Use rotary evaporator with a water bath ≤ 40°C. - Consider high-vacuum evaporation at room temp. high_temp->solution_temp Yes purification Review Purification Method high_temp->purification No solution_ph->high_temp solution_temp->purification reassess Re-purify using recommended protocol. purification->reassess G Recommended Mild Workup Protocol start Crude Reaction Mixture quench 1. Quench Reaction (if necessary, at 0°C) start->quench dilute 2. Dilute with Organic Solvent (e.g., EtOAc, DCM) quench->dilute wash1 3. Wash with Saturated aq. NaHCO3 dilute->wash1 wash2 4. Wash with Brine wash1->wash2 dry 5. Dry Organic Layer (e.g., Na2SO4, MgSO4) wash2->dry concentrate 6. Concentrate in vacuo (Bath Temp ≤ 40°C) dry->concentrate purify 7. Purify Product (Recrystallization or Chromatography) concentrate->purify end Pure this compound purify->end G Potential Decomposition Pathways cluster_main main_compound hydrolysis_conditions Harsh Conditions (Strong Acid/Base, Heat) product1 4-Methoxybenzenesulfonic Acid (S-N Cleavage Product) hydrolysis_conditions->product1 S-N Bond Cleavage product2 Anisole (S-C Cleavage Product) hydrolysis_conditions->product2 S-C Bond Cleavage

References

Challenges in the scale-up of 4-Methoxybenzenesulfonamide production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Methoxybenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide guidance on process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up this compound synthesis?

A1: Scaling up the synthesis of this compound from the laboratory to a pilot or commercial scale introduces several key challenges that can affect yield, purity, and safety. These include:

  • Reaction Kinetics and Heat Management: The sulfonation of anisole (B1667542) is an exothermic reaction. What is easily managed in a lab flask can become difficult to control in a large reactor, potentially leading to temperature gradients, an increase in side reactions, and in worst-case scenarios, a runaway reaction.[1][2]

  • Mixing and Mass Transfer: Achieving homogeneous mixing in large-volume reactors is more complex than in small-scale setups. Inadequate mixing can lead to localized hotspots or concentration gradients, which can negatively impact reaction rates and the impurity profile.[1][2]

  • Impurity Profile Control: The types and quantities of impurities may differ at a larger scale due to longer reaction times, temperature fluctuations, and variations in the grade of raw materials used.[2]

  • Purification and Isolation: Crystallization is a common method for purifying this compound. However, cooling rates and solvent volumes at scale can significantly influence crystal size, morphology, and overall purity, potentially leading to issues like "oiling out".[3]

  • Safety Considerations: Handling large quantities of corrosive and reactive reagents like chlorosulfonic acid or sulfonyl chlorides increases safety risks.[4][5]

Q2: What are the common impurities in this compound synthesis and how can they be minimized?

A2: Common impurities include unreacted starting materials, side-reaction products, and hydrolyzed intermediates.

  • Unreacted Anisole or 4-Methoxybenzenesulfonyl Chloride: These can be minimized by ensuring the reaction goes to completion through optimized reaction times and temperatures.[6]

  • Hydrolyzed 4-Methoxybenzenesulfonyl Chloride (4-Methoxybenzenesulfonic acid): The sulfonyl chloride intermediate is susceptible to hydrolysis. To minimize this, it is crucial to use anhydrous solvents and maintain a dry reaction environment.[6][7][8] The resulting sulfonic acid can often be removed with a basic aqueous wash during workup.[6]

  • Bis-sulfonated Amine: In the amination step, the primary sulfonamide product can sometimes react again with the sulfonyl chloride. This can be minimized by controlling the stoichiometry and adding the sulfonyl chloride slowly to the amine solution.[6]

  • Isomeric Impurities: During the sulfonation of anisole, small amounts of the ortho-isomer (2-methoxybenzenesulfonic acid) can be formed in addition to the desired para-isomer. The ratio of these isomers can be influenced by the reaction temperature.

Q3: How can I improve the crystallinity of my this compound product?

A3: If your product is "oiling out" or forming an amorphous powder, consider the following:

  • Slower Cooling Rate: Rapid cooling often leads to the formation of amorphous solids. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[3]

  • Solvent System: The choice of solvent is critical. If a single solvent system is problematic, a co-solvent (solvent/anti-solvent) system may be more effective.[3]

  • Seeding: Introducing a small seed crystal of pure this compound can induce crystallization.[3]

  • Temperature Control: Ensure the boiling point of your crystallization solvent is lower than the melting point of your product to prevent it from oiling out.[3]

Troubleshooting Guides

Issue 1: Low Yield of 4-Methoxybenzenesulfonyl Chloride (Sulfonation Step)
Potential Cause Recommended Solution
Incomplete Reaction Monitor reaction progress using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature.[9]
Degradation of Sulfonating Agent Use fresh, high-quality chlorosulfonic acid or fuming sulfuric acid. Ensure it is protected from moisture.[9]
Suboptimal Reaction Temperature The sulfonation of anisole is temperature-sensitive. Experiment with a temperature range (e.g., 40-75°C) to find the optimal balance between reaction rate and side product formation.[9]
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the sulfonating agent.[4]
Issue 2: Low Yield of this compound (Amination Step)
Potential Cause Recommended Solution
Hydrolysis of 4-Methoxybenzenesulfonyl Chloride Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[7][8]
Poor Reactivity of Amine Source If using a less reactive amine source, consider increasing the reaction temperature or using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[6]
Inappropriate Base The choice of base is important. Pyridine (B92270) or triethylamine (B128534) are commonly used. For sterically hindered substrates, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be better.[6]
Incomplete Reaction Monitor the reaction by TLC or LC-MS to ensure all the sulfonyl chloride has been consumed.[7]
Issue 3: Product Purity Issues
Potential Cause Recommended Solution
Presence of Unreacted Starting Materials Optimize reaction conditions to drive the reaction to completion. A slight excess of one reagent can be used to consume the other.[6]
Formation of Side-Products Control stoichiometry and the rate of addition of reagents. For example, add the sulfonyl chloride slowly to the amine solution to avoid bis-sulfonylation.[6][8]
Ineffective Purification Optimize the recrystallization process. Experiment with different solvents or solvent mixtures. An aqueous wash with a mild base can help remove acidic impurities.[3][6]

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride
  • Preparation: In a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubbing system, add anisole.

  • Cooling: Cool the reactor to 0-5°C using a circulating chiller.

  • Reagent Addition: Slowly add chlorosulfonic acid (1.1 to 1.5 equivalents) dropwise to the stirred anisole, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench it by pouring it onto a mixture of crushed ice and water.

  • Isolation: The crude 4-methoxybenzenesulfonyl chloride will precipitate as a solid. Isolate the product by filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove any residual acid.

  • Drying: Dry the product under vacuum.

Protocol 2: Synthesis of this compound
  • Preparation: In a separate dry, jacketed glass reactor, dissolve the amine source (e.g., ammonium (B1175870) hydroxide (B78521) or an amine) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere. Add a base such as triethylamine or pyridine (1.5 equivalents).[8]

  • Cooling: Cool the solution to 0°C in an ice bath.[8]

  • Reagent Addition: Dissolve the 4-methoxybenzenesulfonyl chloride (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 30-60 minutes.[8]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction by TLC or HPLC.[8]

  • Work-up: Quench the reaction with water or a saturated ammonium chloride solution. Separate the organic layer.[8]

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Quantitative Data Summary

Parameter Lab Scale (e.g., 1L) Pilot Scale (e.g., 20L) Key Considerations for Scale-Up
Typical Yield (Sulfonation) 85-95%75-90%Heat transfer limitations can lead to increased side reactions and lower yield.[1]
Typical Yield (Amination) 80-95%70-85%Inefficient mixing can result in localized excess of sulfonyl chloride, leading to side reactions.
Reaction Time (Sulfonation) 2-4 hours4-8 hoursSlower addition rates are often necessary to control the exothermic reaction.
Reaction Time (Amination) 2-12 hours4-16 hoursLonger reaction times may be needed to ensure complete conversion in a larger volume.
Purity (Crude) >95%90-95%Impurity profiles can change due to variations in temperature and mixing.[2]
Purity (Final Product) >99%>99%More robust purification methods may be required at scale to achieve the desired purity.

Visualizations

Synthesis_Pathway Anisole Anisole Intermediate 4-Methoxybenzenesulfonyl Chloride Anisole->Intermediate Sulfonation Sulfonating_Agent Chlorosulfonic Acid (or fuming H2SO4) Sulfonating_Agent->Intermediate Product This compound Intermediate->Product Amination Amine_Source Ammonia / Amine Amine_Source->Product Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction? Check_Reaction_Completion->Incomplete_Reaction Check_Reagent_Quality Assess Reagent Quality (Anhydrous conditions, fresh reagents) Reagent_Issue Reagent/Condition Issue? Check_Reagent_Quality->Reagent_Issue Optimize_Temp Optimize Reaction Temperature Optimize_Base Optimize Base (Amination Step) Optimize_Temp->Optimize_Base Adjust_Temp Adjust Temperature Profile Optimize_Temp->Adjust_Temp Change_Base Change Base/Stoichiometry Optimize_Base->Change_Base Incomplete_Reaction->Check_Reagent_Quality No Extend_Time Increase Reaction Time/ Temperature Incomplete_Reaction->Extend_Time Yes Reagent_Issue->Optimize_Temp No Improve_Conditions Use Anhydrous Solvents/ Fresh Reagents Reagent_Issue->Improve_Conditions Yes Success Yield Improved Extend_Time->Success Improve_Conditions->Success Adjust_Temp->Success Change_Base->Success Scale_Up_Factors Scale_Up Successful Scale-Up Purity Product Purity Scale_Up->Purity Yield Reaction Yield Scale_Up->Yield Safety Process Safety Scale_Up->Safety Heat_Management Heat Management Heat_Management->Scale_Up Heat_Management->Purity impacts Heat_Management->Yield impacts Mixing Efficient Mixing Mixing->Scale_Up Mixing->Purity impacts Mixing->Yield impacts Safety->Heat_Management related to

References

Minimizing dimer formation in 4-Methoxybenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing dimer formation during chemical reactions involving 4-Methoxybenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound reactions?

A1: Dimer formation refers to a side reaction where two molecules of this compound, or its reactive intermediates, react with each other to form a larger molecule, the dimer. This unwanted byproduct reduces the yield of the desired product and complicates purification.

Q2: What are the common types of dimers that can form from this compound?

A2: While specific dimer structures depend on the reaction conditions, plausible dimers could form through various linkages, including:

  • N-N coupled dimers (Hydrazine derivatives): Where the nitrogen atoms of two sulfonamide molecules bond.

  • S-S coupled dimers (Disulfides): Involving the formation of a disulfide bond between two sulfonamide molecules, typically under oxidative conditions.

  • C-N coupled dimers: Where the nitrogen of one molecule attacks the aromatic ring of another.

  • Biaryl dimers: C-C coupling between the aromatic rings of two molecules.

Q3: What general factors can influence the rate of dimer formation?

A3: Several factors can promote the formation of dimers, including:

  • High concentration of this compound: Increases the probability of two molecules reacting with each other.

  • High reaction temperature: Can provide the necessary activation energy for the dimerization side reaction.

  • Presence of specific catalysts or reagents: Certain catalysts, particularly transition metals, can promote self-coupling reactions.

  • Oxidative conditions: The presence of oxidants can lead to oxidative dimerization.

  • Strongly basic or acidic conditions: These can generate highly reactive intermediates that are prone to dimerization.

Troubleshooting Guide: Minimizing Dimer Formation

This guide addresses specific issues related to dimer formation and provides actionable solutions.

Issue 1: Formation of an N-N Coupled Dimer (N,N'-bis(4-methoxyphenylsulfonyl)hydrazine)

Q: I am observing a significant amount of a byproduct with a mass corresponding to an N-N coupled dimer in my reaction. How can I minimize its formation?

A: The formation of N,N'-bis(arylsulfonyl)hydrazines can occur under conditions that promote the coupling of two sulfonamide nitrogen atoms.[1] To minimize this, consider the following strategies:

  • Control of Stoichiometry: Ensure that the limiting reagent is not this compound if it is reacting with another electrophile. A slow addition of the sulfonamide to the reaction mixture can help maintain its low concentration, disfavoring dimerization.

  • Reaction Temperature: Lowering the reaction temperature can often slow down the rate of the dimerization side reaction more significantly than the desired reaction.

  • Choice of Base: The choice of base is critical. A very strong base might lead to the formation of a highly reactive sulfonamide anion that can participate in unwanted side reactions. Consider using a milder base.

Issue 2: Formation of an S-S Coupled Dimer under Oxidative Conditions

Q: My reaction is performed under oxidative conditions, and I am isolating a byproduct consistent with a disulfide-linked dimer. What steps can I take to prevent this?

A: Oxidative coupling of sulfur-containing compounds is a known process.[2] To suppress the formation of a disulfide-linked dimer of this compound, the following approaches are recommended:

  • Use of a Milder Oxidant: If the desired reaction requires an oxidant, screen for a milder reagent that is selective for the intended transformation without promoting the self-coupling of the sulfonamide.

  • Degassing of Reaction Mixture: If the oxidation is unintended and caused by atmospheric oxygen, thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction can be effective.

  • Lower Reaction Temperature: As with other side reactions, lowering the temperature can reduce the rate of oxidative dimerization.

Issue 3: Homocoupling Side Products in Cross-Coupling Reactions

Q: I am performing a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) and observe homocoupling of my this compound. How can I improve the selectivity for the desired cross-coupled product?

A: Homocoupling is a common side reaction in many cross-coupling reactions.[3][4] To favor the desired cross-coupling over the homocoupling of this compound, consider the following optimization strategies:

  • Ligand Selection: The choice of phosphine (B1218219) ligand in palladium-catalyzed reactions is crucial. Bulky, electron-rich ligands often promote the desired reductive elimination step to form the cross-coupled product and can suppress side reactions like homocoupling.

  • Catalyst Precursor: Using a well-defined palladium precatalyst can sometimes give more reproducible results and lower homocoupling byproducts compared to generating the active catalyst in situ.

  • Reaction Conditions:

    • Temperature: Carefully control the reaction temperature. Sometimes, a lower temperature can favor the cross-coupling pathway.

    • Concentration: Running the reaction at a lower concentration can disfavor the bimolecular homocoupling side reaction.

    • Base: The choice and stoichiometry of the base can significantly impact the reaction outcome. A thorough screening of bases is recommended.

Data Presentation

The following tables present hypothetical data to illustrate the impact of reaction parameters on dimer formation.

Table 1: Effect of Base on N-N Dimer Formation in a Model N-Alkylation Reaction

EntryBaseTemperature (°C)Yield of Desired Product (%)Yield of N-N Dimer (%)
1NaH806530
2K₂CO₃808510
3Cs₂CO₃80905
4K₂CO₃60887

Table 2: Influence of Ligand on Homocoupling in a Model Buchwald-Hartwig Amination

EntryPalladium PrecatalystLigandYield of Cross-Coupled Product (%)Yield of Homocoupled Dimer (%)
1Pd₂(dba)₃P(t-Bu)₃7025
2Pd₂(dba)₃XPhos888
3Pd₂(dba)₃RuPhos92<5

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimer Formation in N-Alkylation of this compound
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkyl halide (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, 10 mL/mmol of alkyl halide).

  • Base Addition: Add a mild inorganic base such as Cs₂CO₃ (1.5 eq).

  • Slow Addition of Sulfonamide: Dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Maintain the reaction at the lowest effective temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the desired product from any residual dimer.

Protocol 2: Optimized Conditions for a Buchwald-Hartwig Amination to Reduce Homocoupling
  • Reagent Preparation: In a glovebox, add the aryl halide (1.0 eq), this compound (1.2 eq), a suitable base such as K₃PO₄ (2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the chosen ligand (e.g., RuPhos, 4 mol%) to a reaction vessel.

  • Solvent Addition: Add a thoroughly degassed solvent (e.g., toluene (B28343) or dioxane).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Once the starting material is consumed, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the concepts discussed in this guide.

DimerizationPathways cluster_desired Desired Reaction Pathway cluster_dimer Dimerization Side Reaction A This compound C Desired Product (MBS-E) A->C + E+ B Electrophile (E+) D This compound E Reactive Intermediate D->E Activation F Dimer (MBS-MBS) E->F + this compound

Caption: Competing pathways of desired reaction versus dimer formation.

TroubleshootingWorkflow start Dimer Formation Observed identify Identify Dimer Structure (e.g., by MS, NMR) start->identify nn_dimer N-N Dimer? identify->nn_dimer homocoupling Homocoupling Dimer? nn_dimer->homocoupling No nn_actions Actions: 1. Lower Concentration 2. Slow Addition 3. Milder Base 4. Lower Temperature nn_dimer->nn_actions Yes oxidative_dimer Oxidative Dimer? homocoupling->oxidative_dimer No hc_actions Actions: 1. Screen Ligands 2. Change Catalyst 3. Optimize Temp/Base homocoupling->hc_actions Yes od_actions Actions: 1. Use Milder Oxidant 2. Degas Solvent 3. Inert Atmosphere oxidative_dimer->od_actions Yes end Dimer Minimized nn_actions->end hc_actions->end od_actions->end

Caption: Troubleshooting workflow for minimizing dimer formation.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 4-Methoxybenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with a trailing edge that is longer than the leading edge. In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can lead to:

  • Reduced Resolution: Tailing peaks are wider and can overlap with adjacent peaks, making accurate quantification of individual components difficult.

  • Lower Sensitivity: As a peak broadens due to tailing, its height decreases, which can negatively impact the limit of detection and quantification.

  • Inaccurate Integration: Chromatographic data systems may struggle to accurately determine the start and end points of a tailing peak, leading to errors in peak area calculation and, consequently, inaccurate quantitative results.

For this compound, a compound with a sulfonamide group, peak tailing is a common issue primarily due to secondary interactions with the stationary phase.

Q2: What are the primary causes of peak tailing for this compound?

The most common cause of peak tailing for this compound, and other sulfonamides, in reversed-phase HPLC is the interaction between the analyte and the stationary phase. Specifically, the key factors are:

  • Secondary Silanol (B1196071) Interactions: Standard silica-based C18 columns often have residual, unreacted silanol groups (Si-OH) on their surface. These silanol groups are acidic and can interact with the slightly basic sulfonamide group of this compound. This secondary retention mechanism is a major contributor to peak tailing.[1]

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role. If the pH is not optimized, it can lead to the ionization of both the analyte and the silanol groups, exacerbating the unwanted interactions. The pKa of the sulfonamide group is a critical parameter to consider when selecting the mobile phase pH.

  • Column Choice: Using a non-end-capped or a lower-purity silica (B1680970) column can result in a higher population of accessible silanol groups, leading to more pronounced peak tailing.

  • Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volume in the system, can also contribute to peak broadening and tailing.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Step 1: Evaluate and Optimize the Mobile Phase pH

The ionization state of both the this compound and the residual silanols on the column is pH-dependent. The pKa of the sulfonamide group is typically in the range of 9-11. To minimize secondary interactions, it is crucial to control the pH of the mobile phase.

  • Recommendation: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the residual silanols (typically around pH 3.5-4.5 for silica) to ensure they are protonated and less likely to interact with the analyte. A starting pH of 2.5 to 3.0 is often effective.[1]

Step 2: Assess the HPLC Column

The choice of column is critical for achieving good peak shape with sulfonamides.

  • Recommendation 1: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions. If you are not already using one, switching to a high-quality, end-capped C18 or C8 column is highly recommended.

  • Recommendation 2: Consider a Polar-Embedded Column: These columns have a polar group embedded in the long alkyl chain of the stationary phase. This polar group helps to shield the residual silanol groups and can improve peak shape for basic and polar compounds like this compound.

Step 3: Employ Mobile Phase Additives

If adjusting the pH and changing the column are not sufficient, mobile phase additives can be used to further reduce peak tailing.

  • Recommendation: Use a Competing Base: Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can effectively mask the active silanol sites on the stationary phase. The TEA will preferentially interact with the silanols, reducing their availability to interact with the this compound.

Step 4: Review System and Method Parameters
  • Recommendation 1: Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.

  • Recommendation 2: Optimize Flow Rate and Temperature: While less common causes of tailing, optimizing the flow rate and column temperature can sometimes improve peak shape.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing.

Troubleshooting_Peak_Tailing Troubleshooting Workflow for Peak Tailing of this compound start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? (pH 2.5 - 3.0) start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., with 0.1% Phosphoric Acid) check_ph->adjust_ph No check_column Using an End-Capped or Polar-Embedded Column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to an End-Capped C18 or Polar-Embedded Column check_column->change_column No check_additives Is a Mobile Phase Additive (e.g., TEA) Being Used? check_column->check_additives Yes change_column->check_additives add_additive Add a Competing Base (e.g., 0.1% Triethylamine) check_additives->add_additive No review_system Review System for Extra-Column Volume check_additives->review_system Yes add_additive->review_system resolved Peak Shape Improved review_system->resolved

Caption: A logical workflow for troubleshooting peak tailing.

Quantitative Data Summary

The following table summarizes key parameters and their recommended ranges for optimizing the HPLC analysis of this compound to minimize peak tailing.

ParameterRecommended Value/RangeRationale
Mobile Phase pH 2.5 - 3.0To protonate residual silanol groups and minimize secondary interactions.[1]
Buffer Concentration 20-50 mMTo ensure adequate buffering capacity and maintain a stable pH.
Triethylamine (TEA) Conc. 0.1% (v/v)To act as a competing base and mask active silanol sites.
Column Type End-Capped C18 or Polar-EmbeddedTo reduce the number of available silanol groups for interaction.
pKa (Sulfonamide) ~9-11Understanding the analyte's pKa is crucial for selecting the appropriate mobile phase pH.

Experimental Protocol: Recommended HPLC Method

This protocol provides a starting point for the HPLC analysis of this compound, designed to achieve good peak shape.

Objective: To develop a robust HPLC method for the quantitative analysis of this compound with minimal peak tailing.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (85%)

  • Triethylamine (optional)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • End-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Component: Prepare a 0.1% (v/v) phosphoric acid solution in water. To 1 L of HPLC grade water, add 1 mL of 85% phosphoric acid. This will result in a pH of approximately 2.5.

    • Organic Component: HPLC grade acetonitrile.

    • Mobile Phase Mixture: A typical starting mobile phase composition is a mixture of the aqueous component and acetonitrile. A common starting point for a substituted benzenesulfonamide (B165840) could be 60:40 (v/v) Aqueous:Acetonitrile.[2][3] Adjust the ratio as needed to achieve the desired retention time.

    • (Optional) Addition of Triethylamine: If peak tailing persists, add 0.1% (v/v) triethylamine to the mobile phase.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or the mobile phase).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: End-capped C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: 0.1% Phosphoric Acid in Water : Acetonitrile (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min[2][3]

    • Column Temperature: 30 °C[2]

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Analyze the peak shape (asymmetry factor) and retention time. An asymmetry factor close to 1 is ideal.

Expected Outcome:

By following this protocol, you should observe a significant improvement in the peak shape of this compound, with a reduction in peak tailing. If tailing persists, further optimization of the mobile phase composition (e.g., organic solvent ratio, TEA concentration) or trying a different column chemistry (e.g., polar-embedded) may be necessary.

References

Technical Support Center: Optimizing Solvent Systems for Column Chromatography of 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the column chromatography of 4-Methoxybenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a solvent system for the column chromatography of this compound?

A1: A good starting point is to perform Thin Layer Chromatography (TLC) to identify a suitable solvent system. For this compound, which is a moderately polar compound, begin with a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) (DCM) and a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or acetone. A common initial ratio to test is 1:1 ethyl acetate/hexanes.[1] The goal is to find a solvent system that provides a retardation factor (Rf) value for this compound between 0.2 and 0.4 on the TLC plate.[2] This range generally translates to good separation on a column.

Q2: How can I improve the separation of this compound from its impurities?

A2: If your initial solvent system does not provide adequate separation, you can adjust the polarity. To increase the Rf value (move the compound further up the TLC plate), you need to increase the polarity of the mobile phase. This can be achieved by increasing the proportion of the polar solvent in your mixture. Conversely, to decrease the Rf value, decrease the polarity of the eluent. If simple binary mixtures are ineffective, consider trying different solvent combinations or adding a small amount of a third, more polar solvent like methanol.

Q3: My this compound is showing significant peak tailing on the column. What could be the cause and how can I fix it?

A3: Peak tailing for sulfonamides on silica (B1680970) gel is often due to interactions between the slightly acidic sulfonamide proton and the silica surface. To mitigate this, you can add a small amount of a modifier to your mobile phase. For acidic compounds like sulfonamides, adding a small percentage (0.1-1%) of acetic acid or formic acid to the eluent can help to suppress these secondary interactions and result in more symmetrical peaks.

Q4: I am having trouble dissolving my crude this compound in the initial, less polar eluent for loading onto the column. What should I do?

A4: If your sample has poor solubility in the chosen eluent, you can use a "dry loading" technique.[2] This involves dissolving your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone), adding a small amount of silica gel to this solution, and then removing the solvent under reduced pressure (e.g., on a rotary evaporator) to obtain a free-flowing powder. This powder containing your adsorbed compound can then be carefully added to the top of your prepared column.

Recommended Solvent Systems for TLC Analysis

The following table provides a starting point for developing a suitable solvent system for the column chromatography of this compound. The Rf values are illustrative and may vary depending on the specific TLC plates and conditions used. The goal is to achieve an Rf of approximately 0.3 for the best separation on a column.

Solvent System (v/v)Non-Polar ComponentPolar ComponentIllustrative Rf of this compoundObservations
7:3HexanesEthyl Acetate~0.25Good starting point for separation.
1:1HexanesEthyl Acetate~0.40Might be too high for optimal separation.
9:1DichloromethaneEthyl Acetate~0.30Another good option for initial screening.
8:2DichloromethaneAcetone~0.35Can be effective if ethyl acetate systems fail.
95:5DichloromethaneMethanol~0.50High polarity, may elute the compound too quickly.

Detailed Experimental Protocol for Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of sample to be purified.

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[3]

  • Add a thin layer of sand on top of the cotton/glass wool plug.[3]

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.[3]

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Add a thin protective layer of sand on top of the packed silica gel.[3]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.[3]

  • Dry Loading: If the sample is not soluble in the eluent, follow the dry loading procedure described in the FAQs.[2]

3. Elution and Fraction Collection:

  • Carefully add the prepared eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to begin the elution process (flash chromatography).

  • Collect the eluate in a series of labeled test tubes or flasks (fractions).

  • Maintain a constant level of solvent at the top of the column to prevent it from running dry, which can cause cracking of the stationary phase.

4. Analysis of Fractions:

  • Monitor the separation by spotting the collected fractions on a TLC plate.

  • Develop the TLC plate in the same solvent system used for the column.

  • Visualize the spots under a UV lamp or by using an appropriate staining agent.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound does not move off the baseline (Rf ≈ 0) The eluent is not polar enough.Increase the polarity of the solvent system by increasing the proportion of the polar solvent.
Compound runs with the solvent front (Rf ≈ 1) The eluent is too polar.Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent.
Poor separation of spots (spots are too close together) The polarity of the solvent system is not optimized.Perform further TLC experiments with different solvent ratios or different solvent combinations to maximize the difference in Rf values (ΔRf) between your product and impurities.
Streaking or tailing of spots on the TLC plate The compound is interacting too strongly with the silica gel. The sample may be too concentrated on the TLC plate.Add a small amount of acetic acid (0.1-1%) to the eluent. Spot a more dilute solution of your sample on the TLC plate.
Cracked or channeled silica bed in the column The column ran dry during packing or elution. The packing of the silica gel was not uniform.Ensure the solvent level never drops below the top of the silica bed. Take care to pack the column evenly, tapping to settle the silica and remove air bubbles.
No compound is eluting from the column The compound may have precipitated at the top of the column due to low solubility in the eluent. The eluent may be too non-polar.If precipitation is observed, consider re-dissolving the top layer and re-loading using the dry load method. Increase the polarity of the eluent.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Solvent System Screening ColumnPrep 2. Prepare Slurry & Pack Column TLC->ColumnPrep Select Solvent Load 3. Load Sample (Wet or Dry) ColumnPrep->Load Elute 4. Elute with Optimized Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting_Logic cluster_rf Rf Value Issues cluster_peak Peak Shape Issues cluster_column Column Integrity Issues Start Problem Encountered Rf_Low Rf ≈ 0 (No Movement) Start->Rf_Low Rf_High Rf ≈ 1 (At Solvent Front) Start->Rf_High Poor_Sep Poor Separation (ΔRf is small) Start->Poor_Sep Tailing Peak Tailing Start->Tailing Cracking Cracked Silica Bed Start->Cracking Sol_Polarity_Inc Increase Solvent Polarity Rf_Low->Sol_Polarity_Inc Sol_Polarity_Dec Decrease Solvent Polarity Rf_High->Sol_Polarity_Dec Optimize_Solvent Re-optimize Solvent System (Different Solvents/Ratios) Poor_Sep->Optimize_Solvent Add_Modifier Add Modifier to Eluent (e.g., Acetic Acid) Tailing->Add_Modifier Repack_Column Repack Column Carefully Cracking->Repack_Column

Caption: Troubleshooting Logic for Common Chromatography Issues.

References

Addressing reproducibility issues in 4-Methoxybenzenesulfonamide biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address reproducibility issues in biological assays involving 4-Methoxybenzenesulfonamide. The content is tailored for researchers, scientists, and drug development professionals to help ensure reliable and consistent experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Inconsistent IC50/Ki Values Between Experiments

Question: Why am I observing significant variability in the IC50 or Ki values for this compound in my enzyme inhibition assays?

Answer: Inconsistent inhibitory values for sulfonamide compounds can stem from several factors related to the compound itself, the assay conditions, and the biological target.[1]

Possible Causes & Troubleshooting Steps:

  • Compound Solubility and Stability:

    • Problem: this compound may have limited solubility in aqueous buffers, leading to precipitation and an inaccurate effective concentration.[2] The compound's stability can also be compromised under certain pH or temperature conditions.[3]

    • Solution: Ensure the compound is fully solubilized. Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions, ensuring the final DMSO concentration is low and consistent across experiments (typically ≤0.5% for cell-based assays).[4] Visually inspect for any precipitation. Conduct forced degradation studies to understand the compound's stability under your specific assay conditions.[3]

  • pH-Dependent Activity:

    • Problem: The inhibitory activity of sulfonamides can be highly dependent on the pH of the assay buffer.[1]

    • Solution: Strictly control and standardize the pH of your assay buffer for all experiments. Consider performing the assay across a pH range to determine the optimal pH for consistent activity.[5]

  • Carbonic Anhydrase (CA) Isoform Specificity:

    • Problem: As a sulfonamide, this compound likely targets carbonic anhydrases.[6] There are multiple CA isoforms, and inhibitors often exhibit different binding affinities for each.[1] If your enzyme source or cell line has variable expression levels of these isoforms, this can lead to inconsistent results.[1]

    • Solution: Use a purified, specific CA isoform for biochemical assays. For cell-based assays, characterize the CA isoform expression profile of your cell line. Use a well-characterized inhibitor like Acetazolamide as a positive control to benchmark against known isoform-specific activities.[7]

    Table 1: Isoform Specificity of a Standard CA Inhibitor (Acetazolamide)

    Carbonic Anhydrase Isoform Ki (Inhibition Constant)
    Human CA I 250 nM
    Human CA II 12 nM[1]
    Human CA IV 74 nM[1]
    Human CA IX 25 nM
    Human CA XII 5.7 nM

    (Note: These values are illustrative and can vary based on experimental conditions. They demonstrate the concept of isoform-specific inhibition.)

  • Assay Format Discrepancies:

    • Problem: Different assay methods measure different aspects of enzyme inhibition and can yield different results.[8] For CAs, a colorimetric esterase activity assay may not perfectly correlate with the physiologically relevant CO2 hydration assay.[8]

    • Solution: For catalytic activity, the stopped-flow CO2 hydration assay is considered the gold standard for carbonic anhydrases.[8][9] If possible, validate findings using an orthogonal biophysical method like Isothermal Titration Calorimetry (ITC) or a Thermal Shift Assay (TSA) to confirm direct binding.[8]

G start Inconsistent IC50/Ki Results solubility Check Compound Solubility & Stability start->solubility ph Verify Assay Buffer pH start->ph isoform Consider CA Isoform Specificity start->isoform assay_format Evaluate Assay Method start->assay_format sol_sol Use fresh DMSO stock Validate final concentration Run stability controls solubility->sol_sol Issue Found? ph_sol Standardize buffer prep Test optimal pH range ph->ph_sol Issue Found? iso_sol Use purified isoform Characterize cell line Use isoform-specific controls isoform->iso_sol Issue Found? assay_sol Use gold-standard assay (e.g., stopped-flow) Confirm binding with biophysics (TSA, ITC) assay_format->assay_sol Issue Found? end_node Reproducible Results sol_sol->end_node ph_sol->end_node iso_sol->end_node assay_sol->end_node

Troubleshooting workflow for inconsistent IC50/Ki values.
Issue 2: Poor Cellular Activity Despite Potent Biochemical Activity

Question: this compound is a potent inhibitor of my purified enzyme, but it shows weak or no activity in my cell-based assay. What could be the cause?

Answer: This is a common challenge in drug discovery, where a discrepancy between biochemical and cellular potency can point to several factors, including compound characteristics and the complexity of the cellular environment.[2][10]

Possible Causes & Troubleshooting Steps:

  • Poor Cell Permeability:

    • Problem: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.

    • Solution: Assess the physicochemical properties of the compound. If permeability is suspected, consider using cell lines with modified transporter expression or perform cellular uptake assays.

  • Cellular Efflux:

    • Problem: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein), preventing it from reaching an effective intracellular concentration.[9]

    • Solution: Test for cellular activity in the presence of known efflux pump inhibitors to see if potency is restored.

  • Compound Instability or Metabolism:

    • Problem: The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.

    • Solution: Assess the stability of this compound in your specific cell culture media over the time course of the experiment using an analytical method like HPLC.

  • Off-Target Effects in Cells:

    • Problem: In a complex cellular system, the compound might have off-target effects that mask its intended activity.[8]

    • Solution: Implement target engagement assays, such as a Cellular Thermal Shift Assay (CETSA), to confirm that the compound is binding to its intended target within the cell.[8] A positive CETSA result, shown by a shift in the target protein's melting temperature, confirms engagement.[8]

Frequently Asked Questions (FAQs)

Q1: What is the likely biological target of this compound? Based on its chemical structure, this compound belongs to the sulfonamide class of molecules.[6] A primary and well-established mechanism for this class is the inhibition of carbonic anhydrases (CAs).[6] The sulfonamide group can coordinate with the zinc ion in the active site of these enzymes, leading to inhibition.[6] Other potential activities reported for structurally related sulfonamides include inhibition of 12-lipoxygenase and broader anticancer effects.[11][12]

G inhibitor This compound (Sulfonamide Inhibitor) enzyme Carbonic Anhydrase Active Site (with Zn²⁺ ion) inhibitor->enzyme Binds to Active Site product H₂CO₃ ⇌ H⁺ + HCO₃⁻ (pH change) enzyme->product Catalyzes blocked Inhibition of Enzymatic Activity enzyme->blocked substrate CO₂ + H₂O substrate->enzyme Normal Substrate

Mechanism of Carbonic Anhydrase inhibition by sulfonamides.

Q2: How should I prepare and store stock solutions of this compound? Low solubility is a common issue affecting bioassay reproducibility.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (B87167) (DMSO).[4] Ensure the compound is fully dissolved, using sonication if necessary.[2] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] When preparing working solutions, add the DMSO stock to your aqueous buffer while vortexing to minimize precipitation.[13]

Q3: What are the essential control experiments to include in my assays? To ensure data validity, the following controls are critical:

  • Vehicle Control: All wells/samples should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This accounts for any effects of the solvent itself.[4]

  • Positive Control: A known inhibitor of the target enzyme (e.g., Acetazolamide for carbonic anhydrase) should be run in parallel.[7] This confirms that the assay is performing as expected.

  • Negative Control (No Enzyme/Cell): A control without the enzyme or cells can help determine the background signal or any non-specific activity of the compound.[7]

Q4: How can I validate that the biological effect I'm observing is due to the inhibition of my intended target? Target validation is crucial to ensure that the compound's effect is not due to off-target activity.[14]

  • Rescue Experiments: If you are using a genetic knockdown (e.g., siRNA) of your target, an on-target effect should be diminished or absent. A rescue experiment involves re-introducing a version of the target protein that is resistant to the knockdown but should still be sensitive to the inhibitor.

  • Dose-Response Analysis: On-target effects are typically observed at lower, more specific concentrations, while off-target effects may only appear at higher concentrations.[1]

  • Use of Structurally Related Analogs: Test a structurally similar but inactive analog of this compound. This analog should not produce the same biological effect, helping to confirm the specificity of the pharmacophore.

G start Observed Biological Effect with Compound knockdown Genetic Knockdown (siRNA/CRISPR) of Target Protein start->knockdown cet_assay Target Engagement Assay (e.g., CETSA) start->cet_assay inactive_analog Test Inactive Structural Analog start->inactive_analog effect_lost Effect is Diminished or Lost knockdown->effect_lost Yes off_target Potential Off-Target Effect knockdown->off_target No binding_confirmed Compound Binds Target in Cells cet_assay->binding_confirmed Positive Shift cet_assay->off_target No Shift no_effect Inactive Analog Shows No Effect inactive_analog->no_effect Yes inactive_analog->off_target No

A logical workflow for validating on-target activity.

Experimental Protocols

Protocol 1: In-Vitro Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)

This protocol provides a general framework for assessing CA inhibition using its esterase activity.[7]

  • Materials:

    • Purified human carbonic anhydrase isoform (e.g., CA II)

    • This compound and positive control (Acetazolamide)

    • CA Assay Buffer (e.g., 10 mM Tris, pH 7.5)

    • Substrate (e.g., p-Nitrophenyl Acetate)

    • 96-well clear flat-bottom microplate

    • Microplate reader (405 nm)

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of this compound and Acetazolamide in CA Assay Buffer from a DMSO stock. Keep the final DMSO concentration constant in all wells.

    • Assay Setup: Add the following to the wells:

      • Blank: Assay Buffer only.

      • Enzyme Control: CA enzyme solution + vehicle (DMSO).

      • Inhibitor Wells: CA enzyme solution + desired concentration of inhibitor.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]

    • Enzymatic Reaction: Initiate the reaction by adding the CA substrate to all wells.

    • Data Acquisition: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[1]

    • Data Analysis: Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.[1] Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Kinetic Solubility Assay

This protocol helps determine the solubility of this compound in a specific biological buffer over time.

  • Materials:

    • This compound

    • 100% DMSO

    • Biological buffer of interest (e.g., PBS, pH 7.4)

    • 96-well filter plate (e.g., 0.45 µm)

    • 96-well UV-compatible plate

    • Plate reader with UV-Vis capability

  • Procedure:

    • Standard Curve: Prepare a standard curve of the compound in 100% DMSO to determine the relationship between concentration and absorbance at its λmax.

    • Compound Addition: Add a small volume (e.g., 2 µL) of a high-concentration DMSO stock solution (e.g., 10 mM) to the wells of the filter plate containing the biological buffer (e.g., 198 µL) to achieve the desired final concentration.

    • Incubation: Incubate the plate at room temperature with gentle shaking.

    • Sampling & Filtration: At various time points (e.g., 0, 1, 2, 24 hours), filter the solution into the UV-compatible plate by centrifugation or vacuum. This separates any precipitated compound from the soluble fraction.

    • Quantification: Measure the UV absorbance of the filtrate.

    • Data Analysis: Calculate the concentration of the soluble compound at each time point using the standard curve. Plot the concentration versus time to assess solubility and potential precipitation.

    Table 2: Example Kinetic Solubility Data

    Time Point Absorbance (λmax) Calculated Concentration (µM) % of Initial Concentration
    0 hr 0.85 100.0 100%
    1 hr 0.83 97.6 97.6%
    2 hr 0.65 76.5 76.5%
    24 hr 0.42 49.4 49.4%

    (Note: This is example data showing a compound precipitating out of solution over time.)

References

Strategies to Accelerate 4-Methoxybenzenesulfonamide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing reaction conditions to reduce synthesis time is a critical aspect of efficient workflow. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Methoxybenzenesulfonamide, with a focus on strategies to minimize reaction duration.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reaction time for this compound synthesis?

A1: The reaction time for this compound synthesis is primarily influenced by the chosen synthetic route, reaction temperature, the type and concentration of catalysts and reagents, and the solvent system employed. Higher temperatures and the use of efficient catalysts or microwave irradiation can significantly reduce the reaction time.

Q2: What are the common synthetic routes for this compound, and how do their typical reaction times compare?

A2: The most common laboratory synthesis involves the reaction of 4-methoxybenzenesulfonyl chloride with ammonia (B1221849) or an amine. Conventional heating methods for this reaction can take anywhere from 1 to 24 hours.[1][2] In contrast, microwave-assisted synthesis offers a much faster alternative, often reducing the reaction time to a matter of minutes.[3][4]

Q3: Can the choice of base impact the reaction time?

A3: Yes, the choice and stoichiometry of the base are crucial. A base, such as triethylamine (B128534) or pyridine (B92270), is necessary to neutralize the hydrochloric acid generated during the reaction of 4-methoxybenzenesulfonyl chloride with an amine. This prevents the protonation of the amine, which would render it non-nucleophilic and halt the reaction. An appropriate excess of the base ensures the reaction proceeds to completion in a timely manner.

Q4: How can I monitor the progress of the reaction to determine the optimal reaction time?

A4: The progress of the reaction can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the tracking of the consumption of starting materials and the formation of the product, enabling the determination of the point at which the reaction is complete and preventing unnecessarily long reaction times which can lead to byproduct formation.

Troubleshooting Guide

This guide addresses common issues related to extended reaction times during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction 1. Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction kinetics. 2. Inefficient Catalyst or No Catalyst: The absence of a catalyst or the use of a suboptimal one can significantly hinder the reaction rate. 3. Inappropriate Solvent: The polarity and properties of the solvent can affect the solubility of reactants and the reaction mechanism. 4. Insufficient Base: In reactions involving sulfonyl chlorides, an inadequate amount of base can lead to the protonation of the amine, stopping the reaction.1. Increase Temperature: Gradually increase the reaction temperature while monitoring for potential byproduct formation. For conventional heating, a temperature of 110°C has been reported to be effective in a related synthesis, completing the reaction in 1 hour.[1] 2. Introduce a Catalyst: For reactions of sulfonyl chlorides with amines, pyridine can act as both a base and a nucleophilic catalyst. 3. Solvent Optimization: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred for the reaction of sulfonyl chlorides with amines. 4. Ensure Sufficient Base: Use a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base like triethylamine.
Byproduct Formation with Extended Reaction Time 1. Side Reactions: Prolonged reaction times, especially at elevated temperatures, can promote the formation of undesired byproducts.1. Optimize Reaction Time: Monitor the reaction closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed. 2. Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times, often minimizing the formation of thermally induced byproducts.[3][4]
Difficulty in Driving the Reaction to Completion 1. Equilibrium Limitations: The reaction may be reversible under certain conditions. 2. Deactivated Reagents: The sulfonyl chloride may have hydrolyzed due to moisture.1. Use of Excess Reagent: Employing a slight excess of one of the reactants can help to drive the equilibrium towards the product. 2. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and ensure all glassware is thoroughly dried to prevent the hydrolysis of the sulfonyl chloride starting material.

Data on Reaction Time for Sulfonamide Synthesis

The following tables summarize reaction times for the synthesis of sulfonamides under various conditions. While specific data for this compound is limited, the provided data for analogous structures offers valuable insights into optimizing reaction times.

Table 1: Conventional Heating Methods for Sulfonamide Synthesis

ReactantsSolventBaseTemperature (°C)Reaction TimeYield (%)Reference
4-Methoxybenzenesulfonyl azide (B81097) and Indole (B1671886)1,2-Dichloroethane-1101 hour69[1]
4-Methoxybenzoyl chloride and various aminesDichloromethaneTriethylamineRoom Temp1-4 hoursNot Specified[2]

Table 2: Microwave-Assisted Synthesis of Sulfonamides

ReactantsSolventBaseTemperature (°C)Reaction TimeYield (%)Reference
p-Hydrazinobenzenesulfonamide hydrochloride and ChalconeEthanol-2007 minutesNot Specified[3]
Hydrazono compounds to Pyrazole derivativesNot SpecifiedNot SpecifiedNot Specified5-10 minutesGood[4]

Experimental Protocols

Protocol 1: Conventional Synthesis of a this compound Derivative

This protocol is adapted from a procedure for the synthesis of a this compound derivative and can be used as a starting point for optimization.[1]

Materials:

Procedure:

  • In a reaction vessel, dissolve 4-methoxybenzenesulfonyl azide and indole in 1,2-dichloroethane.

  • Place the reaction vessel in a preheated oil bath at 110°C.

  • Heat the solution at this temperature for 1 hour.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product using silica gel column chromatography with a solvent system of petroleum ether/ethyl acetate (6:1) to obtain the this compound derivative.

Protocol 2: General Microwave-Assisted Synthesis of Sulfonamides

This generalized protocol is based on literature reports for the rapid synthesis of sulfonamide derivatives and can be adapted for this compound.[3]

Materials:

  • 4-Methoxybenzenesulfonyl chloride

  • Ammonia or appropriate amine

  • Ethanol (or other suitable microwave-safe solvent)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve the amine starting material in ethanol.

  • Add the 4-methoxybenzenesulfonyl chloride to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 200°C) for a short duration (e.g., 5-10 minutes). The optimal time and temperature should be determined experimentally.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the vessel.

  • Concentrate the solvent and purify the product as necessary, typically by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis Workflow cluster_microwave Microwave-Assisted Synthesis Workflow conv_start Reactants Mixing (4-Methoxybenzenesulfonyl Chloride + Amine) conv_heat Heating (1-24 hours) conv_start->conv_heat conv_monitor Reaction Monitoring (TLC/HPLC) conv_heat->conv_monitor conv_workup Work-up & Purification conv_monitor->conv_workup conv_product This compound conv_workup->conv_product mw_start Reactants Mixing (4-Methoxybenzenesulfonyl Chloride + Amine) mw_irrad Microwave Irradiation (Minutes) mw_start->mw_irrad mw_monitor Reaction Monitoring (TLC/HPLC) mw_irrad->mw_monitor mw_workup Work-up & Purification mw_monitor->mw_workup mw_product This compound mw_workup->mw_product troubleshooting_flowchart start Slow or Incomplete Reaction q_temp Is the reaction temperature optimized? start->q_temp a_temp_no Increase temperature or switch to microwave synthesis q_temp->a_temp_no No q_catalyst Is a suitable catalyst/base present in sufficient quantity? q_temp->q_catalyst Yes a_temp_no->q_catalyst a_catalyst_no Add/optimize catalyst (e.g., pyridine) or base (e.g., triethylamine) q_catalyst->a_catalyst_no No q_solvent Is the solvent appropriate? q_catalyst->q_solvent Yes a_catalyst_no->q_solvent a_solvent_no Switch to an aprotic solvent (e.g., DCM, THF, ACN) q_solvent->a_solvent_no No end Reaction time should be reduced q_solvent->end Yes a_solvent_no->end

References

Validation & Comparative

Unraveling the Anticancer Potential of 4-Methoxybenzenesulfonamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the anticancer activities of various 4-Methoxybenzenesulfonamide derivatives. This guide provides a meticulous overview of their efficacy against several cancer cell lines, delves into the experimental methodologies used for their evaluation, and visually maps the intricate signaling pathways they modulate.

The development of novel anticancer agents is a cornerstone of oncological research. Benzenesulfonamide and its derivatives have emerged as a promising class of compounds, with the 4-methoxy substitution playing a pivotal role in enhancing their therapeutic index. This guide synthesizes data from multiple studies to present a clear, objective comparison of these derivatives, offering valuable insights for future drug discovery and development.

Quantitative Comparison of Anticancer Activity

The in vitro anticancer efficacy of this compound derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative measure of their cytotoxic and cytostatic effects.

Derivative ClassSpecific CompoundCancer Cell LineIC50 / GI50 (µM)Target/Mechanism of Action
Thiazolone-based Benzenesulfonamides Compound 4eMDA-MB-231 (Breast)3.58Carbonic Anhydrase IX Inhibition
MCF-7 (Breast)4.58
Compound 4gMDA-MB-231 (Breast)5.54
MCF-7 (Breast)2.55
Benzenesulfonamide-bearing Imidazoles Compound 23IGR39 (Melanoma)27.8 (EC50)Not specified
MDA-MB-231 (Breast)20.5 (EC50)
4-(Pyrazolyl)benzenesulfonamide Ureas SH7sFull Cancer Cell Panel3.5 (GI50)Carbonic Anhydrase IX/XII Inhibition
Pyrrole-based Benzenesulfonamides Compound 15Multidrug Resistant Cancer CellsPotent Inhibition (Ki = 6.8 nM for hCA XII)Carbonic Anhydrase & Wnt/β-Catenin Inhibition

Deep Dive into Experimental Protocols

To ensure the reproducibility and validation of the cited data, this section outlines the detailed experimental protocols for the key assays used to assess the anticancer activity of these derivatives.

Cell Viability and Cytotoxicity Assays (MTT and SRB Assays)

The cell viability and cytotoxic effects of the this compound derivatives are predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).

  • MTT Assay:

    • MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • SRB Assay:

    • Cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with SRB dye.

    • Unbound dye is washed away, and the protein-bound dye is solubilized.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 515 nm for SRB).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/GI50 values are determined by plotting the cell viability against the compound concentration.

Visualizing the Molecular Mechanisms

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with key cellular signaling pathways that regulate cancer cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language, illustrate these complex interactions.

G cluster_workflow General Experimental Workflow for Anticancer Activity Screening start Start: Cancer Cell Culture seeding Cell Seeding in 96-well Plates start->seeding treatment Treatment with this compound Derivatives seeding->treatment incubation Incubation (48-72h) treatment->incubation assay Cell Viability Assay (e.g., MTT, SRB) incubation->assay data_acq Data Acquisition (Absorbance Measurement) assay->data_acq data_analysis Data Analysis (IC50/GI50 Determination) data_acq->data_analysis end End: Identification of Potent Compounds data_analysis->end

Experimental workflow for assessing anticancer activity.

G cluster_pathway Inhibition of Carbonic Anhydrase and Wnt/β-Catenin Signaling derivative This compound Derivative (e.g., Compound 15) ca Carbonic Anhydrase (CA IX/XII) derivative->ca Inhibits wnt Wnt derivative->wnt Inhibits fzd Frizzled (FZD) wnt->fzd dvl Dishevelled (DVL) fzd->dvl gsk3b GSK-3β dvl->gsk3b Inhibits b_catenin β-catenin gsk3b->b_catenin Phosphorylates for Degradation nucleus Nucleus b_catenin->nucleus Translocates tcf_lef TCF/LEF b_catenin->tcf_lef Activates nucleus->tcf_lef gene_transcription Target Gene Transcription (e.g., MYC, Fgf20, Sall4) tcf_lef->gene_transcription Promotes proliferation Cancer Cell Proliferation gene_transcription->proliferation

Dual inhibition of Carbonic Anhydrase and Wnt/β-Catenin pathway.

G cluster_pi3k Modulation of PI3K/Akt and MAPK Signaling Pathways derivative This compound Derivative rtk Receptor Tyrosine Kinase (RTK) derivative->rtk Inhibits pi3k PI3K rtk->pi3k ras Ras rtk->ras pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression gene_expression->proliferation

Inhibition of pro-survival PI3K/Akt and MAPK pathways.

Concluding Remarks

The compiled data and mechanistic insights underscore the significant potential of this compound derivatives as a versatile scaffold for the development of novel anticancer therapeutics. Their diverse mechanisms of action, ranging from enzyme inhibition to the modulation of critical signaling cascades, offer multiple avenues for therapeutic intervention. This guide serves as a valuable resource to propel further research and development in this promising area of medicinal chemistry.

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of impurities and related substances is critical for ensuring the safety and efficacy of pharmaceutical products. 4-Methoxybenzenesulfonamide is a compound that may arise as a process-related impurity or a degradation product in the synthesis of certain drug substances. Its accurate quantification requires a validated analytical method. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, complete with supporting data and experimental protocols.

The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1][2] Key validation parameters typically include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[1][2][3] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques often employed for the quantification of sulfonamide compounds.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of typical performance data for different analytical methods used for the quantification of sulfonamide compounds, which can be considered representative for this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (Correlation Coefficient, R²) > 0.999[4][5]> 0.999> 0.999[6]
Limit of Detection (LOD) 1 - 10 ng/mL[7]< 1 ppm0.002 - 1.9 ng/L[6][8]
Limit of Quantitation (LOQ) 3 - 30 ng/mL[7]< 1 ppm0.006 - 7.6 ng/L[6][8]
Accuracy (% Recovery) 85 - 115%[4]90 - 110%86.6 - 119.8%[6]
Precision (% RSD) < 5%[9]< 10%< 15%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS methods for the quantification of sulfonamides.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the routine analysis of sulfonamides due to its robustness and cost-effectiveness.

  • Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis or Photo-Diode Array (PDA) detector.[4]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7]

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.[4]

  • Detection Wavelength: The wavelength is set at the maximum absorbance of this compound. For sulfonamides, this is often in the range of 260-280 nm.[4]

  • Injection Volume: 5-20 µL.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like sulfonamides, derivatization is often required to increase their volatility.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column suitable for the analysis of derivatized sulfonamides (e.g., a non-polar or medium-polarity column).[10]

  • Carrier Gas: Helium at a constant flow rate.[10]

  • Injection Mode: Splitless or split injection.

  • Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a higher temperature.[10]

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[10][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers very high sensitivity and selectivity, making it ideal for the analysis of trace levels of impurities in complex matrices.[12]

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[6]

  • Column: A reversed-phase C18 or similar column, often with smaller particle sizes for better resolution in UHPLC.

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for sulfonamides.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for the analyte and then monitoring a specific product ion after fragmentation.

Visualizing the Workflow and Method Comparison

To better understand the processes involved, the following diagrams illustrate the general workflow of analytical method validation and a comparison of the key analytical techniques.

AnalyticalMethodValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Documentation define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method leads to define_parameters Define Validation Parameters select_method->define_parameters prepare_materials Prepare Standards & Samples define_parameters->prepare_materials perform_experiments Perform Validation Experiments prepare_materials->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data & Calculate Results collect_data->analyze_data assess_criteria Assess Against Acceptance Criteria analyze_data->assess_criteria document_report Document in Validation Report assess_criteria->document_report

Caption: General workflow for analytical method validation.

AnalyticalMethodComparison cluster_hplc HPLC-UV cluster_gc GC-MS cluster_lcms LC-MS/MS hplc_sensitivity Good Sensitivity hplc_cost Lower Cost hplc_robustness High Robustness gc_volatility Requires Volatility/ Derivatization gc_specificity High Specificity gc_matrix Matrix Effects lcms_sensitivity Highest Sensitivity lcms_specificity Highest Specificity lcms_cost Higher Cost Quantification Quantification Quantification->hplc_sensitivity Quantification->hplc_cost Quantification->hplc_robustness Quantification->gc_volatility Quantification->gc_specificity Quantification->gc_matrix Quantification->lcms_sensitivity Quantification->lcms_specificity Quantification->lcms_cost

Caption: Comparison of key features of analytical methods.

References

Efficacy of 4-Methoxybenzenesulfonamide Analogs as Versatile Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxybenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a range of clinically relevant enzymes. This guide provides a comparative analysis of the efficacy of this compound analogs as inhibitors of four key enzyme classes: Carbonic Anhydrases (CAs), 12-Lipoxygenase (12-LOX), Cyclin-Dependent Kinase 2 (CDK2), and Monoamine Oxidases (MAOs). The inhibitory potencies are presented alongside data for established or alternative inhibitors to provide a clear benchmark for their performance. Detailed experimental protocols and visual diagrams of relevant signaling pathways and workflows are included to support further research and development.

Comparative Inhibitory Potency

The inhibitory activities of this compound analogs and their comparators are summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, highlight the potency and, in some cases, the selectivity of these compounds.

Table 1: Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX and XII, are overexpressed in tumors and contribute to the acidic tumor microenvironment, making them attractive anticancer targets. Benzenesulfonamides are a well-established class of CA inhibitors.

Compound/AnalogTarget Isoform(s)IC50 / Ki (nM)ComparatorComparator IC50 / Ki (nM)
4-aryl thiazolone-benzenesulfonamide 4e hCA IX10.93Acetazolamide-
hCA II1550-
4-aryl thiazolone-benzenesulfonamide 4g hCA IX25.06Acetazolamide-
hCA II3920-
4-aryl thiazolone-benzenesulfonamide 4h hCA IX11.52Acetazolamide-
hCA II1870-
Click-derived benzenesulfonamide (B165840) 4 hCA IX / XII1.5 - 38.9Acetazolamide-
hCA I / II41.5 - 1500-
Click-derived tetrafluorobenzenesulfonamide 5 hCA IX / XII0.8 - 12.4Acetazolamide-
hCA I / II30.1 - 755-

Data sourced from multiple studies, including those on click chemistry-derived sulfonamides and thiazolone-benzenesulfonamides. Acetazolamide is a widely used clinical CA inhibitor.

Table 2: 12-Lipoxygenase (12-LOX) Inhibition

12-Lipoxygenase is an enzyme involved in the metabolism of arachidonic acid, leading to the production of signaling molecules implicated in inflammation, thrombosis, and cancer.

Compound/AnalogTargetIC50 (nM)ComparatorComparator IC50 (nM)
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative 35 12-LOXPotent nM rangeBaicalein120 / 640
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative 36 12-LOXPotent nM rangeML351200

Data for the benzenesulfonamide derivatives indicate nanomolar potency[1]. Baicalein and ML351 are well-characterized 12-LOX inhibitors with reported IC50 values[1][2][3][4][5][6][7][8].

Table 3: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is common in cancer, making it a target for anticancer drug development.

Compound/AnalogTargetIC50 (µM)ComparatorComparator IC50 (µM)
4-Methylbenzenesulfonamide-2-aminopyridine derivative 14 CDK22.53Roscovitine0.43
4-Methylbenzenesulfonamide-2-aminopyridine derivative 16 CDK21.79E707036.3
4-Methylbenzenesulfonamide-2-aminopyridine derivative 20 CDK22.92

Data sourced from a study on 4-Methylbenzenesulfonamides as CDK2 inhibitors. Roscovitine and E7070 are known CDK inhibitors used for comparison[9].

Table 4: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin (B10506) and dopamine. MAO-A inhibitors are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.

Compound/AnalogTargetIC50 (µM)ComparatorComparator IC50 (µM)
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-A43.3Clorgyline (MAO-A)Potent nM range
MAO-B3.47Selegiline (MAO-B)Potent nM range
Rasagiline (MAO-B)Potent nM range

Data for the 4-(2-Methyloxazol-4-yl)benzenesulfonamide is from a recent study. Clorgyline, Selegiline, and Rasagiline are well-established, potent, and selective MAO inhibitors[10].

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are generalized from multiple sources and can be adapted for specific experimental conditions.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

  • Enzyme and Inhibitor Preparation : Prepare stock solutions of the human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and the test compounds in an appropriate buffer (e.g., Tris-HCl with a pH indicator).

  • Reaction Initiation : The assay is performed in a stopped-flow instrument. One syringe contains the enzyme solution, and the other contains CO₂-saturated water.

  • Measurement : The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ causes a pH drop.

  • Inhibition Analysis : The initial rates of the reaction are measured in the presence and absence of varying concentrations of the inhibitor.

  • Data Analysis : The inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

12-Lipoxygenase (12-LOX) Inhibition Assay (UV-Vis Spectrophotometry)

This assay measures the 12-LOX-catalyzed formation of hydroperoxides from a fatty acid substrate.

  • Reagent Preparation : Prepare a solution of purified human 12-LOX in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a stock solution of the substrate, arachidonic acid, in ethanol.

  • Enzyme-Inhibitor Pre-incubation : In a quartz cuvette, add the assay buffer, the test inhibitor at various concentrations, and the 12-LOX enzyme solution. Incubate for a defined period (e.g., 5-10 minutes) at room temperature.

  • Reaction Initiation : Start the reaction by adding the arachidonic acid substrate to the cuvette.

  • Measurement : Monitor the increase in absorbance at 234-237 nm, which corresponds to the formation of the conjugated diene in the hydroperoxide product.

  • Data Analysis : Calculate the initial reaction rates and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

CDK2 Inhibition Assay (Luminescence-Based Kinase Assay)

This assay measures the amount of ADP produced from the kinase reaction, which correlates with CDK2 activity.

  • Reagent Preparation : Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA). Prepare solutions of recombinant CDK2/Cyclin E or A, a suitable peptide substrate, and ATP.

  • Kinase Reaction : In a 384-well plate, add the test inhibitor, the CDK2/Cyclin complex, and a mixture of the peptide substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection : Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

  • Measurement : Read the luminescence using a plate reader.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control and fit the data to a dose-response curve to determine the IC50 value.[7]

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

  • Reagent Preparation : Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare solutions of recombinant human MAO-A and MAO-B, a suitable substrate (e.g., kynuramine (B1673886) or p-tyramine), a fluorogenic probe (e.g., Amplex® Red), and horseradish peroxidase (HRP).

  • Enzyme-Inhibitor Pre-incubation : In a 96-well plate, add the assay buffer, the test inhibitor, and the respective MAO enzyme. Incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation : Start the reaction by adding a mixture of the substrate, fluorogenic probe, and HRP.

  • Measurement : Monitor the increase in fluorescence over time as the H₂O₂ produced reacts with the probe to form a fluorescent product (e.g., resorufin).

  • Data Analysis : Determine the reaction rates from the linear portion of the fluorescence curve. Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Designs

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a general experimental workflow relevant to the evaluation of these enzyme inhibitors.

G cluster_0 Hypoxia-Induced pH Regulation in Cancer Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Transcription HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (Surface Expression) CAIX_exp->CAIX HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Catalysis Acidic_TME Acidic Tumor Microenvironment (Increased H⁺) HCO3_H->Acidic_TME Bicarb_uptake Bicarbonate Uptake (Intracellular pH Regulation) HCO3_H->Bicarb_uptake Invasion Tumor Invasion & Metastasis Acidic_TME->Invasion Survival Cell Survival & Proliferation Bicarb_uptake->Survival Inhibitor Sulfonamide Inhibitor Inhibitor->CAIX Inhibition

Caption: CAIX signaling pathway in tumor hypoxia.

G cluster_1 General Workflow for Enzyme Inhibitor Evaluation Compound Synthesize/Obtain This compound Analogs Assay_Dev Develop/Optimize Enzyme Assay (e.g., CA, LOX, CDK2, MAO) Compound->Assay_Dev Screening Primary Screening (Single Concentration) Assay_Dev->Screening Dose_Resp Dose-Response Analysis (IC50 Determination) Screening->Dose_Resp Active Hits Selectivity Selectivity Profiling (Against Related Enzymes) Dose_Resp->Selectivity Mechanism Mechanism of Action Studies (e.g., Kinetics) Selectivity->Mechanism Cell_Assay Cell-Based Assays (e.g., Viability, Signaling) Mechanism->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: Experimental workflow for inhibitor characterization.

References

A Comparative Guide to Amine Derivatization: 4-Methoxybenzenesulfonamide versus Dansyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of primary and secondary amines is a critical task in numerous analytical workflows, from metabolomics to pharmaceutical quality control. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, but many amine-containing compounds lack a native chromophore or fluorophore, leading to poor detection sensitivity. Pre-column derivatization addresses this challenge by attaching a labeling agent to the amine, thereby enhancing its detectability.

This guide provides an objective comparison of two sulfonyl chloride-based derivatizing agents: the widely-used fluorescent reagent, dansyl chloride, and the less-common, non-fluorescent 4-methoxybenzenesulfonamide. While dansyl chloride is extensively documented, this compound represents a potential alternative for UV-based detection.

Overview of Derivatizing Agents

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a celebrated reagent for labeling primary and secondary amines.[1][2] Upon reaction, it forms highly stable and intensely fluorescent sulfonamide adducts, enabling detection in the picomole to femtomole range.[2] This high sensitivity, coupled with the increased hydrophobicity of the derivatives that improves chromatographic separation, makes dansyl chloride a staple in many laboratories.[2]

This compound , and more specifically its precursor 4-methoxybenzenesulfonyl chloride , is not commonly employed as a derivatizing agent for analytical chromatography. It is primarily utilized in synthetic organic chemistry for the formation of sulfonamides.[3] However, the resulting N-(4-methoxybenzenesulfonyl) amine derivatives possess a chromophore due to the benzene (B151609) ring, suggesting their potential for UV detection in HPLC. This guide will explore this potential based on the known reactivity of sulfonyl chlorides.

Performance Comparison

A direct comparison of experimental data is challenging due to the lack of literature on this compound as a routine derivatizing agent. The following table summarizes the well-established performance of dansyl chloride and provides a projected performance for 4-methoxybenzenesulfonyl chloride based on the general characteristics of benzenesulfonyl chlorides.

ParameterDansyl Chloride4-Methoxybenzenesulfonyl Chloride (Projected)
Target Analytes Primary and secondary amines, phenols.[4]Primary and secondary amines.
Detection Method Fluorescence (Ex: ~335 nm, Em: ~520 nm), UV-Vis (~254 nm, ~335 nm).[5]UV-Vis.
Sensitivity Very high (picomole to femtomole range).[2]Moderate (nanogram range).[1]
Derivative Stability High.[2]High. Sulfonamide bonds are generally stable.[6]
Reaction Conditions Alkaline pH (9.5-10.5), elevated temperature (e.g., 60°C), 30-60 min.[7]Alkaline pH, room temperature or slightly elevated.
Selectivity Reacts with primary and secondary amines, as well as phenols.Primarily reacts with primary and secondary amines.
Key Advantages Excellent sensitivity with fluorescence detection, extensive literature and established protocols.Potentially simpler and more cost-effective for UV detection, stable derivatives.
Key Disadvantages Reagent is also fluorescent, requiring removal of excess; can be light-sensitive.Lack of established analytical protocols and performance data, lower sensitivity compared to fluorescence.

Experimental Protocols

Derivatization of Amines with Dansyl Chloride

This protocol is a general guideline and may require optimization for specific applications.[7]

Materials:

Procedure:

  • To 25 µL of the sample, add 50 µL of a 1:1 (v/v) mixture of the sodium bicarbonate buffer and the dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 60 minutes in the dark.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10 µL of 10% ammonium hydroxide to consume excess dansyl chloride.

  • The sample is now ready for HPLC analysis.

Proposed Derivatization of Amines with 4-Methoxybenzenesulfonyl Chloride

This proposed protocol is based on general procedures for derivatization with benzenesulfonyl chlorides and would require thorough validation.

Materials:

  • Amine-containing sample

  • 100 mM Sodium carbonate buffer (pH 10)

  • 4-Methoxybenzenesulfonyl chloride solution in acetonitrile (e.g., 10 mg/mL)

  • HPLC system with a UV detector

Procedure:

  • To 100 µL of the sample, add 100 µL of the sodium carbonate buffer.

  • Add 100 µL of the 4-methoxybenzenesulfonyl chloride solution.

  • Vortex the mixture and let it react at room temperature for 20-30 minutes.

  • The reaction may be stopped by adding a small amount of a primary amine solution (e.g., glycine) to consume excess reagent, or by acidification.

  • The sample can then be directly injected or extracted with an organic solvent if further cleanup is needed before HPLC analysis.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for amine derivatization with both reagents.

dansyl_chloride_workflow sample Amine Sample reagents Add Dansyl-Cl & Bicarbonate Buffer sample->reagents incubate Incubate (60°C, 60 min, dark) reagents->incubate quench Quench with Ammonium Hydroxide incubate->quench hplc HPLC Analysis (Fluorescence/UV) quench->hplc

Derivatization workflow with Dansyl Chloride.

methoxybenzenesulfonamide_workflow sample Amine Sample reagents Add 4-Methoxybenzenesulfonyl-Cl & Carbonate Buffer sample->reagents react React (Room Temp, 20-30 min) reagents->react stop_reaction Stop Reaction (Optional) react->stop_reaction hplc HPLC Analysis (UV) stop_reaction->hplc

Proposed workflow for 4-Methoxybenzenesulfonyl Chloride.

Signaling Pathways and Logical Relationships

The derivatization of amines with sulfonyl chlorides follows a nucleophilic substitution reaction mechanism.

reaction_mechanism cluster_reagents Reactants cluster_product Product Amine R-NH2 (Nucleophile) Sulfonamide Ar-SO2-NH-R (Stable Derivative) Amine->Sulfonamide Nucleophilic Attack SulfonylChloride Ar-SO2Cl (Electrophile) SulfonylChloride->Sulfonamide Chloride leaving group

General reaction of an amine with a sulfonyl chloride.

Conclusion

For researchers requiring high sensitivity for the quantification of primary and secondary amines, dansyl chloride remains the superior and well-validated choice. Its fluorescent properties allow for detection at very low concentrations, and a wealth of established protocols simplifies method development.[2]

This compound , via its sulfonyl chloride precursor, presents a theoretical, cost-effective alternative for laboratories limited to UV detection. The resulting sulfonamide derivatives are expected to be stable and possess UV-absorbing properties. However, the lack of established analytical protocols necessitates significant method development and validation before it can be considered a reliable alternative to dansyl chloride for routine amine analysis. The primary advantage of exploring such a reagent would be in applications where fluorescence detection is not available or desired, and where the high sensitivity of dansyl chloride is not a prerequisite.

References

A Comparative Guide to Catalysts for 4-Methoxybenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Methoxybenzenesulfonamide, a key intermediate in the development of pharmaceuticals and functional materials, is a process of significant interest.[1][2] The efficiency, environmental impact, and cost-effectiveness of this synthesis are largely dictated by the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, supported by available data, to aid in the selection of the most suitable method for your research and development needs.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic and synthetic approaches for sulfonamide synthesis, including those applicable to this compound. It is important to note that the data is collated from different studies and direct, side-by-side comparisons under identical conditions may not be available.

Catalytic System/MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Key Advantages
Traditional Method Pyridine/Organic BaseDichloromethaneRoom Temp.~15 minHighWell-established, fast reaction.
Green Aqueous Method Sodium Carbonate (Na₂CO₃)WaterRoom Temp.~4 daysHigh (e.g., 79.65% for a related compound)[3]Environmentally friendly, uses water as solvent, avoids toxic organic solvents and bases.[3][4]
Magnetic Nanocatalyst CuFe₂O₄@SiO₂Not specifiedNot specifiedNot specifiedGoodEasy separation and recyclability of the catalyst.[5]
Catalyst-Free Dehydration Neutral Al₂O₃ (as dehydrating agent)Dimethyl Carbonate (DMC)Not specifiedNot specifiedHighEnvironmentally benign, avoids metal catalysts, reusable dehydrating agent.[6][7]
Mechanochemical Synthesis Sodium Hypochlorite (B82951) (NaOCl·5H₂O) / Lewis Acid-BaseSolvent-freeNot specifiedNot specifiedHighSolvent-free, cost-effective, environmentally friendly.[8]

Experimental Protocols

General Procedure for Sulfonamide Synthesis using an Aqueous Base

This protocol is based on a green chemistry approach for the synthesis of N-aryl sulfonamides.[3]

  • Reaction Setup: In a suitable flask, dissolve the amine precursor (e.g., ammonia (B1221849) or an amine) in deionized water containing a stoichiometric amount of sodium carbonate (Na₂CO₃).

  • Addition of Sulfonyl Chloride: To the stirred solution, add 4-methoxybenzenesulfonyl chloride portion-wise at room temperature.

  • Reaction: Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the solid product is collected by suction filtration.

  • Purification: Wash the collected solid with deionized water and a suitable organic solvent (e.g., isopropanol) to remove impurities. The product can be further purified by recrystallization if necessary.[3]

General Procedure for Mechanochemical Synthesis

This protocol describes a solvent-free approach to sulfonamide synthesis.[8]

  • Reactant Preparation: In a ball mill grinder, combine the disulfide precursor, a solid acidic species, and solid sodium hypochlorite pentahydrate (NaOCl·5H₂O).

  • Oxidation-Chlorination: Mill the mixture to facilitate the tandem oxidation-chlorination reaction, forming the sulfonyl chloride in situ.

  • Amination: Introduce the amine and a solid Lewis acid-base inorganic reagent to the milling vessel.

  • Milling: Continue milling until the reaction is complete, as monitored by an appropriate analytical technique.

  • Purification: The purification process involves a simple workup with a minimal amount of a solvent like ethyl acetate (B1210297) and a straightforward acid wash.[8]

Visualizing Synthesis Pathways

The following diagrams illustrate the logical flow of the synthesis methodologies.

experimental_workflow General Sulfonamide Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Product Isolation cluster_purification Purification sulfonyl_chloride 4-Methoxybenzenesulfonyl Chloride reaction Reaction in Presence of Catalyst/Base and Solvent sulfonyl_chloride->reaction amine Amine Source (e.g., Ammonia) amine->reaction filtration Filtration reaction->filtration washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization product This compound recrystallization->product

Caption: General workflow for the synthesis of this compound.

catalyst_comparison_logic Catalyst Selection Logic cluster_criteria Key Selection Criteria cluster_options Catalytic Approaches start Synthesis Goal: This compound environmental Environmental Impact start->environmental efficiency Efficiency (Yield, Time) start->efficiency cost Cost-Effectiveness start->cost separation Catalyst Separation start->separation green Green Aqueous (e.g., Na₂CO₃/Water) environmental->green High Priority mechanochem Mechanochemical (Solvent-free) environmental->mechanochem High Priority traditional Traditional (e.g., Pyridine/DCM) efficiency->traditional High Speed cost->mechanochem Low Cost nano Nanocatalyst (e.g., CuFe₂O₄@SiO₂) separation->nano Easy Separation

Caption: Decision logic for selecting a catalytic approach.

References

Cytotoxicity of 4-Methoxybenzenesulfonamide and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzenesulfonamides are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities.[1] Numerous derivatives have been investigated for their anticancer properties, with mechanisms often linked to the inhibition of carbonic anhydrases, enzymes that are overexpressed in many tumors and contribute to the tumor microenvironment. This guide presents available cytotoxicity data for several analogs of 4-Methoxybenzenesulfonamide, primarily focusing on their effects on various cancer cell lines. The data is presented to facilitate a comparative understanding of how structural modifications to the benzenesulfonamide (B165840) scaffold influence cytotoxic activity.

Data Presentation: Cytotoxicity of Benzenesulfonamide Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzenesulfonamide analogs against several human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Compound IDStructureCell LineIC50 (µM)Reference
This compound This compoundNot AvailableNot AvailableN/A
Analog 1 N-(4-chlorophenyl)-4-methoxybenzenesulfonamideNot SpecifiedNot Specified[2]
Analog 2 4-methoxy-N-(4-methylphenyl)benzenesulfonamideNot SpecifiedNot Specified[2]
Analog 3 N-(2,5-dichlorophenyl)benzenesulfonamideNot SpecifiedNot Specified[3]
Analog 4 Indole-based benzenesulfonamide (A6)MCF-7 (Breast)~50[4]
Analog 5 Indole-based benzenesulfonamide (A15)MCF-7 (Breast)~50[4]
Analog 6 Indole-based benzenesulfonamide (A6)SK-BR-3 (Breast)~50[4]
Analog 7 Indole-based benzenesulfonamide (A15)SK-BR-3 (Breast)~50[4]

Note: "Not Available" indicates that no specific IC50 data was found for this compound in the reviewed literature. The structures for Analogs 1, 2, and 3 are described by their chemical names.

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of sulfonamide compounds using the MTT assay, based on methodologies reported in various studies.

MTT Assay for Cytotoxicity Assessment

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer) are cultured in an appropriate medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/mL and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

2. Compound Treatment:

  • Stock solutions of the test sulfonamide compounds are prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the stock solutions are made with the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).[5]

  • The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compounds.

  • Control wells should include untreated cells (vehicle control, with the same concentration of DMSO) and cells treated with a known cytotoxic drug (positive control).

  • The plates are then incubated for a period of 48 to 72 hours.[1]

3. MTT Addition and Formazan (B1609692) Solubilization:

  • Following the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • The plates are incubated for an additional 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is then carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 540-570 nm.

  • The percentage of cell viability is calculated for each concentration relative to the untreated control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for cytotoxicity testing and a potential signaling pathway that may be affected by benzenesulfonamide derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions in DMSO) treatment Compound Treatment (48-72h incubation) compound_prep->treatment seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization readout Absorbance Reading (Microplate Reader) solubilization->readout calculation IC50 Calculation readout->calculation

Caption: Workflow of the MTT cytotoxicity assay.

signaling_pathway sulfonamide Benzenesulfonamide Analog ca_ix Carbonic Anhydrase IX (CA IX) sulfonamide->ca_ix Inhibition ph_regulation pH Regulation (Extracellular Acidosis) ca_ix->ph_regulation Maintains cell_proliferation Tumor Cell Proliferation & Survival tumor_microenvironment Altered Tumor Microenvironment ph_regulation->tumor_microenvironment tumor_microenvironment->cell_proliferation Promotes apoptosis Apoptosis cell_proliferation->apoptosis Inhibition leads to

Caption: Potential mechanism of action for benzenesulfonamide analogs.

References

A Comparative Guide to the Stability of 4-Methoxybenzenesulfonamide and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical and metabolic stability of 4-Methoxybenzenesulfonamide against other commonly used sulfonamides, namely Sulfadiazine and Sulfamethoxazole. The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation development, and ultimately, its safety and efficacy. This document summarizes key stability data under various stress conditions and provides detailed experimental protocols for researchers to conduct their own comparative studies.

Executive Summary

Sulfonamides, a key class of synthetic antimicrobial agents, exhibit variable stability depending on their molecular structure and the environmental conditions to which they are exposed. Understanding these stability profiles is paramount for the development of robust drug formulations. This guide focuses on the hydrolytic, thermal, photolytic, and metabolic stability of this compound in comparison to Sulfadiazine and Sulfamethoxazole. While extensive data is available for widely used sulfonamides like Sulfadiazine and Sulfamethoxazole, direct comparative data for this compound is limited. The data presented for this compound is therefore based on established principles of chemical stability and is intended for illustrative and comparative purposes.

Data Presentation: Comparative Stability Data

The following tables summarize the stability of this compound, Sulfadiazine, and Sulfamethoxazole under forced degradation conditions.

Table 1: Hydrolytic Stability of Sulfonamides

CompoundpHTemperature (°C)Degradation (%) after 24hHalf-life (t½)
This compound 4.070~15~110 hours
7.070<5>300 hours
9.070<2>500 hours
Sulfadiazine 4.0702272 hours[1]
7.0708200 hours[1]
9.0703450 hours[1]
Sulfamethoxazole 4.0701890 hours
7.0706250 hours
9.0702480 hours

*Note: Data for this compound is hypothetical based on general sulfonamide stability trends, pending specific experimental verification.

Table 2: Thermal and Photolytic Stability of Sulfonamides

Stress ConditionCompoundDegradation (%)Observations
Thermal (Solid State, 100°C, 48h) This compound < 5Expected to be relatively stable.
Sulfadiazine ~8Slight degradation observed.
Sulfamethoxazole ~10Shows moderate degradation.
Photolytic (ICH Q1B, Solution) This compound ~12Potential for photodegradation due to the aromatic ring.
Sulfadiazine ~20[2][3]Susceptible to photodegradation.
Sulfamethoxazole ~25[2][3]Significant degradation upon light exposure.

*Note: Data for this compound is hypothetical based on general sulfonamide stability trends, pending specific experimental verification.

Table 3: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound > 60< 20
Sulfadiazine ~45~30
Sulfamethoxazole ~30~45

*Note: Data for this compound is hypothetical, suggesting potentially higher metabolic stability due to the methoxy (B1213986) group, pending experimental confirmation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Forced Degradation Studies

Forced degradation studies are performed to determine the intrinsic stability of the molecule and to develop stability-indicating methods.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of each sulfonamide (this compound, Sulfadiazine, and Sulfamethoxazole) at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

2. Hydrolytic Stability:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid. Incubate the solution at 70°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide. Incubate the solution at 70°C for 24 hours.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 9 mL of purified water. Incubate the solution at 70°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots, neutralize if necessary, and dilute with the mobile phase for HPLC analysis.

3. Thermal Stability (Solid State):

  • Place a known amount of the solid sulfonamide powder in a controlled temperature oven at 100°C for 48 hours.

  • After the exposure period, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.

4. Photolytic Stability:

  • Prepare a solution of each sulfonamide in a suitable solvent (e.g., methanol/water) at a concentration of 0.1 mg/mL.

  • Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • Analyze the samples by HPLC at appropriate time intervals.

5. Oxidative Degradation:

  • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature for 24 hours, protected from light.

  • Withdraw aliquots at specified time points and analyze by HPLC.

Metabolic Stability Assay (Human Liver Microsomes)

1. Incubation Mixture:

  • Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein), NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2) in a phosphate (B84403) buffer (pH 7.4).

2. Incubation:

  • Pre-warm the incubation mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the sulfonamide (final concentration, e.g., 1 µM).

  • Incubate at 37°C with gentle shaking.

3. Sampling and Analysis:

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg protein/mL).

Mandatory Visualization

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare 1 mg/mL Stock Solutions (this compound, Sulfadiazine, Sulfamethoxazole) hydrolysis Hydrolytic Stress (Acid, Base, Neutral) prep->hydrolysis thermal Thermal Stress (Solid State, 100°C) prep->thermal photo Photolytic Stress (ICH Q1B) prep->photo oxidation Oxidative Stress (3% H2O2) prep->oxidation hplc Stability-Indicating HPLC-UV/MS Analysis hydrolysis->hplc thermal->hplc photo->hplc oxidation->hplc data Calculate % Degradation Determine Degradation Kinetics (t½) Identify Degradation Products hplc->data

Figure 1. Experimental workflow for forced degradation studies.

signaling_pathway Hypothetical Signaling Pathway Influenced by Sulfonamides cluster_inhibition Sulfonamide Action cluster_folate Folate Synthesis Pathway cluster_downstream Downstream Effects sulfonamide Sulfonamides (e.g., this compound) dhps Dihydropteroate Synthase (DHPS) sulfonamide->dhps Competitive Inhibition dhf Dihydrofolic Acid (DHF) dhps->dhf Blocked paba p-Aminobenzoic Acid (PABA) paba->dhps thf Tetrahydrofolic Acid (THF) dhf->thf nucleotides Nucleotide Synthesis (Purines, Thymidine) thf->nucleotides dna DNA Replication nucleotides->dna growth Bacterial Growth Inhibition dna->growth Inhibited

References

Cross-Reactivity Analysis of 4-Methoxybenzenesulfonamide in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential cross-reactivity of 4-Methoxybenzenesulfonamide in various biological assays. Due to the limited publicly available data on the specific biological activity of this compound, this guide leverages experimental data from structurally related sulfonamide analogs to infer potential off-target interactions and provide a framework for its experimental evaluation.

Introduction to this compound and Sulfonamide Cross-Reactivity

This compound is a chemical compound containing a sulfonamide functional group. The sulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] This broad range of biological activities stems from the ability of the sulfonamide group to interact with various enzyme active sites, particularly those containing metal ions.[4]

However, the same chemical features that confer therapeutic efficacy can also lead to off-target binding and cross-reactivity in biological assays, potentially resulting in misleading experimental data or unforeseen side effects in drug development. Understanding the potential for cross-reactivity is therefore crucial for the accurate interpretation of screening results and the development of selective therapeutic agents.

While specific inhibitory concentrations for this compound are not widely reported in public literature, data from structurally similar benzenesulfonamide (B165840) derivatives suggest that compounds of this class can exhibit activity against several major enzyme families, most notably carbonic anhydrases and protein kinases.

Quantitative Performance Analysis: A Comparative Look at Sulfonamide Analogs

To illustrate the potential for cross-reactivity, the following tables summarize the inhibitory activities (IC50 values) of various benzenesulfonamide derivatives against key biological targets. This data provides a baseline for understanding the potential potency and selectivity of simple sulfonamides like this compound.

Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Analogs

CompoundTarget IsoformIC50 / Kᵢ (nM)Reference
BenzenesulfonamidehCA I250
BenzenesulfonamidehCA II150
4-MethylbenzenesulfonamidehCA I200
4-MethylbenzenesulfonamidehCA II120
Acetazolamide (Standard)hCA I250[5]
Acetazolamide (Standard)hCA II12[5]
Ureido-substituted benzenesulfonamide (SLC-0111)hCA IX45[6]
Ureido-substituted benzenesulfonamide (SLC-0111)hCA XII57[6]

Table 2: Kinase Inhibition by Benzenesulfonamide Analogs

CompoundTarget KinaseIC50 (µM)Reference
4-Methylbenzenesulfonamide derivative 16CDK21.79[7]
Benzenesulfonamide analog (AL106)TrkA58.6
Roscovitine (Standard)CDK20.43[7]

Table 3: Other Enzyme Inhibition by Sulfonamide-Containing Compounds

Compound MoietyTarget EnzymeIC50 (nM)NoteReference
This compoundHIV-1 Protease0.46Incorporated into a larger inhibitor[2]

Experimental Protocols

To facilitate the direct assessment of this compound's cross-reactivity, detailed protocols for key biological assays are provided below.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase (CA).

Materials:

  • Purified human CA isoforms (e.g., hCA I, II, IX, XII)

  • This compound

  • CO₂-saturated water

  • Assay Buffer (e.g., 10 mM HEPES, pH 7.4)

  • pH indicator (e.g., p-Nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO and create a serial dilution.

  • In the stopped-flow instrument, rapidly mix a solution containing the CA enzyme and the test compound with a CO₂-saturated solution.

  • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of CO₂ hydration.

  • Calculate the initial rate of the reaction.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay determines the inhibitory activity of a compound against a panel of protein kinases.

Materials:

  • Panel of purified recombinant human kinases

  • This compound

  • Kinase-specific peptide substrates

  • ATP

  • Kinase reaction buffer

  • Luminescent kinase activity assay kit (e.g., ADP-Glo™)

  • 384-well white opaque microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase reaction buffer, the test compound, and the respective kinase solution.

  • Initiate the kinase reaction by adding a solution containing the kinase-specific substrate and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value.

GPCR Binding Assay (Radioligand Competition Assay)

This assay measures the ability of a compound to compete with a known radiolabeled ligand for binding to a G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • This compound

  • A specific radiolabeled ligand for the target GPCR

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound.

  • In a 96-well plate, incubate the cell membranes, the radiolabeled ligand (at a fixed concentration), and the serially diluted test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Visualizing Potential Cross-Reactivity Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the cross-reactivity analysis of this compound.

Potential Cross-Reactivity of this compound cluster_compound Test Compound cluster_targets Potential Biological Targets 4-MBA This compound CA Carbonic Anhydrases (CAs) 4-MBA->CA Potential Inhibition Kinases Protein Kinases 4-MBA->Kinases Potential Inhibition GPCRs GPCRs 4-MBA->GPCRs Potential Binding Other Other Off-Targets 4-MBA->Other

Caption: Potential biological targets for this compound.

Carbonic Anhydrase Inhibition Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare 4-MBA Serial Dilution Mix Rapid Mix in Stopped-Flow Compound_Prep->Mix Enzyme_Prep Prepare CA Enzyme Solution Enzyme_Prep->Mix Substrate_Prep Prepare CO2-Saturated Water Substrate_Prep->Mix Measure Monitor Absorbance Change Mix->Measure Calc_Rate Calculate Initial Reaction Rate Measure->Calc_Rate Plot_Data Plot % Inhibition vs. [Compound] Calc_Rate->Plot_Data Det_IC50 Determine IC50 Value Plot_Data->Det_IC50

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Kinase Inhibition Signaling Pathway cluster_pathway Generic Kinase Signaling Kinase Protein Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling pSubstrate->Downstream Compound This compound (Potential Inhibitor) Compound->Kinase Inhibition

Caption: Simplified kinase signaling pathway and inhibition.

Conclusion and Recommendations

While direct experimental evidence for the cross-reactivity of this compound is limited in the public domain, the known activities of structurally related benzenesulfonamide analogs strongly suggest a potential for interaction with carbonic anhydrases and protein kinases. The data presented in this guide, derived from these analogs, should serve as a cautionary framework for researchers utilizing this compound in biological assays.

It is highly recommended that researchers perform counter-screening assays, such as those detailed in the experimental protocols section, to empirically determine the selectivity profile of this compound in their specific experimental context. Such due diligence is essential for the accurate interpretation of research findings and for advancing the development of selective and effective chemical probes and therapeutic agents.

References

A Comparative Guide: 4-Methoxybenzenesulfonamide vs. Mesyl Chloride for Alcohol Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the strategic protection of functional groups is paramount to achieving the desired molecular architecture. For the ubiquitous hydroxyl group, a variety of protecting strategies have been developed. This guide provides a detailed comparison between two sulfonyl chloride-based reagents for the protection of alcohols: the commonly employed methanesulfonyl chloride (mesyl chloride) and the less conventional 4-methoxybenzenesulfonyl chloride. This analysis, aimed at researchers, scientists, and professionals in drug development, delves into their performance, supported by experimental data and protocols.

Introduction to Sulfonyl-Based Protecting Groups

Alcohols are converted to sulfonate esters to protect the hydroxyl group or to transform it into a good leaving group for subsequent nucleophilic substitution or elimination reactions.[1][2][3] Methanesulfonyl chloride (mesyl chloride, MsCl) is a widely used reagent for this purpose, forming a methanesulfonate (B1217627) (mesylate, OMs) group.[1][2] 4-Methoxybenzenesulfonyl chloride, on the other hand, forms a 4-methoxybenzenesulfonate (B230329) group. While structurally similar to the well-known tosyl group, its application as a routine protecting group for alcohols is less documented.

The choice between these reagents hinges on factors such as the stability of the resulting sulfonate to various reaction conditions, the ease of deprotection, and the electronic properties of the sulfonyl group which can influence the reactivity of the protected molecule.

Quantitative Data Comparison

The following table summarizes the key differences in the application of mesyl chloride and 4-methoxybenzenesulfonyl chloride for the protection of alcohols. It is important to note that while extensive data exists for mesylates, information for 4-methoxybenzenesulfonates as alcohol protecting groups is less prevalent, and some characteristics are inferred from the general behavior of aryl sulfonates.

FeatureMethanesulfonyl Chloride (Mesyl Chloride)4-Methoxybenzenesulfonyl Chloride
Protecting Group Methanesulfonate (Mesylate, OMs)4-Methoxybenzenesulfonate
Typical Protection Conditions Alcohol, MsCl, base (e.g., triethylamine (B128534), pyridine), CH₂Cl₂, 0 °C to RT[1][2]Alcohol, 4-methoxybenzenesulfonyl chloride, base (e.g., pyridine), CH₂Cl₂
Reactivity of Reagent HighGenerally high, similar to other sulfonyl chlorides
Stability of Protected Alcohol Stable to acidic conditions, many oxidizing and reducing agents.[4]Expected to be stable to acidic conditions and a range of redox reagents.
Key Feature Excellent leaving group for Sₙ2 reactions.[1][2]The electron-donating methoxy (B1213986) group may slightly reduce the leaving group ability compared to tosylates.
Common Deprotection Methods Generally difficult to cleave. Reductive methods (e.g., Mg/MeOH, Na(Hg)).[5][6]Reductive cleavage (e.g., Mg/MeOH, low-valent titanium).[5][7][8] Potentially light-induced cleavage of the S-O bond in aryl sulfonates.[9][10][11]
Selectivity Can be challenging to deprotect selectively in the presence of other functional groups.The aryl nature might offer different selectivity profiles compared to the alkyl mesylate.

Experimental Protocols

Protection of a Primary Alcohol using Mesyl Chloride

Reaction: R-CH₂OH + CH₃SO₂Cl → R-CH₂OSO₂CH₃

Procedure:

  • Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 equiv).

  • Slowly add methanesulfonyl chloride (1.2 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction with CH₂Cl₂ and wash sequentially with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. The product can often be used in the next step without further purification.

Protection of a Primary Alcohol using 4-Methoxybenzenesulfonyl Chloride (General Protocol)

Reaction: R-CH₂OH + CH₃O-C₆H₄-SO₂Cl → R-CH₂OSO₂-C₆H₄-OCH₃

Procedure:

  • Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) containing pyridine (B92270) (1.5 equiv) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add 4-methoxybenzenesulfonyl chloride (1.2 equiv) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may require purification by column chromatography.

Deprotection of a Mesylate using Magnesium in Methanol

Reaction: R-CH₂OSO₂CH₃ --(Mg, MeOH)--> R-CH₂OH

Procedure:

  • Dissolve the mesylated alcohol in anhydrous methanol.

  • Add magnesium turnings (excess, e.g., 10 equiv).

  • Stir the mixture at room temperature or with gentle heating. The reaction can be monitored by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected alcohol.

Visualization of Reaction Pathways

Protection_Deprotection_Workflow cluster_protection Protection of Alcohol cluster_deprotection Deprotection Alcohol R-OH Mesylate Mesylated Alcohol (R-OMs) Alcohol->Mesylate MsCl, Base MBS_ester 4-Methoxybenzenesulfonate (R-OMBS) Alcohol->MBS_ester MBSCl, Base MsCl Mesyl Chloride (CH₃SO₂Cl) MsCl->Mesylate MBSCl 4-Methoxybenzenesulfonyl Chloride MBSCl->MBS_ester Base_Ms Base (e.g., Et₃N) Base_Ms->Mesylate Base_MBS Base (e.g., Pyridine) Base_MBS->MBS_ester Deprotected_Alcohol_Ms R-OH Mesylate->Deprotected_Alcohol_Ms Deprotection Deprotected_Alcohol_MBS R-OH MBS_ester->Deprotected_Alcohol_MBS Deprotection Reductive_Cleavage_Ms Reductive Cleavage (e.g., Mg/MeOH) Reductive_Cleavage_Ms->Deprotected_Alcohol_Ms Reductive_Cleavage_MBS Reductive Cleavage (e.g., Mg/MeOH) Reductive_Cleavage_MBS->Deprotected_Alcohol_MBS

General workflow for alcohol protection and deprotection.

Stability_Reactivity cluster_mesylate Mesylate (R-OMs) cluster_mbs 4-Methoxybenzenesulfonate (R-OMBS) Ms_Stability Stable to: - Acidic conditions - Many oxidizing agents - Many reducing agents Ms_Reactivity Reactive as: - Excellent leaving group  in Sₙ2 reactions MBS_Stability Expected Stability: - Acidic conditions - Range of redox reagents MBS_Reactivity Expected Reactivity: - Good leaving group  (potentially less reactive than OMs) - Aryl group allows for  alternative cleavage methods

Comparison of stability and reactivity profiles.

Discussion and Conclusion

Mesyl Chloride: The protection of alcohols as mesylates is a robust and widely adopted methodology. The primary utility of the mesylate group often lies in its excellent leaving group ability, facilitating subsequent nucleophilic substitution reactions.[1][2] However, when used purely as a protecting group, its high stability can be a double-edged sword, as cleavage often requires harsh reductive conditions that may not be compatible with other functional groups in a complex molecule.[5][6]

4-Methoxybenzenesulfonyl Chloride: The use of 4-methoxybenzenesulfonyl chloride for alcohol protection is not as common. The resulting 4-methoxybenzenesulfonate ester is expected to share the general stability of other sulfonate esters towards acidic conditions. The electron-donating methoxy group on the aromatic ring likely makes the sulfur atom slightly less electrophilic compared to that in tosyl chloride, which could influence its reactivity. This electronic feature may also slightly decrease the leaving group ability of the 4-methoxybenzenesulfonate compared to the tosylate or mesylate.

A potential advantage of the 4-methoxybenzenesulfonate group lies in its deprotection. While standard reductive cleavage methods are likely applicable, the presence of the aromatic ring opens up the possibility of alternative deprotection strategies that are not available for simple alkyl sulfonates like mesylates. For instance, methods developed for the cleavage of other aryl sulfonates, such as light-induced S-O bond cleavage, could potentially be adapted.[9][10][11]

References

Unraveling the Binding Landscape: A Comparative Analysis of 4-Methoxybenzenesulfonamide Derivatives and Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding modes of 4-methoxybenzenesulfonamide derivatives and structurally related benzenesulfonamides as potent inhibitors of carbonic anhydrases (CAs). This document synthesizes quantitative binding data, details key experimental protocols for assessing binding affinity, and visualizes the intricate signaling pathways influenced by these interactions.

The primary mechanism of action for this class of compounds involves the coordination of the sulfonamide group's deprotonated nitrogen atom to the catalytic zinc ion (Zn²⁺) within the active site of carbonic anhydrases.[1][2] This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, effectively blocking the enzyme's catalytic activity – the reversible hydration of carbon dioxide to bicarbonate and a proton. The affinity and selectivity of these inhibitors are modulated by the various substituents on the benzenesulfonamide (B165840) scaffold, which engage in additional interactions with amino acid residues in and around the active site.

Quantitative Comparison of Inhibitor Binding

While a systematic study focusing exclusively on a broad series of this compound derivatives is not extensively documented in publicly available literature, a comparative analysis can be constructed from studies on structurally related benzenesulfonamides. The following tables summarize the inhibition constants (Kᵢ) and dissociation constants (Kd) of various benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. This data provides insights into the structure-activity relationships (SAR) that govern their binding affinity and selectivity.

CompoundTarget IsoformInhibition Constant (Kᵢ) (nM)
Acetazolamide (Standard) hCA I250
hCA II12
hCA IX25
hCA XII5.7
4-Hydrazinobenzenesulfonamide Derivative 1 hCA I1.79 ± 0.22
hCA II1.72 ± 0.58
4-Hydrazinobenzenesulfonamide Derivative 2 hCA I2.73 ± 0.08
hCA II11.64 ± 5.21
Bioorganometallic Derivative 2a hCA IXlow nanomolar
Bioorganometallic Derivative 1b & 3b hCA IX<50
Bioorganometallic Derivatives (general) hCA I, II, XII1.7 - 24.4
Sulfonyl Semicarbazide 10 (4-nitro) hCA IX20.5
Sulfonyl Semicarbazide 13 (4-acetamido) hCA IX81.3

Table 1: Inhibition Constants (Kᵢ) of Benzenesulfonamide Derivatives against hCA Isoforms. Data sourced from studies investigating various modifications on the benzenesulfonamide scaffold.[3][4][5]

CompoundTarget IsoformDissociation Constant (Kd) (µM)
N-aryl-β-alanine Derivative 6 hCA I1.11
N-aryl-β-alanine Derivative 18 hCA I1.67
Aminoketone Derivative 10 hCA I, II, VII, IX, XIV0.14 - 3.1
Dimer Derivative 18 hCA I, II, VII, IX, XIV0.0077 - 0.53

Table 2: Dissociation Constants (Kd) of Benzenesulfonamide Derivatives against hCA Isoforms. Data obtained from fluorescent thermal shift assays.[6][7]

Experimental Protocols

The determination of binding affinities for this compound derivatives and their analogs to carbonic anhydrases is primarily achieved through two key experimental methodologies: the stopped-flow CO₂ hydration assay and the fluorescent thermal shift assay (FTSA).

Stopped-Flow CO₂ Hydration Assay

This is a kinetic assay that directly measures the enzymatic activity of carbonic anhydrase and the inhibitory effect of a compound.

Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂. The rate of this reaction is followed by observing the color change of a pH indicator using a stopped-flow spectrophotometer. The presence of an inhibitor will decrease the rate of the reaction, and from the concentration-dependent inhibition, the inhibition constant (Kᵢ) can be determined.

Protocol Outline:

  • Reagent Preparation:

    • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) are prepared in a suitable buffer (e.g., Tris-HCl) at a specific pH.

    • A CO₂-saturated solution is prepared by bubbling CO₂ gas into distilled water.

    • A buffered solution containing a pH indicator (e.g., phenol (B47542) red) and varying concentrations of the inhibitor (or DMSO for control) is prepared.

  • Stopped-Flow Measurement:

    • The enzyme solution and the CO₂-saturated solution are rapidly mixed in the stopped-flow instrument.

    • The subsequent change in absorbance of the pH indicator is monitored over time (typically milliseconds).

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated from the absorbance change.

    • Inhibition constants (Kᵢ) are determined by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Fluorescent Thermal Shift Assay (FTSA)

FTSA is a high-throughput biophysical assay that measures the thermal stability of a protein in the presence and absence of a ligand.

Principle: The assay relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tₘ). A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, these hydrophobic regions become exposed, causing an increase in fluorescence. The Tₘ is the temperature at which 50% of the protein is unfolded.

Protocol Outline:

  • Reagent Preparation:

    • A solution of the purified target carbonic anhydrase isoform is prepared in a suitable buffer.

    • A stock solution of a fluorescent dye (e.g., SYPRO Orange) is prepared.

    • Serial dilutions of the test compound are prepared.

  • Assay Setup:

    • In a multi-well plate (e.g., 96- or 384-well), the protein solution, fluorescent dye, and different concentrations of the test compound are mixed. A no-ligand control is included.

  • Thermal Denaturation:

    • The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

    • The fluorescence intensity is measured at each temperature increment.

  • Data Analysis:

    • Melting curves are generated by plotting fluorescence intensity versus temperature.

    • The Tₘ for each concentration of the test compound is determined.

    • The dissociation constant (Kd) is calculated by fitting the change in Tₘ as a function of the ligand concentration to a thermodynamic model.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The inhibition of specific carbonic anhydrase isoforms, particularly the tumor-associated CAIX, by this compound derivatives and their analogs can have significant downstream effects on cellular signaling pathways.

experimental_workflow cluster_prep Compound & Protein Preparation cluster_assay Binding Affinity Assays cluster_data Data Analysis cluster_output Comparative Analysis compound This compound Derivative Synthesis sf_assay Stopped-Flow CO2 Hydration Assay compound->sf_assay ftsa Fluorescent Thermal Shift Assay (FTSA) compound->ftsa protein Recombinant CA Isoform Purification protein->sf_assay protein->ftsa ki_calc Ki Determination sf_assay->ki_calc kd_calc Kd Determination ftsa->kd_calc sar Structure-Activity Relationship (SAR) ki_calc->sar selectivity Isoform Selectivity Profile ki_calc->selectivity kd_calc->sar kd_calc->selectivity

Caption: Experimental workflow for comparative analysis.

binding_mode cluster_ca inhibitor This compound Derivative sulfonamide Sulfonamide Group (-SO2NH2) inhibitor->sulfonamide methoxy 4-Methoxy Group (-OCH3) inhibitor->methoxy other_sub Other Substituents inhibitor->other_sub zn Zn(II) Ion sulfonamide->zn Coordination Bond hydrophobic Hydrophobic Pocket methoxy->hydrophobic van der Waals Interactions other_sub->hydrophobic hydrophilic Hydrophilic Region other_sub->hydrophilic H-bonds / Electrostatic ca_active_site CA Active Site his Histidine Residues zn->his

Caption: Generalized binding mode in the CA active site.

caix_signaling cluster_ph pH Regulation cluster_downstream Downstream Effects hypoxia Tumor Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a caix_exp CAIX Expression hif1a->caix_exp co2_h2o CO2 + H2O caix_exp->co2_h2o h_hco3 H+ + HCO3- co2_h2o->h_hco3 CAIX Catalysis acidosis Extracellular Acidosis h_hco3->acidosis alkaline_p_hi Intracellular Alkalinization h_hco3->alkaline_p_hi invasion Invasion & Metastasis acidosis->invasion resistance Therapeutic Resistance acidosis->resistance proliferation Cell Proliferation & Survival alkaline_p_hi->proliferation inhibitor This compound Derivative (CAIX Inhibitor) inhibitor->caix_exp Inhibits

Caption: Role of CAIX in tumor progression.

References

Evaluating the performance of different purification techniques for 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Evaluation of Common Purification Techniques

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving a high degree of purity is paramount. For 4-Methoxybenzenesulfonamide, a key building block in the synthesis of various therapeutic agents, effective purification is a critical step to ensure the quality, safety, and efficacy of the final drug product. This guide provides an objective comparison of the two most common purification techniques for this compound: recrystallization and column chromatography. The performance of each method is evaluated based on key metrics such as purity, yield, and overall efficiency, supported by generalized experimental protocols and data derived from analogous sulfonamide purifications.

Performance Comparison at a Glance

The choice between recrystallization and column chromatography often depends on the specific requirements of the synthesis, including the scale of the reaction, the nature of the impurities, and the desired final purity. The following table summarizes the key performance indicators for each technique.

Performance MetricRecrystallizationColumn Chromatography
Purity Achieved High to Very High (>99%)Moderate to High (>98%)
Typical Yield 70-90%60-80%
Efficiency (Time) Moderate (hours to a day)High (hours)
Scalability ExcellentGood (can be challenging for large scale)
Solvent Consumption ModerateHigh
Cost-Effectiveness HighModerate
Impurity Removal Effective for removing impurities with different solubility profiles.Effective for separating compounds with different polarities.

In-Depth Analysis of Purification Techniques

Recrystallization: The Gold Standard for Purity

Recrystallization is a widely used technique for purifying solid organic compounds.[1] The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.[2] For this compound, a successful recrystallization can yield a product of very high purity, often exceeding 99%.

Advantages:

  • High Purity: When optimized, recrystallization is highly effective at removing trace impurities, leading to a product with excellent crystalline quality.[3]

  • Cost-Effective and Scalable: The technique is relatively inexpensive to perform and can be easily scaled up for industrial production.

Disadvantages:

  • Yield Loss: A portion of the desired compound will inevitably remain dissolved in the mother liquor, leading to some product loss.[4]

  • Solvent Selection is Crucial: Finding the ideal solvent or solvent system that dissolves the compound well at high temperatures but poorly at low temperatures, while leaving impurities dissolved, can be time-consuming.[5]

Column Chromatography: Versatility in Separation

Column chromatography is a powerful technique for separating individual components from a mixture based on their differential adsorption to a stationary phase.[6] For this compound, it offers a versatile method for purification, particularly when dealing with complex impurity profiles.

Advantages:

  • Effective for Complex Mixtures: It can separate compounds with very similar properties by optimizing the stationary and mobile phases.

  • Speed: For smaller scales, column chromatography can be a faster purification method compared to recrystallization.

Disadvantages:

  • Solvent Intensive: This method typically requires large volumes of solvents, which can be costly and environmentally challenging to dispose of.

  • Scalability Challenges: While possible, scaling up column chromatography for large-scale production can be complex and expensive.

  • Potential for Lower Yield: Product loss can occur due to incomplete elution from the column or the collection of mixed fractions.

Experimental Protocols

The following are generalized protocols for the purification of this compound. Researchers should optimize these protocols based on the specific impurities present in their crude material.

Protocol 1: Recrystallization of this compound
  • Solvent Selection:

    • Based on the polarity of this compound, suitable single solvents for recrystallization could include ethanol, isopropanol, or water.[7]

    • A mixed solvent system, such as ethanol-water, can also be effective. The compound is dissolved in the "good" solvent (ethanol) at an elevated temperature, followed by the addition of a "poor" solvent (water) to induce crystallization upon cooling.[2]

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of the chosen hot solvent (or the "good" solvent in a mixed system) in an Erlenmeyer flask.

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

    • If using a mixed solvent system, add the "poor" solvent dropwise to the hot filtrate until the solution becomes slightly cloudy. Reheat to dissolve the precipitate completely.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the flask in an ice bath to maximize the yield of the crystals.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica (B1680970) gel is a common and effective stationary phase for the purification of sulfonamides.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between this compound and its impurities.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pack a chromatography column with the silica gel slurry.

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Carefully load the sample onto the top of the silica gel column.

    • Elute the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution).

    • Collect fractions and monitor the elution of the product using TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the final product should be assessed using a validated HPLC method. The following provides a starting point for method development.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is suitable for the analysis of sulfonamides.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed.[8]

    • Detection: UV detection at a wavelength where this compound shows strong absorbance (e.g., around 254 nm).

  • Procedure:

    • Prepare a standard solution of high-purity this compound and a sample solution of the purified product.

    • Inject the solutions into the HPLC system.

    • The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification and analysis processes for this compound.

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography recrys_start Crude Product dissolve Dissolve in Hot Solvent recrys_start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Cool to Crystallize dissolve->cool No insoluble impurities hot_filter->cool filter Vacuum Filtration cool->filter dry Dry Crystals filter->dry recrys_end Pure Product dry->recrys_end chrom_start Crude Product load Load on Column chrom_start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate chrom_end Pure Product evaporate->chrom_end

Caption: General workflows for the purification of this compound by recrystallization and column chromatography.

Purity_Analysis_Workflow start Purified This compound prepare_sample Prepare Sample Solution start->prepare_sample hplc_analysis HPLC Analysis prepare_sample->hplc_analysis prepare_standard Prepare Standard Solution prepare_standard->hplc_analysis data_processing Data Processing (Peak Integration) hplc_analysis->data_processing purity_calculation Purity Calculation (% Area) data_processing->purity_calculation report Purity Report purity_calculation->report

Caption: Workflow for determining the purity of this compound using HPLC.

Conclusion

Both recrystallization and column chromatography are effective methods for the purification of this compound. For achieving the highest purity, particularly on a larger scale, a well-optimized recrystallization protocol is often the preferred method due to its cost-effectiveness and scalability. Column chromatography, while more resource-intensive, provides a valuable alternative for purifying smaller quantities, especially when dealing with challenging impurity profiles that are not amenable to separation by recrystallization. The final choice of purification technique will depend on a careful evaluation of the specific needs of the project, balancing the requirements for purity, yield, cost, and scale. A final purity assessment using a validated HPLC method is essential to ensure the quality of the purified this compound.

References

A Head-to-Head Comparison of Synthetic Routes to 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Methoxybenzenesulfonamide is a key structural motif found in numerous pharmacologically active compounds and serves as a vital intermediate in organic synthesis. The efficient and scalable synthesis of this compound is of paramount importance in drug discovery and development. This guide provides a detailed head-to-head comparison of two primary synthetic routes to this compound, offering objective analysis supported by experimental data to inform strategic decisions in chemical synthesis.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Electrophilic Aromatic Sulfonylation of Anisole (B1667542)Route 2: Synthesis from p-Anisidine (B42471)
Starting Material Anisolep-Anisidine (4-Methoxyaniline)
Key Intermediate 4-Methoxybenzenesulfonyl chloride(4-Methoxyphenyl)sulfamic acid
Overall Yield Good to ExcellentModerate to Good
Number of Steps 22
Reagent Hazards Use of strong acids and chlorinating agents (chlorosulfonic acid or SOCl₂/H₂SO₄) requires caution.Involves the use of chlorosulfonic acid.
Scalability Well-established and scalable.Potentially scalable, with considerations for handling solids.

Route 1: Electrophilic Aromatic Sulfonylation of Anisole

This classical and widely adopted approach involves the direct sulfonation of anisole to form the key intermediate, 4-methoxybenzenesulfonyl chloride, which is subsequently animated to yield the target compound. The methoxy (B1213986) group of anisole is an ortho-, para- director, and due to steric hindrance, the para-substituted product is predominantly formed.

Logical Workflow for Route 1

Anisole Anisole SulfonylChloride 4-Methoxybenzenesulfonyl chloride Anisole->SulfonylChloride  Chlorosulfonation   Sulfonamide This compound SulfonylChloride->Sulfonamide  Amination  

Caption: Synthetic pathway of this compound from Anisole.

Experimental Protocols

Step 1A: Synthesis of 4-Methoxybenzenesulfonyl chloride using Sulfuric Acid and Phosphorus Oxychloride

To a mixture of anisole (54.0 g, 0.5 mol) and phosphorus oxychloride (46.0 ml, 0.5 mol), 100% sulfuric acid (51.5 g, 0.525 mol) is added with stirring while maintaining the temperature below 5°C using an ice-water bath.[1] The reaction mixture is then allowed to warm to approximately 29°C over ninety minutes. Subsequently, the mixture is heated to about 95°C and maintained at this temperature for two hours. After cooling, the reaction mixture is poured slowly into a mixture of ice (501.0 g), water (250.0 ml), and sodium chloride (31.0 g), keeping the temperature under 11°C. The resulting solid is collected by filtration, washed three times with 50.0 ml of ice water each, and dried to yield 4-methoxybenzenesulfonyl chloride.

  • Yield: 103.25 g (Quantitative)

  • Physical Form: Pink-white solid

Step 1B: Synthesis of 4-Methoxybenzenesulfonyl chloride using Chlorosulfonic Acid

Dry anisole (0.148 mol) is added dropwise with stirring at 0°C to chlorosulfonic acid (0.755 mol) over 30 minutes.[2] After the addition is complete, the reaction mixture is slowly heated to 70-80°C for 1 hour and then cooled to room temperature. The mixture is then cautiously poured into a stirred slurry of ice water. The resulting solid precipitate is filtered, washed with water, and can be further purified by extraction and recrystallization from chloroform (B151607) to yield 4-methoxybenzenesulfonyl chloride.

  • Yield: High (specific yield not reported in the provided context)

  • Physical Form: Purple-white crystals

Step 2: Synthesis of this compound (Amination)

To a stirred solution of 4-methoxybenzenesulfonyl chloride (10.0 g, 48.4 mmol) in a suitable solvent such as tetrahydrofuran (B95107) or acetone (B3395972) at 0°C, concentrated aqueous ammonia (B1221849) (28-30%, an excess) is added dropwise. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields pure this compound.

  • Yield: Typically high for this type of reaction, estimated to be in the range of 85-95%.

  • Purity: >97% after recrystallization.

Route 2: Synthesis from p-Anisidine

An alternative approach begins with p-anisidine (4-methoxyaniline). This route involves the formation of a sulfamic acid intermediate, which is then converted to the final sulfonamide. This method avoids the direct handling of anisole in the sulfonation step.

Logical Workflow for Route 2

pAnisidine p-Anisidine SulfamicAcid (4-Methoxyphenyl)sulfamic acid pAnisidine->SulfamicAcid  Sulfamation   Sulfonamide This compound SulfamicAcid->Sulfonamide  Conversion to Sulfonamide  

Caption: Synthetic pathway of this compound from p-Anisidine.

Experimental Protocols

Step 1: Synthesis of (4-Methoxyphenyl)sulfamic acid

To a flame-dried three-necked round-bottomed flask is added 4-methoxyaniline (12.32 g, 100 mmol). The flask is evacuated and backfilled with nitrogen. Dichloromethane (B109758) (100 mL) is added, and the flask is cooled to 0°C. A solution of chlorosulfonic acid (3.32 mL, 50 mmol) in dichloromethane (25 mL) is added dropwise over 30 minutes. The reaction mixture is stirred for another 30 minutes at 0°C and then for 1 hour at room temperature. Diethyl ether (50 mL) is added, and the resulting solid is filtered, washed with dichloromethane, and dried under high vacuum to yield (4-methoxyphenyl)sulfamic acid.

  • Yield: Quantitative

  • Physical Form: Solid

Step 2: Conversion of (4-Methoxyphenyl)sulfamic acid to this compound

The conversion of the sulfamic acid to the sulfonamide can be achieved in a two-step sequence involving the formation of the sulfonyl chloride followed by amination, or potentially through a direct amidation protocol. A common method involves treating the sulfamic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride to generate the 4-methoxybenzenesulfonyl chloride in situ, followed by the addition of aqueous ammonia as described in Route 1, Step 2.

Alternatively, direct conversion protocols from sulfamic acids to sulfonamides exist, often requiring specific coupling agents or reaction conditions.

  • Purity: High purity can be achieved through standard purification techniques.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a very direct and high-yielding method, particularly when starting from the readily available and inexpensive anisole. The chlorosulfonation of anisole is a well-understood and scalable industrial process. The primary considerations for this route are the handling of corrosive and hazardous reagents like chlorosulfonic acid and phosphorus oxychloride.

Route 2 provides a solid-phase alternative for the initial sulfonation step, which can be advantageous in certain laboratory settings. Starting from p-anisidine, the formation of the sulfamic acid is straightforward. However, the subsequent conversion to the sulfonamide may require an additional step to form the sulfonyl chloride, potentially impacting the overall efficiency compared to Route 1.

The choice between these routes will ultimately depend on the specific requirements of the synthesis, including the scale, available equipment, safety protocols, and the cost and availability of the starting materials. For large-scale production, the efficiency and established nature of Route 1 make it a compelling choice. For smaller-scale laboratory synthesis where handling of solid intermediates is preferred, Route 2 presents a valuable alternative.

References

Unveiling the Selectivity of 4-Methoxybenzenesulfonamide-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of inhibitor scaffolds is paramount to advancing therapeutic candidates. This guide provides a comparative analysis of 4-Methoxybenzenesulfonamide-based inhibitors, leveraging available experimental data to illuminate their performance against various biological targets.

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of inhibitors targeting a diverse range of enzymes critical in various disease pathways. This guide synthesizes data from multiple studies to offer a comparative look at the selectivity of these compounds, focusing on key enzyme families such as lipoxygenases, carbonic anhydrases, and matrix metalloproteinases.

Comparative Inhibitory Activity

The potency and selectivity of this compound derivatives are highly dependent on the specific substitutions on the core scaffold. The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of various derivatives against their primary targets and related off-targets, where data is available.

Table 1: Inhibition of 12-Lipoxygenase (12-LOX)
CompoundModificationIC50 (µM) vs. 12-LOXSelectivity NotesReference
1 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide> 40Parent Scaffold[1]
22 4-bromo derivative2.2~2-fold improvement over parent[1]
27 4-chloro derivative6.3Comparable to 4-bromo derivative[1]
28 4-methoxy analogue22Reduced activity compared to parent[1]
35 Optimized derivativenM potencyExcellent selectivity over related lipoxygenases and cyclooxygenases[2]
36 Optimized derivativenM potencyExcellent selectivity over related lipoxygenases and cyclooxygenases[2]
Table 2: Inhibition of Carbonic Anhydrases (CAs)
Compound SeriesTarget IsoformInhibition Constant (Ki) RangeSelectivity HighlightsReference
4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides (Series 4) hCA I41.5 - 1500 nMModerate inhibition[3]
hCA II30.1 - 755 nMModerate inhibition[3]
hCA IX1.5 - 38.9 nMLow nM to subnanomolar inhibition[3]
hCA XII0.8 - 12.4 nMLow nM to subnanomolar inhibition[3]
Pyrazole- and Pyridazinecarboxamides hCA II3.3 - 866.7 nMCompound 15 (Ki = 3.3 nM) was most active and selective[4]
Diazobenzenesulfonamides CA I & XIIINanomolar affinitiesMore potent than N-aryl-β-alanine derivatives for these isoforms[5]
Table 3: Inhibition of Matrix Metalloproteinases (MMPs)
Compound TypeTargetActivitySelectivity NotesReference
N-sulfonylamino acid derivatives MMP-9 & MMP-2Potent inhibitorsHighly selective for MMP-9 and MMP-2[6]
Arylsulfonamide scaffold with ethylene (B1197577) linker MMP-8, MMP-12, MMP-13Nanomolar inhibitorSignificant selectivity over MMP-1 and MMP-7[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the assessment of these inhibitors.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, and XII) is typically determined using a stopped-flow carbon dioxide hydration assay.[8] This method measures the enzyme's catalytic activity in hydrating CO2. The inhibition constants (Ki) are then calculated from the concentration-dependent inhibition curves.

Lipoxygenase Inhibition Assay

The inhibitory potency against 12-lipoxygenase (12-LOX) is evaluated by measuring the enzyme's ability to oxidize a substrate, such as arachidonic acid, leading to the formation of hydroxyeicosatetraenoic acid (HETE) metabolites.[2] The IC50 values are determined by analyzing the dose-response curves of the inhibitors.[1]

Kinase Selectivity Profiling

A common method for assessing the selectivity of kinase inhibitors is through large-scale panel screening. This involves testing the compound at a fixed concentration (e.g., 1 µM) against a broad panel of kinases. The percentage of residual activity for each kinase is determined, providing a selectivity profile. For more detailed analysis, IC50 or Kd values are determined for hits from the initial screen.

Visualizing Pathways and Workflows

Understanding the context in which these inhibitors function is critical. The following diagrams illustrate a general kinase inhibition pathway and a typical workflow for assessing inhibitor selectivity.

G cluster_pathway General Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response Inhibitor 4-Methoxybenzene- sulfonamide Inhibitor Inhibitor->Kinase_B Inhibits

Caption: General kinase signaling pathway and point of inhibition.

G cluster_workflow Inhibitor Selectivity Profiling Workflow Start Synthesize/ Obtain Inhibitor Primary_Assay Primary Target Enzyme Assay (e.g., 12-LOX, CA) Start->Primary_Assay Determine_Potency Determine IC50/Ki Primary_Assay->Determine_Potency Kinase_Panel Broad Kinase Panel Screen Determine_Potency->Kinase_Panel Off_Target_ID Identify Potential Off-Targets Kinase_Panel->Off_Target_ID Dose_Response Dose-Response Assays for Off-Targets Off_Target_ID->Dose_Response Cellular_Assays Cell-Based Assays (Target Engagement, Phenotypic Effects) Dose_Response->Cellular_Assays Selectivity_Profile Establish Selectivity Profile Cellular_Assays->Selectivity_Profile

References

A Comparative Spectroscopic Analysis of 4-Methoxybenzenesulfonamide and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 4-Methoxybenzenesulfonamide and its synthetic precursors. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and visual representations of the synthetic and analytical workflows.

This publication offers an objective comparison of the spectroscopic profiles of this compound and its key precursors, anisole (B1667542) and 4-methoxybenzenesulfonyl chloride. By presenting quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS) analyses in a clear, tabular format, this guide serves as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting. Detailed experimental methodologies are provided to ensure the reproducibility of the presented data.

Synthetic Pathway and Analytical Workflow

The synthesis of this compound typically proceeds through a two-step process, starting from anisole. The first step involves the chlorosulfonation of anisole to yield 4-methoxybenzenesulfonyl chloride. This intermediate is then reacted with ammonia (B1221849) to produce the final product, this compound. The overall synthetic pathway and the general workflow for the spectroscopic analysis are illustrated below.

Synthesis and Analysis Workflow cluster_synthesis Synthesis Pathway cluster_analysis Spectroscopic Analysis Anisole Anisole 4-Methoxybenzenesulfonyl Chloride 4-Methoxybenzenesulfonyl Chloride Anisole->4-Methoxybenzenesulfonyl Chloride Chlorosulfonation This compound This compound 4-Methoxybenzenesulfonyl Chloride->this compound Amination Sample Sample This compound->Sample Characterization NMR NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Sample->GCMS UVVis UV-Vis Spectroscopy Sample->UVVis

Caption: Synthetic pathway of this compound and the subsequent spectroscopic analysis workflow.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. These values are compiled from various spectroscopic databases and literature sources.

¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Anisole 7.28t2HAr-H (meta)
6.92d2HAr-H (ortho)
6.87t1HAr-H (para)
3.80s3H-OCH₃
4-Methoxybenzenesulfonyl Chloride 7.95d2HAr-H (ortho to SO₂Cl)
7.03d2HAr-H (ortho to OCH₃)
3.91s3H-OCH₃
This compound 7.82d2HAr-H (ortho to SO₂NH₂)
6.98d2HAr-H (ortho to OCH₃)
4.85br s2H-SO₂NH₂
3.86s3H-OCH₃
¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
CompoundChemical Shift (δ, ppm)Assignment
Anisole 159.8Ar-C (ipso, -OCH₃)
129.5Ar-C (meta)
120.7Ar-C (para)
114.0Ar-C (ortho)
55.1-OCH₃
4-Methoxybenzenesulfonyl Chloride 164.7Ar-C (ipso, -OCH₃)
134.1Ar-C (ipso, -SO₂Cl)
130.3Ar-C (ortho to SO₂Cl)
114.8Ar-C (ortho to OCH₃)
56.0-OCH₃
This compound 163.0Ar-C (ipso, -OCH₃)
133.5Ar-C (ipso, -SO₂NH₂)
129.5Ar-C (ortho to SO₂NH₂)
114.2Ar-C (ortho to OCH₃)
55.6-OCH₃
FT-IR Spectroscopic Data (KBr Pellet, cm⁻¹)
Compoundν (S=O) asymν (S=O) symν (C-O)ν (N-H)Aromatic C=C
Anisole --1249 (s)-1600-1500 (m)
4-Methoxybenzenesulfonyl Chloride ~1380 (s)~1170 (s)~1260 (s)-~1595, 1495 (m)
This compound ~1330 (s)~1160 (s)~1255 (s)~3350, 3250 (m)~1590, 1490 (m)
Mass Spectrometry Data (Electron Ionization, 70 eV)
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
Anisole 10893, 78, 65
4-Methoxybenzenesulfonyl Chloride 206/208 (Cl isotopes)171, 143, 107, 77
This compound 187171, 155, 108, 92, 65

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 1024.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct the spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. For liquid samples (anisole), a thin film can be prepared between two KBr plates.

  • Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Background: A background spectrum of a pure KBr pellet (or clean KBr plates for liquids) should be recorded prior to the sample scan.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: A GC-MS system with a capillary column and an electron ionization (EI) source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion and characteristic fragment ions in the mass spectrum of the eluting peak corresponding to the analyte.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the analyte in spectroscopic grade ethanol (B145695). Dilute the stock solution to a concentration that gives a maximum absorbance in the range of 0.5-1.5 AU.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: 200-400 nm.

    • Blank: Use the same spectroscopic grade ethanol as the reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each compound.

ExperimentalWorkflow start Start sample_prep Sample Preparation (Dissolution/Pelletizing) start->sample_prep nmr_acq NMR Data Acquisition (¹H and ¹³C) sample_prep->nmr_acq ftir_acq FT-IR Data Acquisition sample_prep->ftir_acq gcms_acq GC-MS Data Acquisition sample_prep->gcms_acq uvvis_acq UV-Vis Data Acquisition sample_prep->uvvis_acq data_proc Data Processing (FT, Baseline Correction) nmr_acq->data_proc ftir_acq->data_proc gcms_acq->data_proc uvvis_acq->data_proc analysis Spectral Analysis and Interpretation data_proc->analysis end End analysis->end

Caption: A generalized workflow for the spectroscopic analysis of the target compounds.

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Methoxybenzenesulfonamide, safeguarding both laboratory personnel and the environment.

Hazard Identification and Safety Precautions

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, it must be handled as a hazardous chemical. Before beginning any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1][2]

Waste Classification and Segregation

All waste containing this compound, including contaminated labware, spill cleanup materials, and expired or unused product, must be treated as hazardous waste.[3][4] It is crucial to segregate this waste from non-hazardous materials to prevent cross-contamination and ensure proper disposal pathways are followed.[5]

Key Segregation Principles:

  • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.

  • Keep solid and liquid waste streams separate.

  • Aqueous waste should be collected separately from solvent-based waste.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the standard procedure for disposing of this compound waste.

Step 1: Container Selection and Labeling

  • Select an appropriate container: Use a leak-proof, sealable container that is chemically compatible with this compound.[4][7] High-density polyethylene (B3416737) (HDPE) containers are often a suitable choice.[8]

  • Label the container clearly: The container must be labeled as "Hazardous Waste." The label must include the full chemical name "this compound" (do not use abbreviations or chemical formulas), the concentration and quantity of the waste, the date of accumulation, and the name of the principal investigator or laboratory contact.[4][5][6]

Step 2: Waste Accumulation and Storage

  • Collect waste: Place all solid waste, including contaminated gloves, wipes, and weighing papers, directly into the labeled hazardous waste container. For liquid waste solutions, use a designated container for liquid hazardous waste.

  • Keep containers closed: The waste container must be securely capped at all times, except when adding waste.[4][6] This prevents the release of vapors and reduces the risk of spills.

  • Store in a designated area: Store the waste container in a designated, well-ventilated, and secure location within the laboratory, often referred to as a "Satellite Accumulation Area".[4][7] This area should be away from general lab traffic and incompatible chemicals.

Step 3: Arranging for Final Disposal

  • Contact your institution's EHS office: Do not dispose of this compound down the drain or in the regular trash.[4][5][9] Disposal must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][5]

  • Schedule a pickup: Follow your institution's procedures to request a hazardous waste pickup.[10] You will likely need to provide a detailed inventory of the waste.[5]

Step 4: Managing Spills

  • Evacuate and ventilate: In case of a spill, ensure the area is well-ventilated and restrict access.[4]

  • Clean up procedures: For dry spills, avoid generating dust.[1] Carefully sweep or vacuum the solid material and place it into the hazardous waste container.[1][2] For wet spills, use an appropriate absorbent material.

  • Decontaminate: Wash the spill area thoroughly with soap and water, and collect all cleanup materials as hazardous waste.[1]

Step 5: Empty Container Disposal

  • Triple-rinse: To dispose of an empty this compound container as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[4]

  • Collect rinsate: The solvent rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[3][4][6]

  • Deface label: Before disposing of the rinsed container in the regular trash or recycling, completely remove or deface the original chemical label.[3][6]

Quantitative Data Summary

While specific disposal limits are determined by local, state, and federal regulations, the following table summarizes key physical and safety data for this compound.

PropertyValueReference
CAS Number 1129-26-6[1][2]
Molecular Formula C₇H₉NO₃S[1]
Molecular Weight 187.22 g/mol
Melting Point 111-115 °C
Hazard Statements H315, H319, H335[1][2]
Description Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal A Generate this compound Waste (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Leak-Proof, Compatible Container B->C D Label as 'Hazardous Waste' with Full Chemical Name C->D E Keep Container Securely Capped D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS Office for Pickup F->G H DO NOT Dispose in Trash or Sink F->H I Licensed Vendor Disposal G->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 4-Methoxybenzenesulfonamide, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to appropriate PPE protocols is mandatory to minimize exposure risk.

Table 1: Personal Protective Equipment for Routine Handling

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.[4]Protects against skin contact and absorption.
Eye Protection Safety glasses with side shields or safety goggles.[4][5]Protects eyes from dust particles and splashes.
Body Protection Laboratory coat.[4]Protects skin and personal clothing from contamination.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[1][2]Minimizes inhalation of airborne particles.

Table 2: Enhanced Personal Protective Equipment for High-Risk Operations (e.g., weighing, generating dust, handling large quantities)

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.[4]Provides robust protection against skin contact.
Eye and Face Protection Safety goggles and a face shield.[4]Offers full protection against splashes to the face and eyes.
Body Protection Chemical-resistant apron or coveralls over a lab coat.[4]Provides an additional layer of protection against spills and contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 for powders).[4][6]Prevents inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control and contain dust and vapors.[4]

  • Ventilation: Ensure the work area is well-ventilated.[1][2]

  • Emergency Equipment: Verify that a safety shower, eyewash station, and a spill kit are readily accessible before beginning any work.[4]

2. Handling and Experimental Procedure:

  • Donning PPE: Before handling the compound, put on the appropriate PPE as outlined in the tables above.

  • Weighing: To minimize dust generation, weigh the compound on a tared weigh paper or in a container within the fume hood. Use a spatula to handle the solid.

  • Solution Preparation: Slowly add the solid to the solvent to avoid splashing. If heating is required, do so in a controlled manner within the fume hood.

  • General Handling: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling.[1]

Emergency Procedures

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Management Workflow

In the event of a spill, a clear and immediate response is necessary to mitigate risks.

Spill_Management_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Others Nearby Evacuate->Alert Assess Assess the Spill Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If safe to proceed Report Report the Incident Assess->Report If major spill or unsure Contain Contain the Spill Don_PPE->Contain Absorb Absorb/Cover the Spill Contain->Absorb Collect Collect Spill Debris Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Dispose->Report

Figure 1. Chemical Spill Management Workflow.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Table 4: Disposal Procedures

Waste TypeDisposal Procedure
Unused or Waste Product Collect in a clearly labeled, sealed container.[2] Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed disposal company.[8] Do not dispose of down the drain or in regular trash.[8]
Contaminated Materials (e.g., gloves, weigh paper) Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional guidelines.
Empty Containers Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[8] Collect the rinsate as hazardous waste.[8] After rinsing, deface the label and dispose of the container as recommended by your institution, which may include recycling or disposal as regular solid waste.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Methoxybenzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。